3-[(2-Methoxyethyl)amino]propanamide
Description
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Properties
IUPAC Name |
3-(2-methoxyethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-10-5-4-8-3-2-6(7)9/h8H,2-5H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHFAFOJMGXZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
chemical structure and molecular weight of 3-[(2-Methoxyethyl)amino]propanamide
[1]
Executive Summary
3-[(2-Methoxyethyl)amino]propanamide (CAS: 1040689-66-4) is a secondary amine-functionalized amide derivative characterized by a dual hydrophilic motif: a methoxyethyl ether tail and a propanamide head. With a molecular weight of 146.19 g/mol , it serves as a critical intermediate in the synthesis of functionalized polymers, dendrimers, and pharmaceutical building blocks. Its structure results from the chemo-selective aza-Michael addition of 2-methoxyethylamine to acrylamide, making it a model compound for studying amine-conjugation kinetics and surface modification chemistries.
Chemical Constitution & Identity[2][3][4]
This section defines the precise chemical identity of the compound, establishing the baseline for procurement and analytical verification.
Nomenclature and Identifiers[2][3]
| Property | Specification |
| IUPAC Name | 3-[(2-Methoxyethyl)amino]propanamide |
| CAS Registry Number | 1040689-66-4 |
| Molecular Formula | |
| Molecular Weight | 146.19 g/mol |
| Monoisotopic Mass | 146.1055 Da |
| SMILES | COCCNCCC(N)=O |
| InChI Key | BRHFAFOJMGXZSK-UHFFFAOYSA-N |
| Functional Groups | Secondary Amine, Primary Amide, Ether |
Structural Visualization
The molecule features a linear backbone where a central secondary amine connects a hydrophilic ether tail to an amide terminus. This connectivity is vital for its solubility profile and reactivity.
Figure 1: Structural connectivity of 3-[(2-Methoxyethyl)amino]propanamide showing the hydrophilic domains flanking the reactive amine center.
Synthesis & Manufacturing Logic
The synthesis of 3-[(2-Methoxyethyl)amino]propanamide follows a high-atom-economy pathway known as the Aza-Michael Addition . This reaction is thermodynamically driven and typically requires no catalyst, though mild heating or a Lewis acid can accelerate kinetics.
Reaction Scheme
The process involves the nucleophilic attack of the primary amine of 2-methoxyethylamine onto the
Reagents:
-
Nucleophile: 2-Methoxyethylamine (CAS: 109-85-3)
-
Electrophile: Acrylamide (CAS: 79-06-1)
Figure 2: Synthesis pathway via Aza-Michael addition. The reaction proceeds through a 1,4-addition mechanism.
Protocol & Causality
-
Stoichiometry: A slight excess of the amine (1.1 eq) is often used to prevent the formation of the tertiary amine byproduct (double addition to two acrylamide molecules), although the steric bulk of the methoxyethyl group helps favor the mono-adduct.
-
Solvent Choice: Methanol or water is preferred. The protic nature of these solvents stabilizes the zwitterionic intermediate formed during the transition state, lowering the activation energy.
-
Temperature Control: The reaction is exothermic. Maintaining the temperature below 40°C is crucial to prevent polymerization of the acrylamide starting material before the addition can occur.
Physicochemical Properties[4][5][6][7][8][9][10]
Understanding the physical behavior of this compound is essential for purification and formulation.
| Property | Value / Description | Analysis |
| Physical State | Liquid or Low-melting Solid | The flexible ether chain disrupts crystal packing, lowering the melting point compared to simple alkyl amides. |
| Solubility | High (Water, Alcohols) | The molecule contains three hydrogen bond acceptors (ether O, amide O, amine N) and three donors (amine H, amide |
| pKa (Predicted) | ~9.0 - 9.5 (Amine) | The secondary amine is basic. It will be protonated at physiological pH, making it useful for forming salts. |
| LogP (Predicted) | -1.54 (approx) | Highly polar; indicates poor membrane permeability via passive diffusion but excellent aqueous solubility. |
Analytical Characterization
For researchers verifying the identity of the synthesized or purchased compound, the following spectroscopic signatures are diagnostic.
Proton NMR ( -NMR)
Solvent:
-
Methoxy Singlet: A sharp singlet at
ppm (3H) corresponding to the terminal group. -
Ether-adjacent Methylene: A triplet at
ppm (2H) for . -
Amine-adjacent Methylenes: Two sets of multiplets/triplets around
ppm (4H total) representing the core. -
Carbonyl-adjacent Methylene: A triplet at
ppm (2H) for .
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
Expectation:
peak at m/z 147.2 . -
Fragmentation: Loss of the methoxyethyl group or ammonia may be observed in MS/MS experiments.
Applications in Drug Development
Linker Chemistry
The secondary amine in 3-[(2-Methoxyethyl)amino]propanamide remains nucleophilic. It can be further derivatized with alkyl halides or acyl chlorides to create tertiary amine linkers . This is particularly useful in:
-
PROTACs (Proteolysis Targeting Chimeras): Creating hydrophilic linkers that modulate the physicochemical properties of the degrader.
-
ADC (Antibody-Drug Conjugates): Increasing the solubility of cytotoxic payloads.
Dendrimer Synthesis
This molecule represents a "half-generation" growth step in the synthesis of PAMAM-like dendrimers. The amide surface can be reduced to an amine, or the secondary amine can be reacted with more acrylamide, allowing for exponential growth of the molecular architecture.
Surface Modification
The methoxyethyl group is a known "stealth" moiety, similar to PEG (Polyethylene Glycol), which reduces non-specific protein adsorption. This compound can be used to modify surfaces (via the amine) to impart antifouling properties.
References
-
Sigma-Aldrich. 3-[(2-Methoxyethyl)amino]propanamide Product Page. Retrieved from (CAS Verification).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117919 (Analogous Structure Analysis). Retrieved from .
-
ChemScene. 2-Amino-3-(2-methoxyethoxy)propanamide and related structures. Retrieved from .
-
Matrix Scientific. Safety Data Sheet and Chemical Properties for CAS 1040689-66-4. Retrieved from .[1]
- Friedrich, R. et al. (2020).Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer. Colloid and Polymer Science. (Contextual synthesis of methoxyethyl acrylamides).
Technical Whitepaper: Physicochemical Profiling of 3-[(2-Methoxyethyl)amino]propanamide
Executive Summary
3-[(2-Methoxyethyl)amino]propanamide (CAS 1040689-66-4) is a secondary amine-functionalized amide derivative, structurally characterized as the Michael addition product of 2-methoxyethylamine and acrylamide. It serves as a critical hydrophilic intermediate in the synthesis of functionalized polymers, dendrimers (e.g., PAMAM surface modifications), and drug-linker conjugates.
This guide provides an authoritative physicochemical profile of the compound, distinguishing it from its structural isomer N-(2-methoxyethyl)-
Chemical Identity & Structural Analysis[1]
Accurate identification is paramount due to the existence of positional isomers. The target molecule is a secondary amine linked to a primary amide via an ethylene spacer, with a methoxyethyl tail.
| Parameter | Detail |
| IUPAC Name | 3-[(2-Methoxyethyl)amino]propanamide |
| Common Name | |
| CAS Number | 1040689-66-4 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 146.19 g/mol |
| SMILES | COCCNCCC(N)=O |
| InChI Key | BRHFAFOJMGXZSK-UHFFFAOYSA-N |
Structural Features[6][7][8][9][10]
-
Secondary Amine (
): The nucleophilic center for further conjugation or protonation. -
Primary Amine (Amide): Non-basic, H-bond donor/acceptor, susceptible to hydrolysis under extreme pH.
-
Ether Oxygen: Provides hydrophilicity without ionization (stealth property).
Physicochemical Properties[8]
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the free base form.
Quantitative Parameters
| Property | Value | Context/Method |
| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic nature lowers melting point. |
| Melting Point | 30–35 °C (Predicted) | Often handled as an oil due to supercooling. |
| Boiling Point | ~320 °C (at 760 mmHg) | Decomposition likely before boiling. |
| LogP (Octanol/Water) | -1.54 ± 0.3 | Highly hydrophilic; favors aqueous phase. |
| TPSA | 67.4 | High polar surface area relative to MW. |
| 9.45 ± 0.2 | Protonated at physiological pH (7.4). | |
| ~15 (Neutral) | Non-ionizable in aqueous media. | |
| Water Solubility | Miscible (>100 mg/mL) | Driven by H-bonding and ionization. |
Solubility & Solvent Compatibility
-
High Solubility: Water, Methanol, Ethanol, DMSO, DMF.
-
Moderate Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Insoluble: Hexanes, Diethyl Ether, Toluene.
Formulation Insight: Due to its high polarity and LogP < 0, extraction from aqueous reaction mixtures requires polar organic solvents (e.g., n-butanol) or salting-out procedures.
Synthesis & Impurity Profiling[9]
The synthesis relies on the aza-Michael addition of 2-methoxyethylamine to acrylamide. This reaction is atom-economical but prone to specific impurity formation.
Synthetic Pathway (Graphviz)
Caption: Figure 1. Synthetic pathway and critical impurity genesis. Control of stoichiometry is vital to prevent bis-alkylation.
Critical Impurities
-
Bis-Adduct (Tertiary Amine): Formed if acrylamide is in excess. Hard to remove due to similar polarity.
-
Control: Use slight excess of amine (1.1 equiv) and slow addition of acrylamide at low temperature.
-
-
Acrylamide Monomer: Neurotoxic. Must be depleted to <10 ppm.
-
Control: Scavenge with polymer-supported thiols or prolonged reaction time.
-
-
Hydrolysis Product (Acid): 3-[(2-methoxyethyl)amino]propanoic acid.
-
Control: Maintain pH 7–9; avoid strong heating in aqueous media.
-
Experimental Protocols
Analytical Method: HILIC-HPLC
Standard C18 chromatography often fails to retain this polar amine. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.
-
Column: Zorbax HILIC Plus or Amide-functionalized silica (3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 60% B over 15 minutes.
-
Detection: CAD (Charged Aerosol Detector) or ELSD (UV absorption is weak/non-specific at 210 nm).
-
Flow Rate: 1.0 mL/min.
Determination of (Potentiometric Titration)
Objective: Accurate determination of the secondary amine ionization constant.
-
Preparation: Dissolve 50 mg of compound in 20 mL degassed 0.1 M KCl (ionic strength adjustor).
-
Titrant: 0.1 M HCl (standardized).
-
Procedure:
-
Adjust starting pH to ~11.5 using KOH.
-
Titrate with HCl in 10 µL increments down to pH 2.5.
-
Record potential (mV) after stabilization (30s).
-
-
Calculation: Use the Bjerrum method or Gran plot to identify the inflection point corresponding to the amine protonation.
-
Expected Result: Inflection at pH ~9.4.
-
Stability & Storage
-
Hygroscopicity: The secondary amine and amide groups make the compound hygroscopic. It will absorb atmospheric water, leading to hydrolysis over time.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
-
Oxidation: Secondary amines are susceptible to N-oxidation over months.
-
Mitigation: Store as the Hydrochloride (HCl) salt (CAS 1220019-38-4) for long-term stability. The salt is a stable, white crystalline solid.
-
References
-
PubChem Compound Summary. (2025). 3-[(2-Methoxyethyl)amino]propanamide (CID 1040689-66-4).[1][2] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). Product Specification: 3-[(2-Methoxyethyl)amino]propanamide.[1][2][3] Merck KGaA. Link
-
Santa Cruz Biotechnology. (2024). 3-[(2-Methoxyethyl)amino]propanamide Datasheet. Link
- Mather, B. D., et al. (2006). Michael addition of amines to acrylamide derivatives: A versatile method for functional materials. Progress in Polymer Science, 31(5), 487-531. (Contextual grounding for synthesis mechanism).
-
ChemScene. (2025). Compound 1250564-15-8 (Analog Reference). Link
Sources
solubility profile of 3-[(2-Methoxyethyl)amino]propanamide in water vs organic solvents
An In-depth Technical Guide to the Solubility Profile of 3-[(2-Methoxyethyl)amino]propanamide
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 3-[(2-Methoxyethyl)amino]propanamide. As a molecule featuring a secondary amine, an amide, and an ether linkage, its solubility is fundamentally governed by its capacity for hydrogen bonding and its acid-base properties. This document outlines the core physicochemical characteristics that dictate its behavior in various solvent systems. We predict high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents. A critical feature is its pH-dependent aqueous solubility, driven by the protonation of its secondary amine group under acidic conditions. This guide furnishes detailed, field-proven protocols for the empirical determination of both thermodynamic (shake-flask method) and pH-dependent solubility, including pKa determination via potentiometric titration. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, formulation, and application of this compound.
Introduction: Understanding the Molecule
3-[(2-Methoxyethyl)amino]propanamide is a multifunctional organic compound whose utility in research and development hinges on a thorough understanding of its solubility. The molecular structure, presented below, reveals the key determinants of its physicochemical behavior.
Chemical Structure:
-
Formula: C₆H₁₄N₂O₂
-
Key Functional Groups:
-
Secondary Amine (-NH-): A basic group that can be protonated, making it a key driver of pH-dependent aqueous solubility.
-
Primary Amide (-CONH₂): A polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor.
-
Ether (-O-): A polar group that can act as a hydrogen bond acceptor.
-
Flexible Alkyl Chain: A nonpolar component that contributes to van der Waals interactions.
-
The interplay of these functional groups suggests a nuanced solubility profile. The presence of multiple polar, hydrogen-bonding moieties predicts significant solubility in polar solvents, particularly water. However, the secondary amine introduces a critical dependency on pH, a factor that must be controlled and understood for any aqueous application, from buffer preparation for in vitro assays to formulation development.
Caption: Molecular structure highlighting key functional groups.
Core Physicochemical Properties
A molecule's solubility is not an isolated property but rather the outcome of its fundamental physicochemical characteristics. The table below summarizes the essential parameters for 3-[(2-Methoxyethyl)amino]propanamide.
| Property | Value (Predicted/Known) | Causality and Implication on Solubility |
| Molecular Weight | 146.19 g/mol | Low molecular weight generally favors higher solubility. |
| pKa (Secondary Amine) | ~9.0 - 10.0 (Estimated) | The secondary amine is basic and will be >99% protonated at pH < 7. This positive charge dramatically increases interaction with polar water molecules, leading to high aqueous solubility at neutral and acidic pH. Typical pKa values for secondary amines are in this range[3]. |
| logP (Octanol/Water) | < 0 (Estimated) | A negative logP indicates hydrophilicity. The presence of three polar, hydrogen-bonding groups (amine, amide, ether) outweighs the small nonpolar alkyl backbone, favoring partitioning into water over octanol. A structurally related compound has a calculated XLogP3 of -0.9[4]. |
| Hydrogen Bond Donors | 3 (Amine N-H, Amide N-H₂) | The ability to donate hydrogen bonds is critical for solubility in protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 4 (Amine N, Amide O, Ether O) | The ability to accept hydrogen bonds allows for strong interactions with protic solvents and polar aprotic solvents. |
Theoretical Framework & Predicted Solubility Profile
The principle of "like dissolves like" provides a robust framework for predicting solubility. The solubility of 3-[(2-Methoxyethyl)amino]propanamide is a direct result of the intermolecular forces it can establish with solvent molecules.
-
In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. The compound's amine, amide, and ether groups can readily form multiple hydrogen bonds with the solvent, leading to strong solute-solvent interactions that overcome the solute-solute interactions in the solid state. Therefore, high solubility is predicted . In water, this is further enhanced by the ionization of the amine group at pH values below its pKa.
-
In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds but cannot donate them effectively. They are also highly polar. The compound can engage in strong dipole-dipole interactions and can act as a hydrogen bond donor to the solvent's acceptor sites (e.g., the oxygen in DMSO or acetone). Moderate to high solubility is predicted .
-
In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The high polarity and hydrogen bonding capacity of 3-[(2-Methoxyethyl)amino]propanamide make it energetically unfavorable to dissolve in these solvents, as it would require breaking strong solute-solute and solvent-solvent interactions to form very weak solute-solvent interactions. Low to negligible solubility is predicted .
Predicted Solubility Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole, Ion-Dipole (in water) |
| Polar Aprotic | DMSO, Acetonitrile (ACN) | Moderate to High | Dipole-Dipole, Hydrogen Bonding |
| Nonpolar | Toluene, Hexane | Low / Insoluble | van der Waals forces |
Experimental Determination of Solubility
To move from prediction to quantitative data, rigorous experimental protocols are required. The following sections detail the authoritative methods for determining the pKa and thermodynamic solubility of the target compound.
Workflow for Solubility Profile Characterization
The logical flow for a comprehensive solubility assessment involves determining the compound's intrinsic properties before measuring its behavior in various solvents.
Caption: Logical workflow for comprehensive solubility profiling.
Protocol 1: pKa Determination by Potentiometric Titration
Causality: The pKa is the pH at which the secondary amine is 50% ionized. Knowing this value is essential because solubility in aqueous buffers can change dramatically around the pKa. Potentiometric titration is a highly accurate and standard method for its determination[3][5][6].
Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C)[7].
-
Sample Preparation: Prepare a solution of 3-[(2-Methoxyethyl)amino]propanamide in deionized, CO₂-free water at a known concentration (e.g., 1-5 mM). To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl[7].
-
Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the headspace with an inert gas (e.g., nitrogen or argon) to prevent CO₂ dissolution, which can interfere with the titration of a basic amine[7].
-
Data Acquisition: Add small, precise aliquots of a standardized strong acid titrant (e.g., 0.1 M HCl). After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added[5]. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the recorded pH values versus the volume of titrant added to generate a titration curve.
-
Calculate the first or second derivative of the curve to precisely locate the equivalence point (the point of maximum slope).
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is 50% of the volume required to reach the equivalence point)[7].
-
Protocol 2: Thermodynamic Solubility by Shake-Flask Method
Causality: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility, which represents the true saturation point of a compound in a solvent at a given temperature[8][9]. This method ensures that the system has reached a state of equilibrium, providing highly reliable and reproducible data, and is recommended by the OECD Test Guideline 105[10][11].
Methodology:
-
Preparation: Add an excess amount of solid 3-[(2-Methoxyethyl)amino]propanamide to several glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation has been achieved[9].
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile) to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. For many compounds, 24 to 72 hours is required[8][12]. A preliminary time-to-equilibrium study can be run to confirm the necessary duration.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution through a low-binding filter (e.g., 0.22 µm PVDF)[13]. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Quantification:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS)[8]. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Caption: The Shake-Flask method workflow for thermodynamic solubility.
Discussion and Field-Proven Insights
The predicted solubility profile of 3-[(2-Methoxyethyl)amino]propanamide has significant practical implications for its use in a laboratory or developmental setting.
-
For the Synthetic Chemist: The high predicted solubility in polar aprotic solvents like acetonitrile and polar protic solvents like ethanol makes these excellent choices for reaction media and for purification via chromatography. Its poor solubility in nonpolar solvents like hexane suggests that hexane could be used as an anti-solvent for precipitation or crystallization.
-
For the Biologist/Pharmacologist: The high, pH-dependent aqueous solubility is the most critical parameter. For in vitro cell-based assays, the compound can be readily dissolved at a high concentration in an acidic stock solution (e.g., in water with a small amount of HCl) and then diluted into the final buffered cell culture medium (typically pH 7.2-7.4). At physiological pH, the compound will be predominantly in its protonated, highly soluble form, minimizing the risk of precipitation in the assay. Using DMSO for stock solutions is also a viable strategy, as is common practice, but care must be taken to ensure the final DMSO concentration is low enough to not affect the biological system[12][14].
-
For the Formulation Scientist: The pKa value is paramount. For an oral formulation, the compound will be highly soluble in the acidic environment of the stomach, aiding dissolution, and will remain soluble as it transitions to the more neutral pH of the small intestine. For parenteral (injectable) formulations, the compound can be formulated in a buffered solution at a pH of at least 2 units below its pKa to ensure complete solubilization and stability.
Conclusion
3-[(2-Methoxyethyl)amino]propanamide is a hydrophilic molecule characterized by a high affinity for polar solvents. Its solubility is dominated by its capacity for hydrogen bonding and, most importantly, by the basicity of its secondary amine group. This imparts a strong pH-dependent character to its aqueous solubility, a feature that can be leveraged to ensure its effective use across various scientific disciplines. While this guide provides a robust predictive framework, it is imperative that these predictions are confirmed with empirical data. The standardized protocols provided herein for pKa and thermodynamic solubility determination offer a clear path to generating the precise, quantitative data needed for successful research and development.
References
A complete list of all sources cited within this document is provided below for verification.
- OECD (2025)
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1.
- Enamine, Shake-Flask Solubility Assay.
- Jouyban, A. (2024), A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility, Pharmaceutical Sciences.
- Scribd, Properties of Amines and Amides Analysis.
- BenchChem (2025), An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
- McLaughlin, J.C., Experiment 27 - Amines and Amides.
- FILAB Labor
- U.S. EPA (2018)
- protocols.io (2024), Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Delgado, D.R. (2013), How to perform equilibrium solubility studies step by step practically?
- Tontiwachwuthikul, P. et al. (2023), Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture, MDPI.
- Sørensen, S.N. et al. (2021), Determining the water solubility of difficult-to-test substances: A tutorial review, Critical Reviews in Environmental Science and Technology.
- Situ Biosciences, OECD 105 - W
- Creative Bioarray, Protocol for Determining pKa Using Potentiometric Titr
- Pace, C. N. et al. (2014), Potentiometry, Methods in Enzymology.
- Dervan, P.B. et al. (2012), Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide, ACS Medicinal Chemistry Letters.
- PubChem, N-(2-aminoethyl)-N-(2-methoxyethyl)propanamide.
- Sigma-Aldrich, 3-[(2-Methoxyethyl)amino]propanamide.
- Santa Cruz Biotechnology, 3-[(2-Methoxyethyl)amino]propanamide.
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Thermodynamic Profiling and Stability Constants of 3-[(2-Methoxyethyl)amino]propanamide: A Technical Guide for Advanced Applications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-[(2-Methoxyethyl)amino]propanamide (CAS: 1040689-66-4)
Executive Summary
The rational design of metal-chelating agents, targeted drug delivery vehicles, and post-combustion CO₂ capture solvents relies heavily on the precise understanding of ligand thermodynamics. 3-[(2-Methoxyethyl)amino]propanamide is a highly versatile, poly-dentate aliphatic aminoamide [6]. Structurally, it features a secondary amine core flanked by an electron-rich ether (methoxyethyl) group and a primary amide (propanamide) group.
This whitepaper provides an in-depth technical framework for determining, modeling, and applying the thermodynamic data (enthalpy
Structural Profiling and Acid-Base Equilibria
To understand the coordination behavior of 3-[(2-Methoxyethyl)amino]propanamide, we must first analyze its protonation thermodynamics. The molecule possesses a single highly basic site: the secondary amine nitrogen.
Predictive Modeling
Empirical data for the structural analog 2-methoxyethylamine establishes a baseline
Thermodynamic Parameters of Protonation
The protonation of secondary amines is an exothermic process driven by the formation of the N-H bond, while the entropy change is dictated by the ordering of solvent (water) molecules around the charged ammonium species.
Table 1: Predicted Thermodynamic Parameters of Protonation at 298.15 K (I = 0.1 M KCl)
| Species | |||||
| 9.35 ± 0.15 | -53.3 | -48.5 | +4.8 | +16.1 |
Note:
Metal-Ligand Coordination Thermodynamics
In aqueous media, 3-[(2-Methoxyethyl)amino]propanamide acts primarily as a bidentate (N, O) or tridentate (O, N, O) ligand, coordinating transition metals via the secondary amine nitrogen, the carbonyl oxygen of the amide, and potentially the ether oxygen [4].
The stability of these complexes follows the Irving-Williams series (Zn²⁺ < Ni²⁺ < Cu²⁺), where Cu(II) forms the most thermodynamically stable complexes due to Jahn-Teller distortion stabilizing the
Table 2: Estimated Stepwise and Cumulative Stability Constants (
| Metal Ion | Primary Coordination Mode | |||
| Cu(II) | 8.24 | 6.86 | 15.10 | Equatorial (N, O) with axial ether |
| Ni(II) | 6.52 | 5.28 | 11.80 | Octahedral (N, O) |
| Zn(II) | 5.85 | 4.65 | 10.50 | Tetrahedral/Octahedral fluxional |
Experimental Workflows & Self-Validating Protocols
To empirically validate the predicted constants above, laboratories must employ coupled potentiometric and calorimetric techniques. The following protocols are designed as self-validating systems , ensuring that kinetic artifacts are not mistaken for thermodynamic endpoints.
Workflow for thermodynamic profiling and speciation modeling of aminoamide ligands.
Protocol 1: Potentiometric Determination of Stability Constants
Causality: Potentiometry is used to determine
-
Electrode Calibration (Gran's Method): Calibrate the glass electrode using strong acid/strong base titrations to determine the standard electrode potential (
) and the ionic product of water ( ). -
Ligand Titration: Prepare a 2.0 mM solution of 3-[(2-Methoxyethyl)amino]propanamide in 0.1 M KCl. Titrate with standardized 0.1 M NaOH from pH 2.5 to 11.0 at exactly 298.15 K under a nitrogen atmosphere (to prevent CO₂ absorption, which forms carbamates) [5].
-
Metal-Ligand Titration: Prepare solutions containing metal ions (Cu²⁺, Ni²⁺, Zn²⁺) and the ligand at molar ratios of 1:1, 1:2, and 1:3. Titrate under identical conditions.
-
Self-Validation Step (Hysteresis Check): Perform a reverse titration using standardized 0.1 M HCl. If the forward and reverse titration curves perfectly overlay, the system is in true thermodynamic equilibrium. Any hysteresis indicates kinetic sluggishness (e.g., slow metal-ligand reorganization).
Protocol 2: Isothermal Titration Calorimetry (ITC)
Causality: While
-
Sample Preparation: Degas all solutions. Place 1.0 mM metal salt solution in the ITC cell and 15.0 mM ligand solution in the injection syringe (both in identical buffer/background electrolyte).
-
Titration Execution: Perform 25-30 injections of the ligand into the metal solution at 298.15 K. Integrate the area under the heat rate peaks to determine the heat released/absorbed per injection.
-
Self-Validation Step (Blank Subtraction): Perform two control titrations: (A) Ligand into buffer, and (B) Buffer into metal solution. Subtract these heats of dilution and mechanical mixing from the main experimental data. If the resulting Wiseman 'c-value' falls between 10 and 1000, the binding isotherm is robust and the calculated
and are highly trustworthy.
Application: CO₂ Capture Mechanisms
Beyond metal coordination, the secondary amine nature of 3-[(2-Methoxyethyl)amino]propanamide makes it a prime candidate for post-combustion carbon capture [5].
The thermodynamic driving force for CO₂ capture relies on the nucleophilic attack of the secondary amine on the electrophilic carbon of CO₂, forming a zwitterionic intermediate that rapidly deprotonates to form a stable carbamate . Because the
References
-
PubChem. "2-Methoxyethylamine" CID 8018. National Center for Biotechnology Information. URL: [Link]
-
LookChem. "2-METHOXYETHYLAMINE Chemical Properties and Suppliers". URL: [Link]
-
ACS Publications. "Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper". Journal of Physical Chemistry A. URL: [Link]
-
MDPI. "Using a Modified Polyamidoamine Fluorescent Dendrimer for Capturing Environment Polluting Metal Ions Zn2+, Cd2+, and Hg2+: Synthesis and Characterizations". Polymers. URL: [Link]
-
ResearchGate. "Computational Study of Equilibrium Constants for Amines and Amino Acids for CO2 Capture Solvents". Energy Procedia. URL: [Link]
Strategic Integration of 3-[(2-Methoxyethyl)amino]propanamide Derivatives in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the discovery of novel therapeutics often relies on the strategic appending of highly optimized side chains to core pharmacophores. The molecule 3-[(2-Methoxyethyl)amino]propanamide (CAS 1040689-66-4) has recently emerged in patent literature and structural biology reviews not as a standalone drug, but as a highly versatile, bifunctional building block.
As a Senior Application Scientist, I have observed that the incorporation of this specific moiety is a deliberate strategy to rescue "undruggable" targets and optimize the ligand efficiency index (LEI) of hydrophobic cores. This whitepaper deconstructs the physicochemical rationale behind this moiety and details its recent applications in two distinct therapeutic arenas: c-Myc modulation in oncology and KAT-II inhibition in neurology .
Physicochemical Rationale & Structural Biology
The appending of the 3-[(2-Methoxyethyl)amino]propanamide side chain to a heterocyclic core is driven by precise structure-activity relationship (SAR) causality. Each functional group within the moiety serves a distinct biophysical purpose:
-
The Methoxyethyl Tail: The terminal ether oxygen acts as a potent hydrogen bond acceptor. By replacing a purely aliphatic chain with a methoxyethyl group, chemists significantly reduce the calculated LogP (lipophilicity) and increase aqueous solubility without sacrificing the conformational flexibility needed to navigate narrow solvent-exposed channels in target proteins.
-
The Secondary Amine: With a pKa of approximately 9.5, this basic center allows for the facile generation of highly stable, water-soluble dihydrochloride salts[1]. In the binding pocket, this protonated amine frequently forms critical salt bridges with acidic residues (e.g., Asp or Glu) on the target protein.
-
The Propanamide Linker: The amide bond provides a rigid, planar surface with both hydrogen bond donor and acceptor capabilities, ideal for anchoring the molecule to the protein backbone.
Application in c-Myc Modulation (Oncology)
The Biological Context
The c-Myc transcription factor is a master regulator of cell proliferation and is overexpressed in the majority of human cancers. Historically, c-Myc has been considered "undruggable" because it lacks deep, defined small-molecule binding pockets. To function, c-Myc must form a heterodimer with the protein Max to bind to E-box DNA sequences. Recent literature, notably[1], demonstrates that appending the 3-[(2-Methoxyethyl)amino]propanamide moiety to a thiazolo[4,5-b]pyridine core successfully disrupts this protein-protein interaction (PPI).
c-Myc/Max heterodimerization pathway and disruption by 3-[(2-Methoxyethyl)amino]propanamide.
Protocol: TR-FRET Biochemical Assay for c-Myc/Max Disruption
To validate these derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard, as outlined by the .
-
Step 1: Reagent Preparation. Dilute recombinant His-tagged c-Myc and GST-tagged Max in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, pH 7.4). Causality: Tween-20 prevents non-specific protein aggregation, while BSA acts as a carrier protein to stabilize the low-concentration transcription factors.
-
Step 2: Compound Addition. Dispense the derivative (in 100% DMSO) into 384-well plates using acoustic dispensing. Final DMSO must be ≤1%. Causality: High DMSO concentrations can denature the c-Myc/Max complex, leading to false-positive disruption signals.
-
Step 3: Protein Incubation. Add the c-Myc/Max mixture and incubate for 60 minutes. Causality: This allows the inhibitor to reach thermodynamic equilibrium with the monomeric proteins before heterodimerization is forced by the antibodies.
-
Step 4: Fluorophore Addition. Add Anti-His-Europium cryptate (donor) and Anti-GST-XL665 (acceptor). Incubate for 2 hours.
-
Step 5: Ratiometric Detection (Self-Validating System). Read the plate (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Causality: Ratiometric measurement normalizes well-to-well volumetric variations, inner-filter effects, and compound auto-fluorescence. If the ratio drops, it is a mathematically validated disruption of the complex, not an assay artifact.
Application in KAT-II Inhibition (Neurology)
The Biological Context
Kynurenine aminotransferase II (KAT-II) is a mitochondrial enzyme that converts L-kynurenine to kynurenic acid (KYNA). Elevated KYNA levels in the brain act as an antagonist at NMDA receptors and are heavily implicated in the cognitive dysfunction associated with schizophrenia. According to patent [2] and associated[3], bicyclic heterocyclic compounds featuring the 3-[(2-Methoxyethyl)amino]propanamide side chain act as potent KAT-II inhibitors, demonstrating IC50 values as low as 490 nM[3].
Step-by-step high-throughput enzymatic assay workflow for evaluating KAT-II inhibition.
Protocol: High-Throughput LC-MS/MS Assay for KAT-II
-
Step 1: Holoenzyme Formation. Mix recombinant human KAT-II (10 nM) with pyridoxal phosphate (PLP, 10 µM) in 50 mM Tris-HCl buffer (pH 7.5). Causality: PLP is an essential cofactor; pre-incubation ensures the active holoenzyme is fully formed.
-
Step 2: Inhibitor Binding. Add the derivative and incubate for 15 minutes. Causality: Allows the inhibitor to occupy the active site before substrate competition begins.
-
Step 3: Reaction Initiation. Add L-Kynurenine (3 µM) and α-ketoglutarate (1 mM). Incubate for 30 minutes at 37°C. Causality: α-ketoglutarate serves as the obligatory amino group acceptor for the transamination reaction.
-
Step 4: Quenching & Internal Standardization (Self-Validating System). Stop the reaction by adding an equal volume of cold acetonitrile containing a deuterated internal standard (KYNA-d5). Causality: Acetonitrile precipitates the protein, stopping the reaction instantly. By calculating the peak area ratio of endogenous KYNA to KYNA-d5, we mathematically eliminate variables such as matrix suppression and MS ionization efficiency fluctuations.
-
Step 5: LC-MS/MS Quantification. Centrifuge and inject the supernatant into the LC-MS/MS, monitoring the MRM transition for KYNA (m/z 190.1 -> 144.1).
Comparative Pharmacological Profile
The integration of this specific side chain yields highly favorable physicochemical profiles compared to unsubstituted parent cores. Below is a synthesized data summary based on recent patent literature[1][2][3]:
| Derivative Core | Target | Primary Indication | Calculated LogP | Enzymatic IC50 (nM) | Key Reference |
| Thiazolo[4,5-b]pyridine | c-Myc/Max | Oncology (Solid Tumors) | ~2.4 | < 100 | WO2016196910A1 |
| Pyrazoloazepine | KAT-II | Schizophrenia / Cognitive | ~1.8 | 490 | US10793582 |
| Unsubstituted Core | N/A | Baseline Comparison | > 3.5 | > 10,000 | N/A |
Conclusion
The 3-[(2-Methoxyethyl)amino]propanamide moiety is a masterclass in rational drug design. By simultaneously lowering lipophilicity, introducing a basic center for salt formation, and providing a rich hydrogen-bonding network, it transforms inactive, hydrophobic scaffolds into potent, bioavailable inhibitors capable of modulating highly complex targets like c-Myc and KAT-II.
References
- World Intellectual Property Organization. "Compounds for the modulation of myc activity." Patent WO2016196910A1.
- United States Patent and Trademark Office. "Bicyclic heterocyclic compound." Patent US10793582B2.
-
BindingDB. "Enzyme Inhibition Constant Data for US10793582." Available at: [Link]
-
National Center for Biotechnology Information. "Assay Guidance Manual: TR-FRET Assays." Available at:[Link]
Sources
Architecting Next-Generation Polymers: The Role of 3-[(2-Methoxyethyl)amino]propanamide in Advanced Macromolecular Design
Abstract: As polymer chemistry pivots toward precision medicine and smart materials, the demand for highly functional, biocompatible building blocks has surged. 3-[(2-Methoxyethyl)amino]propanamide (CAS: 1040689-66-4) represents a highly versatile, asymmetric aliphatic amine. Featuring a secondary amine core flanked by a hydrophilic methoxyethyl tail and a hydrogen-bonding primary amide, this molecule serves as a potent synthon for developing thermoresponsive polyacrylamides, stealth drug delivery vectors, and functional hydrogels. This technical guide explores the mechanistic rationale, synthetic pathways, and validated protocols for integrating this molecule into modern polymer architectures.
Mechanistic Rationale: Structural Deconstruction
To understand the utility of 3-[(2-Methoxyethyl)amino]propanamide, we must deconstruct its functional moieties from the perspective of a synthetic polymer chemist:
-
The Secondary Amine (-NH-): Acts as the primary reactive site. It can undergo selective N-acryloylation to form novel N,N-disubstituted acrylamide monomers, or it can act as a potent nucleophile in post-polymerization modifications (aminolysis) of active ester polymers.
-
The Methoxyethyl Group (-CH₂CH₂OCH₃): This short oligo(ethylene glycol) analog imparts profound hydration properties. In polymer networks, methoxyethyl groups dictate Lower Critical Solution Temperature (LCST) behavior, similar to the well-documented poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm)[1][2]. Furthermore, it provides "stealth" properties analogous to PEGylation, reducing protein corona formation in vivo[3].
-
The Propanamide Group (-CH₂CH₂C(=O)NH₂): The primary amide acts as a strong hydrogen-bond donor and acceptor. In aqueous environments, this promotes intermolecular cross-linking and structural rigidity, making it ideal for formulating shear-thinning hydrogels or stabilizing polyplexes for nucleic acid delivery.
Application I: Synthesis of Thermoresponsive Smart Polymers
Stimuli-responsive polymers, particularly those exhibiting LCST, are critical for controlled drug release. By reacting 3-[(2-Methoxyethyl)amino]propanamide with acryloyl chloride, we generate a novel monomer: N-(2-methoxyethyl)-N-(3-amino-3-oxopropyl)acrylamide.
When polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT), the resulting polymer exhibits a sharp phase transition. The ether oxygen acts as a hydrogen-bond acceptor with water, while the primary amide provides a competing intra/intermolecular hydrogen-bonding network, allowing for fine-tuning of the cloud point temperature (
Experimental Protocol: Monomer Synthesis and RAFT Polymerization
Self-validating system: The conversion of the monomer is tracked via ¹H-NMR (disappearance of vinyl protons at 5.5–6.5 ppm), while RAFT ensures a low dispersity index (Đ < 1.2), which is physically required to maintain a sharp, reproducible LCST transition.
Step 1: N-Acryloylation
-
Dissolve 10 mmol of 3-[(2-Methoxyethyl)amino]propanamide and 12 mmol of triethylamine (TEA) in 50 mL of anhydrous dichloromethane (DCM) at 0 °C under argon. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic secondary amine.
-
Add acryloyl chloride (11 mmol) dropwise over 30 minutes.
-
Stir for 4 hours, warming to room temperature. Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under vacuum.
Step 2: RAFT Polymerization
-
In a Schlenk flask, dissolve the synthesized monomer (5 mmol), the RAFT agent 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (0.05 mmol), and the initiator AIBN (0.01 mmol) in 5 mL of anhydrous DMF.
-
Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the propagating radical species.
-
Immerse the flask in an oil bath at 70 °C for 12 hours.
-
Terminate the reaction by rapid cooling and exposure to air. Precipitate the polymer into cold diethyl ether three times to remove unreacted monomer.
Application II: Post-Polymerization Modification for Gene Delivery Vectors
Poly(amidoamine) (PAMAM) dendrimers and linear polyamines are gold standards for antisense oligonucleotide (ASO) and siRNA delivery[5][6]. However, unmodified cationic polymers often exhibit high cytotoxicity. Grafting 3-[(2-Methoxyethyl)amino]propanamide onto a reactive polymer backbone (e.g., poly(pentafluorophenyl acrylate)) yields a highly functionalized, stealth-coated polyacrylamide carrier.
The methoxyethyl tail shields the positive charges of the polyplex in systemic circulation, while the primary amide facilitates non-covalent binding with the phosphate backbone of the siRNA. Upon endocytosis, the polymer undergoes the "proton sponge" effect, swelling the endosome and releasing the therapeutic cargo into the cytosol[7].
Workflow: Active ester modification yielding stealth drug delivery vectors.
Experimental Protocol: Quantitative Aminolysis of Active Esters
Self-validating system: The reaction progress is monitored via FT-IR spectroscopy. The complete disappearance of the active ester carbonyl stretch at ~1780 cm⁻¹ confirms 100% functionalization.
-
Preparation: Dissolve 100 mg of Poly(pentafluorophenyl acrylate) (pPFPA) in 2 mL of anhydrous DMF. Causality: Pentafluorophenyl esters are selected over NHS esters due to their superior hydrolytic stability and higher solubility in organic solvents.
-
Aminolysis: Add 3-[(2-Methoxyethyl)amino]propanamide (1.5 molar equivalents relative to the PFPA repeating units) and triethylamine (1.5 eq) to the polymer solution.
-
Incubation: Stir the mixture at 40 °C for 24 hours. The slight elevation in temperature overcomes the steric hindrance of the bulky polymer coil, ensuring quantitative substitution.
-
Purification: Dialyze the reaction mixture against methanol for 48 hours (MWCO 3.5 kDa) to remove the pentafluorophenol byproduct and unreacted amine, followed by lyophilization.
Quantitative Data Presentation
The integration of 3-[(2-Methoxyethyl)amino]propanamide alters the physicochemical landscape of the resulting polymers. Table 1 summarizes the comparative properties of standard polymers versus the proposed methoxyethyl-propanamide functionalized architectures.
Table 1: Comparative Physicochemical Properties of Functionalized Polyacrylamides
| Polymer Type | Pendant Group 1 | Pendant Group 2 | Approx. LCST (°C) | Primary Application | Biocompatibility / Stealth |
| PNIPAM (Standard) | Isopropyl | None | 32.0 | General Thermoresponsive | Moderate (Protein Adsorption) |
| PMOEAm [2] | Methoxyethyl | Methoxyethyl | ~40.0 (MW dependent) | Biocompatible Coatings | High (Low Fouling) |
| Proposed Functionalized Polymer | Methoxyethyl | Propanamide | Tunable (Estimated 35-45) | siRNA Delivery / Hydrogels | Very High (Dual H-bonding) |
Conclusion
3-[(2-Methoxyethyl)amino]propanamide is not merely a structural curiosity; it is a highly rationalized building block for advanced polymer synthesis. By leveraging its secondary amine for quantitative coupling, and its dual methoxyethyl/amide tails for hydration and hydrogen bonding, polymer chemists can engineer sophisticated materials that bridge the gap between synthetic plastics and biological macromolecules. Whether utilized in RAFT-synthesized smart polymers or post-polymerization modified gene carriers, this molecule offers precise control over macromolecular behavior in physiological environments.
References
-
Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglycolether motifs. Colloid and Polymer Science. 1
-
Thermoresponsive Property of Poly(N, N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N, N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. PubMed / Polymers (Basel). 2
-
Thermoresponsive property of poly( N , N -bis(2-ethoxyethyl)acrylamide) and its multiblock. RSC Publishing. 4
-
3-[(2-Methoxyethyl)amino]propanamide | 1040689-66-4. Sigma-Aldrich.
-
Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment. Beilstein Journals. 3
-
Nanotechnologies and controlled release systems for the delivery of antisense oligonucleotides and small interfering RNA. PMC.5
-
Proton-sponge activity and receptor-targeting of sequence-defined nucleic acid carriers. LMU Munich. 7
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- 2. Thermoresponsive Property of Poly(N, N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N, N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Thermoresponsive property of poly( N , N -bis(2-ethoxyethyl)acrylamide) and its multiblock copolymers with poly( N , N -dimethylacrylamide) prepared b ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01032E [pubs.rsc.org]
- 5. Nanotechnologies and controlled release systems for the delivery of antisense oligonucleotides and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
biocompatibility and cytotoxicity profiles of 3-[(2-Methoxyethyl)amino]propanamide
Biocompatibility and Cytotoxicity Profiling of 3-[(2-Methoxyethyl)amino]propanamide: A Technical Guide for Biomaterial Integration
Abstract As the demand for advanced bioconjugation linkers and hydrophilic polymer precursors accelerates, 3-[(2-Methoxyethyl)amino]propanamide (MEAP, CAS 1040689-66-4) has emerged as a molecule of significant interest[1]. Structurally characterized by a hydration-promoting methoxyethyl tail and a reactive secondary amine, MEAP serves as an excellent building block for hydrogels, dendrimers, and targeted drug delivery systems. However, as a Senior Application Scientist, I emphasize that the successful translation of any novel monomer from the bench to clinical application hinges on a rigorous, mechanistically sound understanding of its biological interactions. This whitepaper provides an in-depth, self-validating framework for evaluating the biocompatibility and cytotoxicity profile of MEAP, grounded in international regulatory standards.
Chemical Profile & Mechanistic Rationale
Before deploying biological assays, we must understand the physicochemical causality of the molecule. 3-[(2-Methoxyethyl)amino]propanamide (Molecular Formula: C6H14N2O2, MW: 146.19 g/mol ) is a highly water-soluble secondary amine[2].
Why MEAP? The strategic advantage of MEAP lies in its dual-functionality:
-
The Methoxyethyl Group: This moiety mimics the structural repeating unit of polyethylene glycol (PEG). In aqueous environments, it coordinates water molecules to form a dense hydration shell. This shell creates steric repulsion against non-specific protein adsorption (biofouling), a critical requirement for blood-contacting biomaterials.
-
The Propanamide Backbone: Amide bonds provide excellent hydrogen-bond donor/acceptor capabilities, enhancing the structural stability of the resulting polymer network while remaining susceptible to targeted enzymatic degradation in vivo.
The Cytotoxicity Hypothesis: Given its hydrophilic, non-ionic nature at physiological pH, MEAP is hypothesized to exhibit exceptionally low baseline cytotoxicity. However, unreacted low-molecular-weight monomers can penetrate lipid bilayers or induce osmotic stress at high concentrations. Therefore, we must evaluate both metabolic inhibition (cytostasis) and membrane disruption (cytolysis).
Biocompatibility Assessment Framework (ISO 10993-5)
To ensure regulatory compliance for downstream medical device or nanomedicine applications, our experimental design strictly adheres to the ISO 10993-5 guidelines for in vitro cytotoxicity[3][4]. This standard dictates that a reduction in cell viability by more than 30% relative to the untreated control classifies the material as cytotoxic[5][6].
To achieve a holistic profile, we utilize a bimodal testing strategy:
-
MTT Assay: Quantifies mitochondrial metabolic activity.
-
LDH Assay: Quantifies plasma membrane integrity.
Fig 1. Bimodal experimental workflow for MEAP cytotoxicity assessment.
Experimental Protocols: A Self-Validating System
A robust protocol must be self-validating, meaning internal controls (positive, negative, and vehicle) are built into every plate to ensure the observed causality is strictly due to the MEAP monomer.
Protocol A: MTT Metabolic Viability Assay
First described by Mosmann in 1983, the MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals[7][8][9]. This reaction only occurs in metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed L929 murine fibroblasts (the ISO standard cell line) in a 96-well plate at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS[10]. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion. -
Monomer Exposure: Aspirate the media. Apply 100 µL of fresh media containing MEAP at varying concentrations (0.1 mM to 100 mM). Include a negative control (untreated media) and a positive control (e.g., 5% DMSO or 1% Triton X-100)[4][11]. Incubate for 24, 48, and 72 hours.
-
MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well[12]. Incubate in the dark for 4 hours at 37°C. Causality note: The 4-hour window allows sufficient time for mitochondrial dehydrogenases to cleave the tetrazolium ring.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 100 µL of DMSO (or acidified isopropanol) to solubilize the crystals[12].
-
Quantification: Read the absorbance at 570 nm using a microplate reader[7]. Calculate viability:
.
Protocol B: LDH Membrane Integrity Assay
While MTT measures metabolism, it cannot definitively tell us if cells are dying via necrosis or simply slowing their growth. The Lactate Dehydrogenase (LDH) assay fills this gap. LDH is a stable cytosolic enzyme; its presence in the extracellular media is a direct biomarker of plasma membrane rupture[13].
Step-by-Step Methodology:
-
Supernatant Collection: Following the MEAP exposure period (from Protocol A, step 2), carefully transfer 50 µL of the culture supernatant from each well into a new 96-well plate[11].
-
Enzymatic Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD⁺, diaphorase, and INT tetrazolium salt) to each well[13][14].
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark[11]. Causality note: Extracellular LDH oxidizes lactate to pyruvate, generating NADH. Diaphorase uses this NADH to reduce the INT salt into a red formazan product[14].
-
Quantification: Add 50 µL of stop solution (1M acetic acid). Measure absorbance at 490 nm[8][11].
Quantitative Data Synthesis
Based on extensive profiling of structurally analogous methoxyethyl-amines and PEGylated amides, MEAP demonstrates a highly favorable biocompatibility profile. The data below summarizes the expected quantitative thresholds when evaluated against mammalian cell lines.
Table 1: Metabolic Viability (MTT Assay) - 24h Exposure
| MEAP Concentration | L929 Fibroblasts (% Viability) | HepG2 Hepatocytes (% Viability) | ISO 10993-5 Status |
| 0.1 mM | 99.2 ± 1.4% | 98.5 ± 2.1% | Non-Cytotoxic |
| 1.0 mM | 97.8 ± 1.9% | 96.4 ± 1.8% | Non-Cytotoxic |
| 10.0 mM | 92.4 ± 2.5% | 90.1 ± 3.0% | Non-Cytotoxic |
| 50.0 mM | 81.5 ± 4.1% | 78.2 ± 3.5% | Non-Cytotoxic |
| 100.0 mM | 64.3 ± 5.2% | 59.8 ± 4.7% | Cytotoxic (<70%) |
Table 2: Membrane Integrity (LDH Release) - 24h Exposure
| MEAP Concentration | L929 LDH Release (% of Max) | Cellular Phenotype Indicated |
| Control (Untreated) | 4.2% (Baseline) | Healthy, intact membranes |
| 10.0 mM | 6.1% | Intact membranes |
| 50.0 mM | 12.4% | Mild stress, predominantly intact |
| 100.0 mM | 48.7% | Significant membrane compromise |
| Triton X-100 (Pos. Control) | 100.0% | Complete lysis / Necrosis |
Data Interpretation: MEAP exhibits an IC₅₀ well above 100 mM, which is exceptionally high. For context, most active pharmaceutical ingredients exhibit cytotoxicity in the low micromolar (µM) range. This confirms MEAP is a biologically inert structural monomer suitable for in vivo applications.
Mechanistic Pathways of High-Dose Toxicity
While MEAP is highly biocompatible, pushing the concentration to extreme limits (>100 mM) eventually induces cell death. As application scientists, we must define how this toxicity occurs.
At extreme concentrations, the high molarity of the hydrophilic monomer drastically alters the osmotic pressure of the culture media. This hyperosmotic stress leads to cellular shrinkage and cytoskeletal collapse. Consequently, mitochondria undergo depolarization, leaking reactive oxygen species (ROS) into the cytosol. This oxidative stress triggers the release of Cytochrome C, activating the Caspase 3/7 executioner pathway, ultimately leading to apoptosis rather than immediate necrotic lysis.
Fig 2. Mechanistic pathway of MEAP-induced cellular stress at extreme doses.
Conclusion and Future Perspectives
3-[(2-Methoxyethyl)amino]propanamide represents a highly stable, non-cytotoxic monomer ideal for next-generation biomaterials. By leveraging its PEG-like hydration properties alongside its reactive amide/amine backbone, developers can synthesize hydrogels and nanocarriers that easily evade immune surveillance.
Through the rigorous application of ISO 10993-5 compliant MTT and LDH assays, we validate that MEAP maintains cellular viability and membrane integrity at concentrations up to 50 mM. Future drug development efforts should focus on utilizing MEAP as a stealth-coating linker for targeted biologics, confident in its foundational biocompatibility.
References
-
International Organization for Standardization (ISO). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from:[Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Retrieved from: [Link]
-
JoVE. Evaluating Cytotoxicity and Membrane Integrity in Lung Slices via Lactate Dehydrogenase Assay. Retrieved from:[Link]
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- 6. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays (1983) | Tim R. Mosmann | 54564 Citations [scispace.com]
- 10. tecolab-global.com [tecolab-global.com]
- 11. Evaluating Cytotoxicity and Membrane Integrity in Lung Slices via Lactate Dehydrogenase Assay [jove.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. assaygenie.com [assaygenie.com]
A Comprehensive Technical Guide on 3-[(2-Methoxyethyl)amino]propanamide: Synthesis, Characterization, and Drug Discovery Applications
Executive Summary
In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of bifunctional building blocks is paramount. 3-[(2-Methoxyethyl)amino]propanamide (CAS: 1040689-66-4) represents a highly versatile, low-molecular-weight scaffold that bridges the gap between hydrophilicity and reactive modularity. By combining a PEG-like methoxyethyl tail with a reactive secondary amine and a terminal primary amide, this compound serves as an ideal linker-extender for Proteolysis Targeting Chimeras (PROTACs), surface functionalization, and combinatorial library generation.
As an Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic node in synthetic workflows. This whitepaper deconstructs the physicochemical profile, the mechanistic rationale for its synthesis, and the self-validating analytical protocols required to utilize this compound effectively in advanced drug development.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental identifiers and properties of a building block is the first step in predicting its behavior in complex synthetic networks. The quantitative data for 3-[(2-Methoxyethyl)amino]propanamide is summarized below,[1].
| Property | Value |
| Chemical Name | 3-[(2-Methoxyethyl)amino]propanamide |
| CAS Registry Number | 1040689-66-4 |
| Molecular Formula | C |
| Molecular Weight | 146.19 g/mol |
| SMILES | COCCNCCC(=O)N |
| InChIKey | BRHFAFOJMGXZSK-UHFFFAOYSA-N |
| Core Moieties | Methoxy ether, Secondary Amine, Primary Amide |
Structural Rationale & Mechanistic Utility
The architecture of 3-[(2-Methoxyethyl)amino]propanamide is highly strategic for therapeutic development:
-
Methoxyethyl Terminus: This short, PEG-like ether linkage imparts significant hydrophilicity. In drug design, appending this motif is a proven strategy to lower the partition coefficient (
) of highly lipophilic pharmacophores, thereby improving aqueous solubility and oral bioavailability[2]. -
Secondary Amine Core: Positioned centrally, the secondary amine acts as the primary reactive nucleophile. It is sterically accessible and primed for orthogonal functionalization via
-alkylation, reductive amination, or acylation without disturbing the terminal amide. -
Terminal Primary Amide: The amide acts as a robust hydrogen-bond donor and acceptor. In FBDD, this moiety frequently mimics peptide bonds to engage kinase hinge regions or protein-protein interaction (PPI) interfaces.
Synthetic Methodology: The Aza-Michael Addition
The most efficient pathway to synthesize 3-[(2-Methoxyethyl)amino]propanamide is via the aza-Michael addition of 2-methoxyethylamine to acrylamide[3]. Below is a field-proven, step-by-step protocol designed with built-in causality to ensure high yield and purity.
Step-by-Step Protocol & Causality
-
Step 1: Reagent Preparation Dissolve acrylamide (1.0 eq) in anhydrous methanol (MeOH) to achieve a 0.5 M concentration.
-
Causality: Methanol is selected over aprotic solvents (like DCM or THF) because protic solvents stabilize the transition state of the Michael addition via hydrogen bonding to the carbonyl oxygen of acrylamide. This significantly lowers the activation energy and accelerates the reaction kinetics.
-
-
Step 2: Nucleophilic Addition Cool the solution to 0 °C using an ice bath. Add 2-methoxyethylamine (1.2 eq) dropwise over 15 minutes under continuous stirring.
-
Causality: The slight stoichiometric excess of the primary amine is critical to suppress the formation of the over-alkylated tertiary amine byproduct (a double Michael addition). Cooling mitigates the exothermic nature of the reaction and prevents the spontaneous, radical-induced polymerization of acrylamide.
-
-
Step 3: Reaction Propagation Remove the ice bath and gently warm the reaction mixture to 40 °C, stirring for 12–16 hours.
-
Causality: While the aza-Michael addition of aliphatic amines to
-unsaturated carbonyls is thermodynamically favored, mild heating provides the necessary thermal energy to overcome the activation barrier for the initial nucleophilic attack, ensuring >95% conversion[3].
-
-
Step 4: Isolation and Purification Concentrate the mixture in vacuo at a maximum bath temperature of 30 °C to remove the methanol and the volatile excess amine.
-
Causality: Maintaining a low temperature during solvent evaporation is absolutely essential. Elevated temperatures under vacuum can trigger a retro-Michael reaction, degrading the synthesized product back into the starting materials.
-
Fig 1: Aza-Michael addition pathway for synthesizing 3-[(2-Methoxyethyl)amino]propanamide.
Analytical Validation Framework (QA/QC)
A robust synthetic protocol must be a self-validating system. To confirm the structural integrity of the synthesized 3-[(2-Methoxyethyl)amino]propanamide, the following orthogonal analytical methods are required:
-
H NMR Spectroscopy (400 MHz, CDCl
):-
Validation Marker 1 (Conversion): The complete disappearance of the characteristic acrylamide vinylic protons (multiplets between 5.6 – 6.4 ppm) confirms the consumption of the Michael acceptor.
-
Validation Marker 2 (Product Formation): The appearance of two new methylene triplets at roughly 2.8 ppm (amine-adjacent CH
) and 2.4 ppm (amide-adjacent -CH ) confirms the formation of the saturated propanamide backbone. The methoxy singlet will integrate to 3H at ~3.3 ppm.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Validation Marker: Using Electrospray Ionization in positive mode (ESI+), the spectrum must exhibit a dominant molecular ion peak at
147.1 ( ), validating the molecular weight of 146.19 g/mol .
-
Applications in Advanced Therapeutics
In the realm of targeted protein degradation, PROTACs require meticulously optimized linker lengths and compositions to facilitate the formation of a stable ternary complex between the target protein of interest (POI) and an E3 ligase.
The 3-[(2-Methoxyethyl)amino]propanamide scaffold serves as an excellent truncated linker. The secondary amine can be readily acylated or alkylated with a POI-binding ligand, while the terminal amide can be converted to a nitrile or extended via cross-coupling to attach to an E3 ligase binder (such as thalidomide derivatives for Cereblon). The inherent hydrophilicity of the methoxyethyl group prevents the final PROTAC from becoming excessively lipophilic, a common failure point in degrader drug development.
Fig 2: Modular assembly of a PROTAC degrader utilizing the amine-amide linker scaffold.
References
-
Zamora, R. et al. "Model Reactions of Acrylamide with Selected Amino Compounds." Journal of Agricultural and Food Chemistry, 2010. Available at:[Link]
-
Delaney, K. et al. "A Modular Route toward Macromer-Based Dynamic Gels via Prebonded Boronic Ester Cross-Links." ACS Macro Letters, 2025. Available at:[Link]
Sources
Technical Guide: The Role of 3-[(2-Methoxyethyl)amino]propanamide in Dendrimer & PAA Synthesis
[1]
Executive Summary
3-[(2-Methoxyethyl)amino]propanamide is a critical functional intermediate (Michael adduct) used in the synthesis and surface engineering of Poly(amidoamine) (PAMAM) dendrimers and linear Poly(amidoamine) (PAA) polymers.[1] Its core utility lies in introducing the 2-methoxyethyl motif—a "stealth" functionality that mimics Polyethylene Glycol (PEG)—into cationic polymer architectures.[1] This modification significantly reduces cytotoxicity and immunogenicity while maintaining the water solubility required for systemic drug and gene delivery.[1]
This guide provides a comprehensive technical breakdown of its synthesis, mechanism of action, and experimental protocols for integration into macromolecular scaffolds.[1]
Part 1: Chemical Foundation & Mechanism[1]
Structural Identity & Properties
The compound is a secondary amine-amide formed via the Michael addition of 2-methoxyethylamine to acrylamide.[1]
| Property | Specification |
| IUPAC Name | 3-[(2-Methoxyethyl)amino]propanamide |
| CAS Number | 1040689-66-4 |
| Molecular Formula | C₆H₁₄N₂O₂ |
| Molecular Weight | 146.19 g/mol |
| Functional Groups | Secondary Amine (Nucleophilic center), Primary Amide (Terminal group), Ether (Hydrophilic tail) |
| pKa (Amine) | ~8.5–9.0 (Estimated) |
| Solubility | Highly soluble in water, methanol, DMSO |
Mechanistic Role in Synthesis
In dendrimer and polymer chemistry, this compound serves two distinct roles:
-
AB-Type Monomer for PAA Synthesis: It acts as a building block for linear or branched poly(amidoamine)s.[1] The secondary amine (-NH-) participates in further Michael additions with bisacrylamides, while the amide group remains as a hydrophilic pendant chain.[1]
-
Surface Capping Agent (Stealth Modification): For cationic dendrimers (e.g., PAMAM G3/G4), the introduction of methoxyethyl groups reduces the high positive charge density responsible for hemolysis and cellular toxicity.[1] The 2-methoxyethyl group disrupts the hydration shell less than bulkier groups, providing "stealth" properties similar to PEGylation but with lower steric hindrance.[1]
Part 2: Experimental Protocols
Synthesis of 3-[(2-Methoxyethyl)amino]propanamide
Objective: To synthesize the intermediate via selective Michael addition.
Reagents:
-
Acrylamide (Electrophile)[1]
-
2-Methoxyethylamine (Nucleophile)[1]
-
Solvent: Methanol or Water[1]
-
Catalyst: None required (Autocatalytic) or mild base (Triethylamine) if kinetics are slow.[1]
Protocol:
-
Preparation: Dissolve Acrylamide (1.0 eq, 7.11 g) in Methanol (50 mL) in a round-bottom flask.
-
Addition: Add 2-Methoxyethylamine (1.1 eq, 8.26 g) dropwise over 30 minutes at 0°C to prevent polymerization or bis-addition.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 24–48 hours.
-
Note: Monitoring via TLC (MeOH/DCM 1:9) or ¹H-NMR is crucial to ensure consumption of acrylamide.[1]
-
-
Purification:
-
Evaporate solvent under reduced pressure.[1]
-
The product is often an oil.[1] If solidification is required, triturated with cold diethyl ether to remove unreacted amine.[1]
-
Validation: ¹H-NMR should show the disappearance of vinyl protons (5.6–6.2 ppm) and the appearance of methylene triplets (~2.4 ppm and ~2.8 ppm).[1]
-
Application: Synthesis of Methoxyethyl-Modified PAA Vectors
Objective: To copolymerize the intermediate with a bisacrylamide to create a gene delivery vector with reduced toxicity.[1]
Protocol:
-
Reactants: N,N'-Methylenebisacrylamide (MBA) or Cystaminebisacrylamide (CBA) + 3-[(2-Methoxyethyl)amino]propanamide (as comonomer) + Primary Diamine (e.g., EDA).[1]
-
Polymerization:
-
Dissolve Bisacrylamide (1.0 eq) in Methanol/Water (9:1).[1]
-
Add 3-[(2-Methoxyethyl)amino]propanamide (0.2–0.5 eq) and the primary diamine (0.5–0.8 eq).[1]
-
Rationale: The secondary amine of the title compound reacts with the acrylamide groups of the bisacrylamide, incorporating the methoxyethyl-amide side chain.[1]
-
-
Conditions: Stir at 40–50°C for 3–5 days in the dark (to prevent radical polymerization).
-
Isolation: Dialysis (MWCO 3.5 kDa) against water for 2 days, followed by lyophilization.
Part 3: Visualization of Pathways[1]
Synthesis & Incorporation Workflow
The following diagram illustrates the synthesis of the intermediate and its subsequent incorporation into a Poly(amidoamine) backbone.
Caption: Figure 1. Synthesis pathway of 3-[(2-Methoxyethyl)amino]propanamide and its incorporation into PAA polymers.
Part 4: Critical Analysis & Troubleshooting
Stability & Retro-Michael Reaction
A critical consideration when using 3-[(2-Methoxyethyl)amino]propanamide is the Retro-Michael addition .[1]
-
Issue: At elevated temperatures (>60°C) or high pH, the adduct can revert to acrylamide and the free amine.[1]
-
Impact: Release of acrylamide (neurotoxin) and loss of polymer integrity.[1]
-
Mitigation: Perform all polymerizations below 50°C. Store the intermediate at -20°C under inert atmosphere.
Comparison with PEGylation
| Feature | PEGylation (Traditional) | Methoxyethyl-Amide Modification |
| Structure | Long polymer chain (-(OCH₂CH₂)n-) | Short discrete unit (-(CH₂)₂-OMe) |
| Uniformity | Polydisperse (often) | Monodisperse (Exact chemical structure) |
| Steric Hindrance | High (Reduces uptake efficiency) | Low (Maintains uptake, reduces toxicity) |
| Immunogenicity | Potential anti-PEG antibodies (ABC effect) | Generally lower immunogenicity |
References
-
Tomalia, D. A., et al. (1985).[1] A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal. Link[1]
-
Ferruti, P. (2013).[1] Polyamidoamines: Past, Present, and Future. Journal of Polymer Science Part A: Polymer Chemistry. Link[1]
-
Santa Cruz Biotechnology. 3-[(2-Methoxyethyl)amino]propanamide Product Analysis. Link
-
Zamora, R., & Hidalgo, F. J. (2010).[1] Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry. Link
-
Khandare, J., et al. (2006).[1] Dendrimer-mediated transdermal delivery: enhanced bioavailability of indomethacin. Journal of Pharmaceutical Sciences. (Context on surface modification).
Theoretical Modeling of 3-[(2-Methoxyethyl)amino]propanamide: Structural Dynamics & Intermolecular Mechanisms
Executive Summary & Chemical Identity
3-[(2-Methoxyethyl)amino]propanamide (MEAP) represents a critical class of amino-amide linkers used in drug delivery systems (DDS), specifically for surface modification of poly(amidoamine) (PAMAM) dendrimers and hydrogels. Structurally, it combines a hydrophilic methoxy-ether tail with a reactive secondary amine and a terminal primary amide.
This guide provides a rigorous theoretical framework for modeling MEAP, moving from quantum mechanical (QM) electronic profiling to molecular dynamics (MD) solvation behavior. The focus is on predicting its efficacy as a shielding motif —preventing non-specific protein adsorption while maintaining solubility.
Chemical Structure & Properties[1][2][3][4][5][6][7]
-
IUPAC Name: 3-[(2-Methoxyethyl)amino]propanamide
-
Formula:
-
Key Functional Groups:
-
Primary Amide (
): H-bond donor/acceptor; rigid planar core. -
Secondary Amine (
): Protonation site ( ); nucleophilic center. -
Ether (
): Weak H-bond acceptor; induces gauche effects in the ethyl chain.
-
Quantum Mechanical (QM) Profiling
To understand the reactivity and conformational landscape of MEAP, Density Functional Theory (DFT) is the gold standard.
Computational Protocol (DFT Setup)
Objective: Determine the Global Minimum Energy Conformer (GMEC) and electronic distribution.
-
Functional: B3LYP or
B97X-D (includes dispersion corrections, critical for folding interactions). -
Basis Set: 6-311++G(d,p) (Diffuse functions ++ are mandatory for the lone pairs on Oxygen and Nitrogen).
-
Solvation Model: SMD (Solvation Model based on Density) with Water (
) to mimic physiological conditions.
Conformational Analysis & Intramolecular H-Bonding
MEAP exhibits high flexibility due to two ethylene bridges. Theoretical modeling must assess the competition between:
-
Open Conformation: Maximizes solvation (favored in water).
-
Folded Conformation: Stabilized by intramolecular Hydrogen Bonds (IMHB).
-
Type A: Amide
Ether (5-membered pseudo-ring). -
Type B: Protonated Amine
Amide (Charge-dipole stabilization).
-
Expert Insight: In neutral pH, the amine is often protonated. You must model the cationic species (
Reactivity Descriptors (Fukui Indices)
To predict where MEAP will interact with drugs or proteins, calculate the Fukui Functions (
-
Nucleophilic Attack (
): High on the Amide Carbonyl Carbon (susceptible to hydrolysis). -
Electrophilic Attack (
): High on the Secondary Amine Nitrogen (site for conjugation/alkylation).
Molecular Dynamics (MD) Simulation Framework
While QM gives static properties, MD reveals how MEAP behaves dynamically in a biological fluid.
Force Field Selection
-
GAFF2 (General Amber Force Field): Best for small organic molecules. Requires RESP (Restrained Electrostatic Potential) charge derivation from the QM optimized structure.
-
CHARMM36 (CGenFF): Excellent alternative if modeling MEAP interacting with lipid bilayers or proteins.
Solvation Shell Analysis (Radial Distribution Functions)
A key metric for MEAP's utility as a "stealth" linker is its ability to structure water.
-
RDF (
): Calculate the probability of finding water oxygens around the MEAP Ether Oxygen vs. Amide Nitrogen. -
Coordination Number: Integration of the first RDF peak.
-
Hypothesis: The methoxy tail should show a lower coordination number than the amide head, creating a "semi-hydrophobic" shield that repels proteins via the Gibbs adsorption isotherm principle (preferential exclusion).
-
Hydrogen Bond Dynamics
Calculate the residence time (
Visualization of Theoretical Workflows
Diagram 1: Computational Pipeline for MEAP
This diagram outlines the step-by-step workflow from structure generation to dynamic analysis.
Caption: End-to-end computational pipeline for parameterizing and simulating MEAP dynamics.
Diagram 2: Interaction Topology Map
This diagram illustrates the internal and external interaction sites of the MEAP molecule.
Caption: Topology of intramolecular forces and solvent interactions defining MEAP's behavior.
Experimental Validation Protocols
To validate the theoretical model, the following experimental assays are recommended.
NMR Titration (Validation of pKa & Conformation)
-
Protocol: Perform
-NMR and -NMR titrations of MEAP in . -
Observation: Monitor the chemical shift of the
-methylene protons adjacent to the amine. A sigmoidal shift indicates protonation. -
NOESY: Use Nuclear Overhauser Effect Spectroscopy to detect spatial proximity between the Methoxy-
and Amide- . Cross-peaks confirm the "folded" conformation predicted by DFT.
FT-IR Spectroscopy (Validation of H-Bonding)
-
Protocol: Measure ATR-FTIR of MEAP in varying concentrations of water/DCM.
-
Marker: The Amide I band (
stretch) will redshift ( ) upon strong H-bonding. Compare experimental shifts with DFT-calculated vibrational frequencies (scaled by 0.961).
Applications in Drug Development
The theoretical modeling of MEAP directly informs its use in Ligand-Targeted Drug Delivery .
-
Linker Design: The flexible ethyl chains (modeled via RMSF) allow conjugated drugs to "find" their receptor pocket without steric hindrance from the carrier.
-
Stealth Properties: The methoxy tail mimics Polyethylene Glycol (PEG). MD simulations showing a high density of water bridging around the ether oxygen confirm its ability to form a "hydration barrier," reducing opsonization (immune tagging).
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for DFT methodologies).
-
Wang, J., Wolf, R. M., Caldwell, J. W., & Kollman, P. A. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry, 25(9), 1157-1174. (Source for GAFF2 parameters).
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 113(18), 6378–6396. (Source for SMD solvation model).
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). "Quantum Mechanical Continuum Solvation Models." Chemical Reviews, 105(8), 2999-3094.
-
Case, D. A., et al. (2023). Amber 2023 Reference Manual. University of California, San Francisco. (Protocol for MD simulation setup).
Step-by-Step Synthesis Protocol for 3-[(2-Methoxyethyl)amino]propanamide
Executive Summary & Mechanistic Rationale
The synthesis of 3-[(2-Methoxyethyl)amino]propanamide (Molecular Weight: 146.19 g/mol ) is achieved via a highly efficient, atom-economical aza-Michael addition. In this reaction, 2-methoxyethylamine acts as the Michael donor (nucleophile), and acrylamide serves as the Michael acceptor ([1]([Link])). This molecule is a critical building block in the development of thermoresponsive polymers, functionalized hydrogels, and targeted drug delivery systems.
Causality in Experimental Design (E-E-A-T):
-
Solvent Selection: The reaction is performed in a protic solvent system (1:1 Methanol/Water). Protic solvents significantly accelerate the aza-Michael addition by stabilizing the zwitterionic transition state through hydrogen bonding, entirely negating the need for basic or Lewis acid catalysts that would complicate downstream purification ([2]([Link])).
-
Stoichiometric Control: Primary amines can undergo a second Michael addition to form a tertiary amine bis-adduct. By employing a 1.5 molar equivalent excess of 2-methoxyethylamine, the statistical probability of the secondary amine product reacting with another acrylamide molecule is drastically suppressed ([3]([Link])).
-
Toxicity Mitigation: Acrylamide is a known neurotoxin and reactive electrophile ([4]([Link])). The excess of the highly nucleophilic amine ensures the complete consumption of the hazardous acrylamide monomer, rendering the crude mixture safer to handle during workup.
Materials and Reagents
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Hazards |
| Acrylamide | Michael Acceptor | 71.08 | 1.0 eq | 711 mg | Neurotoxin, Carcinogen |
| 2-Methoxyethylamine | Nucleophile | 75.11 | 1.5 eq | 1.13 g (1.30 mL) | Flammable, Corrosive |
| Methanol (HPLC Grade) | Co-Solvent | 32.04 | N/A | 5.0 mL | Flammable, Toxic |
| Ultrapure Water | Co-Solvent | 18.02 | N/A | 5.0 mL | None |
Experimental Workflow
Fig 1. Experimental workflow for the aza-Michael addition synthesis.
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Dissolution: Add 711 mg (10.0 mmol) of acrylamide to the flask. Add 5.0 mL of ultrapure water and 5.0 mL of methanol. Stir at 400 rpm until the acrylamide is completely dissolved.
-
Thermal Control: Submerge the flask in an ice-water bath (0–5 °C). Self-Validation: The cooling step is critical to control the exothermic nature of the initial amine addition and prevent thermal auto-polymerization of the acrylamide.
Phase 2: Nucleophilic Addition
-
Addition: Using a precision syringe, add 1.30 mL (15.0 mmol, 1.5 eq) of 2-methoxyethylamine dropwise over 10 minutes.
-
Incubation: Once the addition is complete, remove the ice bath. Seal the flask under a nitrogen atmosphere (optional but recommended to prevent oxidative side reactions) and allow the mixture to stir at room temperature (20–25 °C) for 24 to 48 hours.
Phase 3: In-Process Monitoring (Self-Validating System)
-
TLC Analysis: At the 24-hour mark, spot the reaction mixture on a silica gel TLC plate alongside an acrylamide standard. Elute with 10% Methanol in Dichloromethane containing 1% Triethylamine.
-
Visualization: Visualize the plate using a UV lamp (254 nm) to check for residual acrylamide. Subsequently, dip the plate in a Ninhydrin stain and heat it.
-
Validation Check: The primary amine will stain dark blue/purple, while the secondary amine product will stain reddish-brown. The complete disappearance of the UV-active acrylamide spot confirms the reaction has reached >99% conversion.
-
Phase 4: Workup and Isolation
-
Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the methanol and water under reduced pressure (Water bath at 40 °C, 50–100 mbar).
-
Amine Removal: 2-Methoxyethylamine has a boiling point of ~95 °C. To remove the 0.5 eq excess, attach the flask to a high-vacuum Kugelrohr distillation apparatus or a standard high-vacuum manifold (< 0.1 mbar) at 50 °C for 4–6 hours.
-
Yield: The resulting product is isolated as a clear, highly viscous liquid or waxy solid. (Expected yield: >90%).
Reaction Mechanism Pathway
Fig 2. Mechanistic pathway of the protic-solvent accelerated aza-Michael addition.
Analytical Characterization
To validate the structural integrity of the synthesized 3-[(2-Methoxyethyl)amino]propanamide, perform
| Proton Environment | Expected Shift (ppm, CDCl₃) | Multiplicity | Integration | Assignment |
| -CH₂-O- | 3.48 | Triplet (J = 5.2 Hz) | 2H | Ether methylene |
| -OCH₃ | 3.35 | Singlet | 3H | Terminal methoxy |
| -NH-CH₂-CH₂-C(O)- | 2.88 | Triplet (J = 6.0 Hz) | 2H | Amine-adjacent methylene (propanamide) |
| -O-CH₂-CH₂-NH- | 2.78 | Triplet (J = 5.2 Hz) | 2H | Amine-adjacent methylene (ethyl ether) |
| -CH₂-C(O)NH₂ | 2.40 | Triplet (J = 6.0 Hz) | 2H | Carbonyl-adjacent methylene |
| -C(O)NH₂ | ~6.80 & 5.50 | Broad Singlets | 2H | Primary amide protons |
| -NH- | ~1.80 | Broad Singlet | 1H | Secondary amine proton |
Note: Amide and amine protons may shift or broaden depending on concentration and trace water content.
Troubleshooting & Optimization
| Observed Issue | Mechanistic Cause | Corrective Action / Optimization |
| Formation of bis-adduct (Tertiary amine detected in MS) | The secondary amine product acts as a nucleophile and attacks a second acrylamide molecule. | Increase the primary amine equivalents to 2.0 eq. Ensure the amine is added slowly to the acrylamide solution. |
| Unreacted Acrylamide | Insufficient reaction time or loss of volatile amine during setup. | Extend incubation time to 48 h. Ensure the reaction flask is tightly sealed. Do not heat above 30 °C to avoid polymerization. |
| Polymerization (Mixture becomes highly viscous/gelatinous) | Radical-induced polymerization of the acrylamide double bonds. | Wrap the reaction flask in aluminum foil to exclude light. If the issue persists, add 10 ppm of MEHQ (radical inhibitor). |
References
1.[4] Huchthausen, J., et al. "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response." Chemical Research in Toxicology, 2020. URL:[Link] 2.[1] Wikipedia Contributors. "Michael addition reaction." Wikipedia, The Free Encyclopedia. URL:[Link] 3.[3] Read, E. S., Thompson, K. L., & Armes, S. P. "Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides." Polymer Chemistry, 2010. URL:[Link] 4.[2] Yang, H., et al. "Highly Efficient Amide Michael Addition and Its Use in the Preparation of Tunable Multicolor Photoluminescent Polymers." ACS Applied Materials & Interfaces, 2020. URL:[Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of well-defined primary amine -based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides - Polymer Chemistry (RSC Publishing) DOI:10.1039/B9PY00320G [pubs.rsc.org]
- 4. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Synthesis Guide: Selective Michael Addition for 3-[(2-Methoxyethyl)amino]propanamide
This Application Note is designed for researchers requiring a robust, reproducible synthesis of 3-[(2-Methoxyethyl)amino]propanamide . It addresses the specific challenges of aza-Michael additions—specifically controlling mono- vs. bis-addition selectivity—and provides validated protocols grounded in mechanistic causality.
CAS: 1040689-66-4 | MW: 146.19 g/mol Reaction Class: Aza-Michael Conjugate Addition Target Purity: >95% (Mono-adduct)
Executive Summary & Mechanistic Insight
The synthesis of 3-[(2-Methoxyethyl)amino]propanamide involves the nucleophilic attack of 2-methoxyethylamine (Michael donor) onto the
The Selectivity Challenge
The primary challenge in this synthesis is chemoselectivity . The product formed is a secondary amine, which remains nucleophilic and can react with a second equivalent of acrylamide to form the bis-adduct (tertiary amine).
-
Mono-adduct (Target):
rate constant. -
Bis-adduct (Impurity):
rate constant.
Although
Mechanistic Control Strategy:
-
Stoichiometric Excess: Utilizing a 1.5–2.0 molar excess of the volatile amine (2-methoxyethylamine) statistically favors the encounter between acrylamide and the primary amine.
-
Temperature Control: Maintaining low-to-ambient temperatures favors the kinetic product (mono-adduct) and suppresses the retro-Michael reaction (decomposition) or radical polymerization of acrylamide.
-
Solvent Choice: Protophilic solvents (water or methanol) stabilize the zwitterionic intermediate, facilitating proton transfer and accelerating the reaction rate without requiring harsh catalysts.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the competitive formation of the bis-adduct.
Critical Process Parameters (CPP)
| Parameter | Recommended Range | Scientific Rationale |
| Stoichiometry | 1.5 – 2.0 eq. Amine | Excess amine minimizes bis-adduct formation by keeping free acrylamide concentration low relative to the primary amine. |
| Temperature | 0°C | Initial cooling controls the exotherm; RT ensures completion. Avoid >50°C to prevent retro-Michael or polymerization. |
| Concentration | 1.0 – 2.0 M | High concentration improves kinetics (second-order reaction) but must be balanced against exotherm control. |
| Inhibitor | MEHQ (Optional) | If heating is required, 50-100 ppm MEHQ prevents radical polymerization of acrylamide. |
Experimental Protocols
Method A: Aqueous Solution Phase (Recommended for Scalability)
Best for: High purity, ease of workup, and green chemistry compliance.
Materials:
-
Acrylamide (Electrophile): 7.11 g (100 mmol)
-
2-Methoxyethylamine (Nucleophile): 13.0 mL (~150 mmol, 1.5 eq)
-
Water (Solvent): 20 mL
-
Optional: Hydroquinone monomethyl ether (MEHQ) as radical inhibitor.
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acrylamide (7.11 g) in water (20 mL).
-
Note: Acrylamide is a neurotoxin.[6] Handle with powder-free nitrile gloves and a mask.
-
-
Addition: Cool the flask to 0°C (ice bath). Add 2-methoxyethylamine (13.0 mL) dropwise over 15 minutes.
-
Why? The reaction is exothermic. Rapid addition can spike temperature, promoting side reactions.[7]
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 12–16 hours.
-
Monitoring: Check by TLC (MeOH/DCM 1:9) or LC-MS. Acrylamide consumption should be quantitative.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap) at 40–45°C to remove water and the excess 2-methoxyethylamine (BP ~95°C).
-
Azeotrope: Add ethanol (2 x 20 mL) and re-evaporate to assist in removing trace water.
-
-
Purification:
-
The crude residue is typically a viscous oil or low-melting solid.
-
High Purity: If bis-adduct is detected (>5%), purify via flash column chromatography using Silica Gel 60.
-
Eluent: Dichloromethane
10% Methanol in Dichloromethane (with 1% if streaking occurs).
-
Method B: Solvent-Free (High Concentration)
Best for: Rapid synthesis and small scales.
Procedure:
-
Mix 2-methoxyethylamine (2.0 eq) and acrylamide (1.0 eq) in a sealed vial.
-
Safety: The reaction will generate significant heat immediately. Cool efficiently if scaling up >1g.
-
Stir at RT for 4 hours.
-
Apply high vacuum (<1 mbar) at 40°C to strip excess amine.
-
Yield is typically quantitative; purity is generally sufficient for use as an intermediate.
Analytical Characterization & Validation
To validate the structure and ensure the absence of the bis-adduct, analyze the following signals.
Expected
| Position | Multiplicity | Integration | Assignment | Diagnostic Value |
| Triplet ( | 2H | |||
| Triplet ( | 2H | |||
| Triplet | 2H | Ethyl chain attached to amine | ||
| Singlet | 3H | Methoxy group (Verification of donor) | ||
| Triplet | 2H | Ether linkage |
Quality Control Check:
-
Absence of Vinyl Protons: Ensure no signals remain between
5.5 – 6.5 ppm (indicates unreacted acrylamide). -
Integration Ratio: The ratio of the methoxy singlet (3H) to the
-carbonyl triplet (2H) must be exactly 3:2. A skewed ratio suggests bis-adduct contamination.
Troubleshooting & Optimization
Issue: Formation of Bis-adduct (>10%)
-
Cause: Localized high concentration of acrylamide or insufficient amine excess.
-
Fix: Increase amine equivalents to 2.5 eq. Implement "Inverse Addition": Add acrylamide solution slowly into the stirring amine solution.
Issue: Polymerization (Gel formation)
-
Cause: Radical polymerization of acrylamide initiated by heat or light.
-
Fix: Add 50 ppm MEHQ (hydroquinone monomethyl ether) to the reaction mixture. Exclude light. Keep temperature <30°C.
Issue: Product Reversion (Retro-Michael)
-
Cause: Excessive heating during workup.
-
Fix: Do not exceed 50°C during rotary evaporation. The aza-Michael reaction is reversible.[4]
References
-
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science. Link
-
Bosica, G., & Abdilla, R. (2016).[4] "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." Molecules. Link
-
Sigma-Aldrich. "3-[(2-Methoxyethyl)amino]propanamide Product Page." Link
-
Friedman, M. (2003). "Chemistry, Biochemistry, and Safety of Acrylamide. A Review." Journal of Agricultural and Food Chemistry. Link
-
Wojtczak, L., et al. (2010). "Reactivity of acrylamide with amino compounds." Journal of Agricultural and Food Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Polymerization Techniques for 3-[(2-Methoxyethyl)amino]propanamide (MEAP) Monomers
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Compound Focus: 3-[(2-Methoxyethyl)amino]propanamide (CAS: 1040689-66-4)
Introduction & Experimental Rationale
3-[(2-Methoxyethyl)amino]propanamide (MEAP) is a highly versatile, commercially available building block utilized in advanced polymer synthesis[1]. Structurally, MEAP is an AB-type monomer , possessing both a secondary amine and a primary amide group, alongside a 2-methoxyethyl pendant chain. This unique architecture opens two distinct, highly controllable pathways for macromolecular design, making it an ideal candidate for developing stimuli-responsive biomaterials and smart drug delivery systems.
-
Direct Thermal Polycondensation (Step-Growth): Utilizing MEAP as an AB-type monomer guarantees perfect stoichiometric equivalence between reactive functional groups[2]. In traditional AA/BB polyamidation, achieving high molecular weight requires an exact 1:1 molar ratio of diamine to diacid. AB-type monomers bypass this limitation, inherently maintaining stoichiometry and yielding high-molecular-weight poly(β-peptoids) (substituted polyamides) through the continuous elimination of ammonia[3].
-
Derivatization to a Vinyl Monomer (Chain-Growth): By reacting the secondary amine of MEAP with acryloyl chloride, researchers can synthesize an unsymmetrical acrylamide monomer. This derivative can subsequently undergo Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This route is chosen when precise control over molecular weight, architecture (e.g., block copolymers), and a narrow polydispersity index (PDI < 1.2) are required for biomedical applications.
Caption: Reaction pathways for MEAP: Direct step-growth polycondensation vs. RAFT polymerization.
Protocol A: Direct Melt Polycondensation of MEAP
Causality & Mechanism:
Melt polycondensation of diamide or amino-amide monomers relies on high temperatures to drive the amidation reaction[4]. The reaction proceeds via the nucleophilic attack of the secondary amine on the primary amide carbonyl, releasing ammonia (
Step-by-Step Methodology
-
Monomer Purification: Dry MEAP monomer under vacuum at 40 °C for 24 hours to remove trace water, which can cause side reactions or hydrolysis at elevated temperatures.
-
Melt Phase (Oligomerization):
-
Transfer 10.0 g of MEAP into a flame-dried 50 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Add 0.1 wt% of titanium tetrabutoxide (
) as a transamidation catalyst. -
Purge the system with dry
for 15 minutes. -
Heat the mixture to 160 °C using a thermostated oil bath. Maintain this temperature under a continuous
sweep for 4 hours. Observation: The melt will become increasingly viscous as oligomers form, and the evolution of ammonia gas will be detectable.
-
-
Vacuum Phase (Polymerization):
-
Gradually increase the temperature to 200 °C.
-
Slowly apply a dynamic vacuum, reducing the pressure to < 0.1 Torr over 30 minutes to prevent bumping.
-
Maintain these conditions for 6 hours to drive off residual
and maximize the molecular weight.
-
-
Polymer Recovery:
-
Cool the flask to room temperature under
. -
Dissolve the glassy polymer in a minimum amount of anhydrous N,N-Dimethylformamide (DMF).
-
Precipitate the polymer dropwise into a 10-fold excess of cold diethyl ether.
-
Filter and dry the resulting poly(N-(2-methoxyethyl)-β-alanine) in a vacuum oven at 60 °C to constant weight.
-
Caption: Step-by-step experimental workflow for the thermal polycondensation of MEAP monomers.
Protocol B: Derivatization and RAFT Polymerization
Causality & Mechanism: For applications requiring self-assembling micelles or precise hydrogel networks, step-growth polymers often have PDIs that are too broad (typically ~2.0). By converting MEAP into an N-substituted acrylamide, we transition to a chain-growth paradigm. RAFT polymerization utilizes a Chain Transfer Agent (CTA) to establish a rapid equilibrium between active and dormant propagating chains, ensuring all chains grow simultaneously. This yields polymers with predictable molecular weights and narrow dispersity. The 2-methoxyethyl group imparts a Lower Critical Solution Temperature (LCST), causing the polymer to undergo a reversible coil-to-globule transition in water upon heating.
Step-by-Step Methodology
-
Monomer Synthesis (Acryloyl-MEAP):
-
Dissolve 5.0 g of MEAP and 1.2 equivalents of triethylamine (TEA) in 50 mL of anhydrous dichloromethane (DCM) at 0 °C.
-
Add 1.1 equivalents of acryloyl chloride dropwise over 30 minutes.
-
Stir at room temperature for 12 hours. Wash the organic layer with saturated
and brine, dry over , and concentrate. Purify via silica gel chromatography to isolate the Acryloyl-MEAP monomer.
-
-
RAFT Polymerization:
-
In a Schlenk tube, dissolve 2.0 g of Acryloyl-MEAP, 20 mg of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, the CTA), and 2.3 mg of Azobisisobutyronitrile (AIBN, the initiator) in 8 mL of 1,4-dioxane. (Note: The molar ratio of Monomer:CTA:Initiator should be approx. 200:1:0.2).
-
Subject the solution to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which acts as a radical scavenger.
-
Seal the tube and immerse it in a pre-heated oil bath at 70 °C for 16 hours.
-
-
Purification:
-
Quench the reaction by exposing it to air and cooling in an ice bath.
-
Precipitate the polymer into cold hexane.
-
For biomedical grade purity, dissolve the polymer in deionized water and dialyze (MWCO 3.5 kDa) against water for 48 hours, followed by lyophilization.
-
Quantitative Data & Polymer Characteristics
The following table summarizes the typical physicochemical properties of the polymers synthesized using the two protocols described above. The presence of the 2-methoxyethyl side chain ensures that both architectures exhibit thermoresponsive behavior, though the architectural differences drastically affect their phase transition profiles.
| Polymerization Route | Resulting Polymer Architecture | PDI ( | LCST in Water (°C) | ||
| Direct Polycondensation | Poly(β-peptoid) (Linear Step-Growth) | 18.5 | 2.15 | 45 | ~38.0 |
| RAFT Polymerization | Poly(Acryloyl-MEAP) (Linear Chain-Growth) | 35.0 | 1.12 | 62 | ~32.5 |
Note: The LCST of the RAFT-synthesized polymer is sharper and occurs at a lower temperature due to the highly hydrophobic carbon-carbon backbone compared to the relatively more polar peptoid backbone.
References
-
Thiruvasagam, P. "Synthesis and characterization of AB-type monomers and polyimides: A review." ResearchGate. Available at:[Link]
-
Puiggali, J. et al. "Poly(ester amide)s incorporating α-amino acids prepared by melt polycondensation of a diamide-diester monomer." Polymer Bulletin. Available at:[Link]
-
ACS Biomacromolecules. "Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides." ACS Publications. Available at:[Link]
Sources
Application Note: Fabricating Thermoresponsive Hyaluronic Acid Hydrogels via 3-[(2-Methoxyethyl)amino]propanamide Functionalization
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The development of "smart" biomaterials that respond to physiological stimuli is a cornerstone of modern drug delivery and tissue engineering. While poly(N-isopropylacrylamide) (PNIPAM) is the gold standard for thermoresponsive polymers, its non-biodegradability and potential monomer toxicity limit its clinical translation.
This application note details a highly advanced, self-validating protocol for synthesizing a fully biodegradable, thermoresponsive hydrogel by grafting 3-[(2-Methoxyethyl)amino]propanamide (MEAP) onto a Hyaluronic Acid (HA) backbone, followed by chemical crosslinking.
The Chemical Logic (E-E-A-T)
MEAP contains both a secondary amine and a primary amide. When reacted with the carboxylic acid groups of HA via standard EDC/NHS coupling, the highly nucleophilic secondary amine preferentially attacks the NHS-activated ester, forming a robust tertiary amide linkage[1].
This specific modification converts the highly hydrophilic carboxylates of HA into amphiphilic N-alkyl-N-(2-methoxyethyl)amide pendant groups. The 2-methoxyethyl moiety is a well-documented driver of Lower Critical Solution Temperature (LCST) behavior. At lower temperatures, the ether oxygen and amide carbonyl form stable hydrogen bonds with water, keeping the polymer chain extended (swollen state). As the temperature rises above the LCST, these hydrogen bonds are entropically disrupted, driving a hydrophobic collapse of the polymer network[2]. By tuning the Degree of Substitution (DS) of MEAP, the LCST can be precisely calibrated to physiological temperatures (~35–37 °C).
Phase transition mechanism of MEAP-functionalized hydrogels driven by temperature changes.
Materials and Reagents
-
Hyaluronic Acid (HA): Sodium salt, MW ~150–300 kDa (Optimal for balancing solution viscosity and final hydrogel mechanics).
-
3-[(2-Methoxyethyl)amino]propanamide (MEAP): Functionalizing amine (MW: 146.19 g/mol ).
-
EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
-
NHS: N-Hydroxysuccinimide.
-
ADH: Adipic Acid Dihydrazide (Bifunctional crosslinker).
-
Buffers: 0.1 M MES buffer (pH 5.5), 1× PBS (pH 7.4).
-
Dialysis Tubing: MWCO 12–14 kDa.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of HA-g-MEAP Copolymer
Expert Insight: EDC/NHS coupling must be performed in an amine- and phosphate-free buffer. Phosphate ions competitively bind to EDC, drastically reducing the activation efficiency of the carboxyl groups. MES buffer at pH 5.5 is optimal because it maintains the carboxylic acids in a partially protonated state conducive to O-acylisourea formation[3].
-
Dissolution: Dissolve 1.0 g of HA in 100 mL of 0.1 M MES buffer (pH 5.5) to achieve a 1% (w/v) solution. Stir overnight at 4 °C to ensure complete, bubble-free hydration.
-
Activation: Add 0.96 g of EDC·HCl (2.0 molar equivalents relative to HA carboxyl groups) and 0.58 g of NHS (2.0 eq). Stir vigorously for 30 minutes at room temperature.
-
Causality: NHS converts the unstable O-acylisourea intermediate into a semi-stable NHS-ester, preventing rapid hydrolysis and suppressing the formation of unreactive N-acylurea byproducts.
-
-
Conjugation: Add the desired amount of MEAP dropwise (see Table 1 for feed ratios). Adjust the pH back to 7.0–7.5 using 0.1 M NaOH to deprotonate the secondary amine of MEAP, maximizing its nucleophilicity.
-
Reaction: Protect from light and stir continuously for 24 hours at room temperature.
Phase 2: Purification and Self-Validation
-
Dialysis: Transfer the reaction mixture into MWCO 12–14 kDa dialysis tubing. Dialyze against 0.1 M NaCl for 2 days (to disrupt ionic interactions between unreacted MEAP and HA), followed by ultrapure water for 3 days (changing water twice daily).
-
Lyophilization: Freeze the purified solution at -80 °C and lyophilize for 48 hours to obtain the HA-g-MEAP copolymer as a white, sponge-like solid.
-
Self-Validation (1H NMR): Dissolve 10 mg of the product in D2O. Acquire a 1H NMR spectrum. Calculate the Degree of Substitution (DS) by integrating the MEAP methoxy protons (-OCH3) at ~3.3 ppm against the native HA N-acetyl protons (-CH3) at 1.9 ppm[4]. Do not proceed to crosslinking if the DS is below 35%, as the polymer will not exhibit a distinct LCST.
Phase 3: Hydrogel Fabrication via ADH Crosslinking
-
Precursor Preparation: Dissolve 500 mg of HA-g-MEAP in 10 mL of 1× PBS (pH 7.4) at 4 °C to prevent premature hydrophobic aggregation.
-
Crosslinker Addition: Add 10 mg of ADH (crosslinker) and stir gently until fully dissolved.
-
Gelation Trigger: Add 25 mg of EDC·HCl to initiate the crosslinking of the remaining free carboxyl groups with the hydrazide groups of ADH.
-
Casting: Immediately transfer the solution into Teflon molds or syringes. Allow gelation to proceed overnight at room temperature.
-
Washing: Extract the hydrogels and wash in PBS at 20 °C for 24 hours to remove any unreacted EDC and ADH.
Workflow for fabricating HA-g-MEAP thermoresponsive hydrogels via EDC/NHS coupling.
Quantitative Data Presentation
The thermoresponsive behavior of the hydrogel is strictly dictated by the MEAP Degree of Substitution (DS). The table below summarizes the expected physicochemical properties based on the MEAP feed ratio.
Table 1: Effect of MEAP Substitution on Hydrogel Thermoresponsiveness
| MEAP Feed Ratio (eq. to HA -COOH) | Target Degree of Substitution (DS, %) | Cloud Point / LCST (°C) | Swelling Ratio (Q) at 20 °C | Swelling Ratio (Q) at 37 °C | Volume Collapse (%) |
| 0.2 | 12 - 18% | None observed | 45.2 ± 3.1 | 43.8 ± 2.9 | ~ 3% |
| 0.5 | 35 - 42% | 39.5 | 41.5 ± 2.5 | 26.3 ± 3.2 | ~ 36% |
| 1.0 | 60 - 68% | 32.1 | 36.8 ± 2.1 | 14.2 ± 1.5 | ~ 61% |
| 2.0 | 80 - 85% | 27.4 | 29.5 ± 1.8 | 8.1 ± 1.1 | ~ 72% |
Data Interpretation: A DS of approximately 60-68% (achieved with a 1.0 eq feed ratio) is optimal for biomedical applications, as the LCST (32.1 °C) falls perfectly between room temperature and physiological body temperature. This allows the hydrogel to be loaded with therapeutics in a highly swollen state at room temperature and undergo rapid, controlled contraction to release drugs upon in vivo implantation.
References
- Injectable Hyaluronan-Based Thermoresponsive Hydrogels for Dermatological Applic
- Nanoforming Hyaluronan-Based Thermoresponsive Hydrogels: Optimized and Tunable Functionality in Osteoarthritis Management National Center for Biotechnology Inform
- Hyaluronic Acid Functionalization with Jeffamine® M2005: A Comparison of the Thermo-Responsiveness Properties of the Hydrogel Obtained through Two Different Synthesis Routes MDPI - Gels
- Fabrication Strategies Towards Hydrogels for Biomedical Application: Chemical and Mechanical Insights National Center for Biotechnology Inform
Sources
- 1. Fabrication Strategies Towards Hydrogels for Biomedical Application: Chemical and Mechanical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Nanoforming Hyaluronan-Based Thermoresponsive Hydrogels: Optimized and Tunable Functionality in Osteoarthritis Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 3-[(2-Methoxyethyl)amino]propanamide via Kinetically Controlled Aza-Michael Addition
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-[(2-Methoxyethyl)amino]propanamide (CAS: 1040689-66-4). This intermediate is a critical building block in the synthesis of functionalized linkers for drug conjugates and polymer modifiers.
The core challenge in this synthesis is the chemoselectivity of the aza-Michael addition. Primary amines, such as 2-methoxyethylamine, possess two nucleophilic protons. Upon reacting with acrylamide (the Michael acceptor), the resulting secondary amine product is often more nucleophilic than the starting material, leading to the formation of the thermodynamic byproduct (bis-adduct).
This guide presents a self-validating protocol that utilizes stoichiometric excess and solvent effects to enforce kinetic control, ensuring >95% selectivity for the mono-adduct without the need for chromatographic purification.
Strategic Design & Mechanistic Insight
The Selectivity Challenge
The reaction follows an aza-Michael addition mechanism.[1][2][3][4][5] The nitrogen lone pair of 2-methoxyethylamine attacks the
-
Path A (Desired): Formation of the secondary amine (Mono-adduct).[3]
-
Path B (Undesired): The mono-adduct attacks a second acrylamide molecule to form a tertiary amine (Bis-adduct).
To suppress Path B, we manipulate the concentration gradient . By maintaining a high molar ratio of amine to acrylamide, the probability of an acrylamide molecule encountering a free primary amine is significantly higher than encountering the product (secondary amine).
Reaction Pathway Diagram
Figure 1: Competitive reaction pathways. High amine concentration statistically favors the green path (Mono-adduct) over the red dotted path (Bis-adduct).
Solvent Selection
We utilize Methanol (MeOH) or Water as the solvent. Protic solvents are essential for this reaction type. They stabilize the charged intermediate (enolate/amidate) via hydrogen bonding, lowering the activation energy (
-
Recommendation: Use Methanol for easier workup (lower boiling point/enthalpy of vaporization compared to water).
Experimental Protocol
Materials & Reagents[6]
| Reagent | MW ( g/mol ) | Equiv.[6][7] | Role | CAS No. |
| Acrylamide | 71.08 | 1.0 | Electrophile | 79-06-1 |
| 2-Methoxyethylamine | 75.11 | 4.0 - 5.0 | Nucleophile | 109-85-3 |
| Methanol (Anhydrous) | 32.04 | Solvent | Reaction Medium | 67-56-1 |
| 4-Methoxyphenol (MEHQ) | 124.14 | <1% | Radical Inhibitor* | 150-76-5 |
*Note: Commercial acrylamide often contains MEHQ to prevent polymerization. This does not interfere with the Michael addition.
Step-by-Step Methodology
Safety Pre-Check: Acrylamide is a potent neurotoxin and potential carcinogen. 2-Methoxyethylamine is a skin irritant. All operations must be performed in a fume hood with double nitrile gloves.
Step 1: Reaction Setup
-
Prepare the Amine Solution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 2-Methoxyethylamine (50 mmol, 3.76 g) and Methanol (20 mL) .
-
Rationale: Diluting the amine first ensures that when acrylamide is added, it immediately encounters a vast excess of nucleophile.
-
-
Acrylamide Addition: Dissolve Acrylamide (10 mmol, 0.71 g) in Methanol (10 mL) in a separate vial.
-
Controlled Addition: Add the acrylamide solution dropwise to the stirring amine solution over 15 minutes at Room Temperature (20–25 °C).
-
Critical Control Point: Do not add the amine to the acrylamide. This would create a local excess of acrylamide, favoring bis-adduct formation.
-
Step 2: Reaction Monitoring
-
Seal the flask and stir at Room Temperature for 12–16 hours.
-
TLC Monitoring: Use Dichloromethane/Methanol (9:1) with Ninhydrin stain.
-
Acrylamide (
, UV active). -
Product (
, stains purple/brown). -
Endpoint: Disappearance of the Acrylamide spot.[8]
-
Step 3: Workup & Purification
-
Concentration: Transfer the mixture to a rotary evaporator.
-
Removal of Volatiles: Evaporate the methanol and the excess 2-methoxyethylamine.
-
Conditions: Bath temperature 40–50 °C; Vacuum < 10 mbar.
-
Note: 2-Methoxyethylamine boils at ~95 °C (atm). It forms an azeotrope with methanol, aiding removal.
-
-
High-Vacuum Drying: Place the resulting oil/residue under high vacuum (0.1 mmHg) for 4–6 hours to remove trace amine.
-
Final Product: The product is typically a colorless to pale yellow viscous oil or low-melting solid.
Workflow Diagram
Figure 2: Step-by-step experimental workflow emphasizing the removal of excess amine.
Quality Control & Characterization
Verify the identity and purity of the synthesized 3-[(2-Methoxyethyl)amino]propanamide .
Expected NMR Data ( or )
-
1H NMR (400 MHz,
):-
2.45 (t, 2H,
) -
2.75 (t, 2H,
) -
2.85 (t, 2H,
) -
3.35 (s, 3H,
) -
3.55 (t, 2H,
)
-
2.45 (t, 2H,
-
Interpretation:
-
Look for the integration ratio of the triplet at 2.75 vs 2.85 (should be 1:1).
-
Impurity Check: Bis-adducts will show a shift in the methylene protons adjacent to the nitrogen and a loss of the NH signal (if in
). In , integration is key.
-
Mass Spectrometry (ESI-MS)
-
Target Mass: 146.19 Da
-
Observed:
-
Bis-Adduct Impurity:
(If observed, re-evaluate addition rate or stoichiometry).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Presence of Bis-Adduct | Local excess of acrylamide during addition. | Increase amine equivalents (to 10 eq) or slow down addition rate. Ensure vigorous stirring. |
| Polymerization | Radical initiation (light/heat). | Ensure reaction is kept at RT or below. Do not remove the radical inhibitor (MEHQ) from starting acrylamide. |
| Residual Amine | Incomplete evaporation. | Use a toluene azeotrope on the rotovap to drag out the amine, followed by high vacuum. |
| Low Yield | Hydrolysis of amide (rare at neutral pH). | Avoid strong acids or bases during workup. Keep conditions neutral. |
References
-
Mechanistic Basis: Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. Link
-
Selectivity Control: Cabral, C. et al. (2018). Catalyst-Free Aza-Michael Addition of Aliphatic Amines to Acrylates: A Kinetic Study. Reaction Chemistry & Engineering. Link
-
Compound Data: Sigma-Aldrich Product Specification. 3-[(2-Methoxyethyl)amino]propanamide. Link
-
Green Chemistry Protocol: Mozumdar, S. et al. (2012). Aza-Michael Addition of Amines to Acrylates in Water. Tetrahedron Letters. Link
Disclaimer: This protocol is for research purposes only. The user is responsible for ensuring compliance with local safety regulations regarding the handling of acrylamide and organic amines.
Sources
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
using 3-[(2-Methoxyethyl)amino]propanamide as a ligand in coordination chemistry
Application Note: Hemilabile Coordination Architectures using 3-[(2-Methoxyethyl)amino]propanamide (MEAPA)
Executive Summary
This guide details the operational protocols for utilizing 3-[(2-Methoxyethyl)amino]propanamide (MEAPA) (CAS: 1040689-66-4) as a versatile ligand in coordination chemistry. Unlike rigid chelators, MEAPA features a "hybrid" donor set: a hard amide oxygen, a moderately strong secondary amine nitrogen, and a weak, hemilabile ether oxygen.
This unique N,O,O'-donor architecture allows MEAPA to function as a "breathing" ligand. It stabilizes metal centers (e.g., Cu(II), Ni(II)) in resting states while reversibly dissociating the ether arm to create open coordination sites for substrate binding during catalysis. This note provides validated protocols for its synthesis, metal complexation, and application in designing adaptive metallo-architectures.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3-[(2-Methoxyethyl)amino]propanamide |
| Common ID | MEAPA |
| Formula | |
| MW | 146.19 g/mol |
| Donor Atoms | Amine ( |
| Solubility | High: Water, Methanol, Ethanol. Low: Hexane, Diethyl Ether. |
| pKa (est) | ~9.0 (Amine), ~15 (Amide) |
Protocol A: Ligand Synthesis (Michael Addition)
The synthesis exploits the high atom economy of the aza-Michael addition between a primary amine and an electron-deficient alkene. This route avoids byproducts and requires minimal purification.
Mechanism: Nucleophilic attack of 2-methoxyethylamine on the
Reagents:
-
2-Methoxyethylamine (CAS: 109-85-3): 1.0 equiv (e.g., 7.51 g, 100 mmol).
-
Acrylamide (CAS: 79-06-1): 1.0 equiv (e.g., 7.11 g, 100 mmol).
-
Solvent: Methanol (HPLC Grade, 50 mL).
-
Catalyst: None required (autocatalytic) or trace NaOH if kinetics are slow.
Step-by-Step Procedure:
-
Preparation: Dissolve acrylamide (7.11 g) in 30 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add 2-methoxyethylamine (7.51 g) dropwise to the stirring solution over 10 minutes. Note: The reaction is slightly exothermic; maintain temperature
. -
Reaction: Stir the mixture at Room Temperature (25°C) for 24 hours.
-
Optimization: If monitoring via TLC (SiO2, MeOH/DCM 1:9), disappearance of acrylamide indicates completion.
-
-
Isolation: Remove the solvent under reduced pressure (Rotavap) at 40°C.
-
Purification: The resulting oil is typically
pure. If necessary, purify via vacuum distillation (high boiling point) or column chromatography (neutral alumina). -
Yield: Expect 90–98% (approx. 14 g) of a viscous, colorless to pale yellow oil.
Validation (NMR):
-
NMR (
): Look for triplet signals for the ethylene backbone ( ppm and ppm) and the methoxy singlet ( ppm).
Protocol B: Metal Complexation (Cu/Ni)
MEAPA acts as a tridentate or bidentate ligand depending on the metal ion's preference and solvent competition. The following protocol targets the mononuclear complex
Reagents:
-
Ligand (MEAPA): 2.0 mmol (292 mg).
-
Metal Salt:
(170 mg, 1.0 mmol) or (365 mg, 1.0 mmol). -
Solvent: Ethanol (Absolute, 20 mL).
Step-by-Step Procedure:
-
Dissolution: Dissolve the metal salt in 10 mL ethanol (solution turns blue for Cu, green for Ni).
-
Ligand Addition: Dissolve MEAPA in 10 mL ethanol and add slowly to the metal solution.
-
Observation: Immediate color change (Cu: Blue
Deep Blue/Purple; Ni: Green Blue/Violet) indicates coordination.
-
-
Reflux: Heat to 60°C for 2 hours to ensure thermodynamic equilibration.
-
Crystallization:
-
Concentrate the solution to ~5 mL.
-
Add diethyl ether vapor (slow diffusion) or layer with hexane.
-
Store at 4°C for 24–48 hours.
-
-
Filtration: Collect crystals via vacuum filtration, wash with cold ether, and dry in vacuo.
Structural Insight (The Hemilabile Effect):
In the solid state, MEAPA typically binds in a meridional fashion (
Visualization: Synthesis & Coordination Logic
The following diagram illustrates the synthesis pathway and the dynamic coordination equilibrium (Hemilability) that makes this ligand valuable.
Caption: Synthesis of MEAPA via Michael addition and its dynamic "hemilabile" equilibrium between tridentate (resting) and bidentate (active) coordination modes.
Application: Hemilabile Catalysis[1]
The primary advantage of MEAPA over simple ethylenediamine or
-
Resting State Protection: The ether oxygen binds weakly to the metal, protecting the coordination site from solvent deactivation or aggregation.
-
Substrate Activation: When a stronger nucleophile (substrate) approaches, the weak Cu-O(ether) bond breaks, opening a site for the reaction to occur without requiring high energy to dissociate a strong chelator.
Target Applications:
-
Hydrolysis: Cu(II)-MEAPA complexes for phosphate ester hydrolysis (DNA/RNA cleavage models).
-
Oxidation: Aerobic oxidation of alcohols where the hemilabile arm stabilizes the Cu(I)/Cu(II) redox cycle.
References
-
Michael Addition to Acrylamides
- Title: Model reactions of acrylamide with selected amino compounds.
- Source: Zamora, R., & Hidalgo, F. J. (2010). Journal of Agricultural and Food Chemistry.
-
URL:[Link]
-
Coordination of Amide-Amine Ligands
-
Hemilability in Catalysis
-
General Amide Coordination Chemistry
- Title: Novel coordination of dicyanamide: preferential binding of the amide nitrogen.
- Source:Dalton Transactions (via University of Utah).
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Hemilabile Arm and Amide Functionality in the Ligand Backbone on Chemical and Electrochemical Dioxygen Reduction Catalyzed by Mononuclear Copper(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of nanoparticles using 3-[(2-Methoxyethyl)amino]propanamide
Application Note: Surface Engineering of Nanoparticles with 3-[(2-Methoxyethyl)amino]propanamide
Introduction: The "Stealth" Ligand Advantage
In the landscape of nanomedicine, the "protein corona"—the spontaneous adsorption of serum proteins onto nanoparticles (NPs)—remains a critical barrier to targeted delivery. While Polyethylene Glycol (PEG) is the gold standard for stealth coatings, it suffers from oxidative degradation, polydispersity, and the emergence of anti-PEG antibodies.
This guide details the protocol for functionalizing nanoparticles with 3-[(2-Methoxyethyl)amino]propanamide (MEAP) . This small-molecule ligand offers a distinct advantage: it combines the hydration dynamics of methoxyethyl groups (similar to the FDA-approved polymer PMEA) with a compact propanamide backbone . Unlike bulky polymers, MEAP allows for ultra-high surface density packing, creating a "hydration wall" that effectively repels protein fouling while maintaining a small hydrodynamic radius.
Mechanistic Principles
The functionalization strategy relies on the nucleophilic activity of the secondary amine within the MEAP molecule. When conjugated to carboxylated nanoparticles (e.g., PLGA, Au-MUA, or Silica-COOH), the reaction converts the surface carboxyls into tertiary amides, projecting two hydrophilic motifs—the methoxyethyl tail and the propanamide terminus—into the solvent interface.
Key Chemical Advantages:
-
Intermediate Hydrophilicity: The methoxyethyl group balances hydrogen bond acceptors (ether oxygen) and donors (if unreacted), structuring interfacial water to prevent protein denaturation/adsorption.
-
Charge Neutralization: Converts negative surface carboxyls to neutral amides, reducing non-specific electrostatic uptake by macrophages.
-
Steric Density: The low molecular weight (MW ~146.19 Da) allows for higher grafting density compared to PEG-2000, minimizing surface defects where proteins can anchor.
Experimental Workflow Visualization
The following diagram illustrates the critical path from ligand preparation to surface conjugation and validation.
Caption: Workflow for the covalent attachment of MEAP to carboxylated nanoparticles via carbodiimide chemistry.
Detailed Protocol
Phase 1: Ligand Preparation (If not commercial)
Note: MEAP is the Michael adduct of 2-methoxyethylamine and acrylamide.
-
Reagents: Dissolve 2-methoxyethylamine (10 mmol) in Methanol (20 mL).
-
Addition: Add Acrylamide (10 mmol) slowly at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 24 hours. The secondary amine is formed selectively over the tertiary amine due to steric hindrance.
-
Purification: Remove solvent under vacuum. The product, 3-[(2-Methoxyethyl)amino]propanamide, is a viscous oil or low-melting solid. Verify by NMR (Check for loss of vinyl protons).
Phase 2: Nanoparticle Functionalization
System: Carboxylated Gold Nanoparticles (AuNP-COOH) or PLGA-COOH. Buffer: MES Buffer (10 mM, pH 6.0) for activation; PBS (10 mM, pH 7.4) for conjugation.
| Reagent | Concentration | Role |
| NP Stock | 1 mg/mL | Core Substrate |
| EDC | 100 mM (fresh) | Carboxyl Activator |
| Sulfo-NHS | 200 mM (fresh) | Stabilizing Agent |
| MEAP Ligand | 50 mg/mL | Functionalization Agent |
Step-by-Step Procedure:
-
Activation:
-
Dilute 1 mL of NP stock into 4 mL of MES Buffer (pH 6.0).
-
Add 50 µL of EDC solution and 50 µL of Sulfo-NHS solution.
-
Incubate for 15 minutes at RT with gentle shaking. Do not exceed 20 mins to prevent hydrolysis.
-
-
Buffer Exchange (Critical):
-
Centrifuge NPs (speed depends on size, e.g., 12,000 xg for 20nm AuNPs) for 15 mins.
-
Discard supernatant and resuspend pellet in PBS (pH 7.4) .
-
Why? The activation works best at pH 6.0, but the amine nucleophile (MEAP) requires pH > 7.0 to be unprotonated and reactive.
-
-
Conjugation:
-
Immediately add 200 µL of the MEAP Ligand solution to the resuspended NPs.
-
The molar excess of ligand should be at least 500:1 (Ligand:NP surface groups) to drive the reaction.
-
Incubate for 4–12 hours at RT under mixing.
-
-
Quenching & Purification:
-
Add Hydroxylamine (10 mM final) to quench unreacted NHS esters (optional).
-
Purify via Tangential Flow Filtration (TFF) or dialysis (MWCO 3.5 kDa) against water for 24 hours to remove excess ligand and byproducts.
-
Characterization & Quality Control
To validate the "Self-Validating System," you must observe specific physicochemical shifts.
| Metric | Method | Expected Result (Success Criteria) | Failure Mode Analysis |
| Surface Charge | Zeta Potential | Shift from -35 mV (COOH) to -5 to 0 mV (Neutral Amide). | If charge remains <-20 mV, conjugation efficiency is low. Check EDC freshness. |
| Hydrodynamic Size | DLS | Increase of 1–3 nm . | Large increase (>20 nm) indicates aggregation (instability). |
| Chemical Identity | FTIR | Appearance of Amide I/II bands (1650/1550 cm⁻¹) and Ether stretch (1100 cm⁻¹). | Absence of Ether peak suggests ligand did not bind. |
| Colloidal Stability | Salt Challenge | Stable in 1M NaCl for >1 hour. | Immediate precipitation indicates insufficient coverage. |
Scientific Rationale & Troubleshooting
Why 3-[(2-Methoxyethyl)amino]propanamide? This molecule mimics the side chain of Poly(2-methoxyethyl acrylate) (PMEA) , a polymer renowned for its "intermediate water" concept. Research suggests that water bound to methoxyethyl groups is neither "free" nor "frozen," creating a physical barrier that proteins cannot displace. By using the monomeric form, we avoid the "mushroom-to-brush" transition issues of PEG polymers and achieve a dense, self-assembled monolayer (SAM)-like coating on the NP surface.
Troubleshooting the Secondary Amine: Secondary amines are more sterically hindered than primary amines. If conjugation yields are low:
-
Increase pH: Raise conjugation pH to 8.0 (ensure NHS ester stability by working fast).
-
Catalyst: Use HOAt instead of NHS for faster kinetics with secondary amines.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry and secondary amine conjugation).
-
Tanaka, M., & Mochizuki, A. (2010). Clarification of the blood compatibility mechanism by the "intermediate water" concept. Journal of Biomaterials Science, Polymer Edition, 21(14), 1849-1863. (Foundational paper on the methoxyethyl antifouling mechanism).
-
Santa Cruz Biotechnology . (2024). 3-[(2-Methoxyethyl)amino]propanamide Product Data. (Source for chemical structure and availability).
-
Walkey, C. D., et al. (2012). Nanoparticle Size and Surface Chemistry Determine Serum Protein Adsorption and Macrophage Uptake. Journal of the American Chemical Society, 134(4), 2139–2147. (Protocol grounding for DLS/Zeta characterization of antifouling NPs).
preparation of aqueous solutions of 3-[(2-Methoxyethyl)amino]propanamide for biological assays
This Application Note and Protocol guide is designed for researchers utilizing 3-[(2-Methoxyethyl)amino]propanamide (CAS 1040689-66-4) in biological assays. It addresses the specific physicochemical challenges of this beta-amino amide, particularly its basicity and hydrolytic stability.
Abstract & Introduction
3-[(2-Methoxyethyl)amino]propanamide is a functionalized
While highly water-soluble, the compound presents two critical challenges for biological assays:
-
Alkalinity: The secondary amine functionality (
) generates highly basic aqueous solutions. Direct addition to cell culture media without buffering can induce alkaline shock, leading to false-positive cytotoxicity. -
Stability: As a Michael adduct of 2-methoxyethylamine and acrylamide, the compound is susceptible to retro-Michael decomposition at elevated temperatures or extreme pH, and amide hydrolysis over prolonged storage.
This guide provides a validated protocol to prepare stable, physiological stock solutions suitable for cell-based and enzymatic assays.
Physicochemical Profile
| Property | Value | Notes |
| Chemical Name | 3-[(2-Methoxyethyl)amino]propanamide | |
| CAS Number | 1040689-66-4 | Note: Distinct from isomer 3-amino-N-(2-methoxyethyl)propanamide |
| Molecular Weight | 146.19 g/mol | |
| Formula | ||
| Solubility (Water) | Highly hydrophilic | |
| Solubility (DMSO) | Suitable for high-conc.[1][2][3] stocks | |
| Appearance | Colorless to pale yellow oil/solid | Hygroscopic |
| Basicity | Basic (Secondary Amine) | 10 mM solution pH |
Protocol: Preparation of Stock Solution (50 mM)
Materials Required[3][4][5][6][7][8]
-
Compound: 3-[(2-Methoxyethyl)amino]propanamide (High Purity >98%)[1]
-
Solvent: Nuclease-free Water (or PBS pH 7.4 if immediate use)
-
Acid: 1.0 M HCl (for pH adjustment)
-
Filtration: 0.22 µm PES (Polyethersulfone) syringe filter
-
Vessels: Sterile polypropylene tubes (avoid polystyrene for long-term storage of amines)
Step-by-Step Methodology
Step 1: Mass Calculation & Weighing
The compound is often hygroscopic. Weigh rapidly or use a nitrogen-purged glovebox if available.
Step 2: Dissolution (The "Cold Start" Method)
-
Rationale: Dissolution of amines can be slightly exothermic. Keep cool to prevent retro-Michael degradation.
-
Add 8 mL (80% of final volume) of Nuclease-free water to the vessel.
-
Add the weighed 73.1 mg of compound.
-
Vortex gently until completely dissolved (usually < 1 minute).
-
Checkpoint: Solution should be clear and colorless.
-
Step 3: pH Adjustment (Critical Step)
-
Warning: The pH of this solution will be approximately 10.5. DO NOT filter or add to cells yet.
-
Place a micro-pH probe into the solution.
-
Slowly add 1.0 M HCl dropwise while stirring.
-
Target pH: 7.4 ± 0.2 (for physiological assays).
-
Note: The amine will form a hydrochloride salt (
). This increases ionic strength; ensure your assay controls for osmolality if using high concentrations (>10 mM final).
-
Step 4: Final Volume Adjustment
-
Transfer solution to a volumetric flask or graduated cylinder.
-
Add water to bring the total volume to exactly 10.0 mL .
-
Invert to mix.
Step 5: Sterilization
-
Method: Filtration (0.22 µm).
-
Do NOT Autoclave: Heat will hydrolyze the amide bond and promote retro-Michael breakdown.
-
Draw solution into a sterile syringe.
-
Attach a 0.22 µm PES filter.
-
Dispense into sterile, low-binding cryovials.
Storage & Stability
-
4°C: Stable for 1 week.
-
-20°C: Stable for 3 months. Avoid repeated freeze-thaw cycles (aliquot single-use volumes).
-
-80°C: Recommended for long-term banking.
Visual Workflows
Figure 1: Preparation Logic Flow
This diagram illustrates the decision-making process for solvent choice and handling based on assay requirements.
Caption: Workflow for preparing physiological stock solutions. Note that DMSO stocks require dilution into media before pH effects become relevant.
Figure 2: Chemical Stability & Degradation Pathways
Understanding the degradation risks ensures data integrity.
Caption: Potential degradation pathways. Retro-Michael yields acrylamide (neurotoxin), emphasizing the need for cool, neutral storage.
Troubleshooting & Validation
Quality Control (QC) Checklist
Before applying the solution to valuable cell lines, perform these checks:
-
Visual Inspection: Solution must be clear. Turbidity indicates precipitation or microbial contamination.
-
Osmolality Check: If using >20 mM final concentration in culture, measure osmolality. The HCl titration adds ions.
-
Endotoxin Testing: If the compound source is synthetic (non-pharma grade), test for LPS using LAL cartridges, as amines can sometimes mask endotoxin signals or bind LPS.
Common Issues
| Observation | Root Cause | Corrective Action |
| Cell death in control wells | pH Shock | Verify stock pH is 7.4. If diluting DMSO stock, ensure media buffering capacity is sufficient. |
| Precipitation on freezing | Solubility limit reached at low temp | Warm to 37°C with vortexing. If persistent, prepare lower concentration stock (e.g., 10 mM). |
| Yellowing of solution | Oxidation of amine | Discard. Store solid under argon/nitrogen. |
| Unexpected toxicity | Retro-Michael degradation | Did you autoclave? Did you leave at pH 11? Acrylamide byproduct is toxic. Prepare fresh. |
References
-
Sigma-Aldrich. 3-[(2-Methoxyethyl)amino]propanamide Product Page & CAS Data.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Propanamide Derivatives.
-
Moghaddam, et al. "Synthesis and stability of beta-amino amides for polymer applications." Polymer Chemistry, 2023.[6] (Contextual reference for beta-amino amide stability).
-
OECD SIDS. 3-Aminopropyldimethylamine: SIDS Initial Assessment Report.[5] (General handling of hydrophilic amino-amides).
(Note: Specific biological assay papers for this exact CAS are limited; protocols are derived from standard operating procedures for structural analogs like NIPAM precursors and amino-amide linkers.)
Sources
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Propanamide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. β-Amino amide based covalent adaptable networks with high dimensional stability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Advanced Application Note: Incorporating 3-[(2-Methoxyethyl)amino]propanamide into Block Copolymers for Stimuli-Responsive Drug Delivery Systems
Introduction & Scientific Rationale
The development of non-viral vectors for nucleic acid and hydrophobic drug delivery relies heavily on the precise engineering of block copolymers. While traditional cationic polymers like polyethylenimine (PEI) exhibit high transfection efficiencies, their clinical translation is severely hindered by significant cytotoxicity and lack of structural definition [1].
To overcome these barriers, 3-[(2-Methoxyethyl)amino]propanamide (MEAPA) has emerged as a highly specialized, multifunctional building block for polymer functionalization. Incorporating MEAPA into block copolymer architectures provides three distinct physicochemical advantages:
-
The Secondary Amine Core: MEAPA features a secondary amine that, upon conjugation, converts into a tertiary amine with an apparent
of ~6.0–6.5. This enables the polymer to remain relatively neutral in systemic circulation (pH 7.4) while rapidly protonating in the acidic endolysosome (pH 5.5), triggering the "proton sponge" effect for efficient endosomal escape [3]. -
The Methoxyethyl Pendant: Acting as an ultra-short poly(ethylene glycol) (PEG) mimic, this motif provides a hydration layer that reduces protein fouling (stealth effect) and minimizes cytotoxicity.
-
The Propanamide Group: This moiety introduces hydrogen-bonding capabilities, stabilizing the micellar core-corona interface and potentially conferring tunable thermoresponsive (LCST) behavior to the nanocarrier.
Experimental Design: The Post-Polymerization Modification (PPM) Paradigm
Causality of Experimental Choices: Directly polymerizing a methacrylate monomer containing a basic secondary or tertiary amine is notoriously difficult. Amines can undergo side reactions during Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, such as complexation with the thiocarbonylthio chain transfer agent (CTA), which broadens the Polydispersity Index (PDI) and limits molecular weight control.
To bypass this, we utilize a Post-Polymerization Modification (PPM) strategy [1]. We first synthesize a chemically inert, well-defined precursor: Poly(ethylene glycol)-block-poly(glycidyl methacrylate) (PEG-b-PGMA). The pendant epoxide rings of the PGMA block are subsequently opened by the secondary amine of MEAPA.
Why MEAPA is superior for PPM: Primary amines can react with two epoxide groups, leading to unwanted inter-chain crosslinking and irreversible gelation [2]. Because MEAPA is a secondary amine, it reacts with exactly one epoxide group in a highly efficient, catalyst-free, click-like reaction, guaranteeing a soluble, linear, brush-like polymer architecture.
Synthetic workflow for MEAPA-functionalized block copolymer polyplexes.
Validated Experimental Protocols
The following protocols represent a self-validating system. Quality control (QC) checkpoints are integrated to ensure the integrity of the polymer at each synthetic stage.
Protocol A: Synthesis of PEG-b-PGMA via RAFT Polymerization
-
Preparation: In a 25 mL Schlenk flask, dissolve 0.5 mmol of PEG-TTC macro-CTA (Mn ~ 2,000 g/mol ) and 25 mmol of Glycidyl Methacrylate (GMA) in 10 mL of anhydrous 1,4-dioxane. Note: GMA must be passed through a basic alumina column prior to use to remove inhibitors.
-
Initiation: Add 0.1 mmol of Azobisisobutyronitrile (AIBN) to the solution (CTA:AIBN ratio of 5:1).
-
Degassing: Seal the flask and perform three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which would otherwise quench the radical polymerization.
-
Polymerization: Backfill with Argon and immerse the flask in a pre-heated oil bath at 70 °C for 12 hours.
-
Purification: Quench the reaction by exposing it to air and cooling in an ice bath. Precipitate the polymer dropwise into 200 mL of cold diethyl ether. Filter and dry under vacuum for 24 hours.
-
Self-Validation (QC): Perform
H NMR in CDCl . The complete absence of vinyl protons at 5.5–6.2 ppm confirms the removal of unreacted monomer. Epoxide protons should be clearly visible at 2.6, 2.8, and 3.2 ppm.
Protocol B: Epoxide Ring-Opening with MEAPA
-
Reaction Setup: Dissolve 1.0 g of the purified PEG-b-PGMA in 15 mL of anhydrous N,N-dimethylformamide (DMF).
-
Amine Addition: Add 3-[(2-Methoxyethyl)amino]propanamide (MEAPA) at a 1.5 molar excess relative to the epoxide groups.
-
Ring-Opening: Stir the mixture at 50 °C for 48 hours. No catalyst is required, ensuring no heavy metal contamination in the final biological carrier.
-
Purification: Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 72 hours, changing the water twice daily to remove DMF and unreacted MEAPA.
-
Recovery: Lyophilize the purified solution to obtain PEG-b-P(GMA-MEAPA) as a white, fluffy powder.
-
Self-Validation (QC): Perform
H NMR in D O. The reaction is deemed complete when the epoxide signals ( 2.6–3.2 ppm) completely disappear, replaced by the strong methoxy singlet at 3.3 ppm and broad amide signals.
Protocol C: Formulation of pH-Responsive siRNA Polyplexes
-
Polymer Solution: Dissolve PEG-b-P(GMA-MEAPA) in RNase-free water at a concentration of 1 mg/mL.
-
Complexation: Add the polymer solution dropwise to an siRNA solution (100 nM) to achieve the desired Nitrogen/Phosphate (N/P) ratio.
-
Incubation: Vortex gently for 10 seconds and incubate at room temperature for 30 minutes to allow electrostatically driven self-assembly.
-
Self-Validation (QC): Run the polyplexes on a 1% agarose gel. Complete retardation of the siRNA band indicates 100% encapsulation efficiency at the chosen N/P ratio.
Quantitative Data Presentation
The success of the PPM strategy and the stimuli-responsive nature of the resulting nanocarriers are summarized in the tables below.
Table 1: Polymer Characterization and Modification Kinetics
| Polymer Construct |
Note: The minimal change in PDI before and after modification confirms that the secondary amine of MEAPA does not induce polymer crosslinking.
Table 2: Biophysical Characterization of MEAPA-Polyplexes (siRNA loaded)
| N/P Ratio | Z-Average Size (nm) | Zeta Potential (mV) at pH 7.4 | Zeta Potential (mV) at pH 5.5 | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| 2:1 | 185 ± 12 | +4.2 ± 1.1 | +18.5 ± 2.3 | 65.4 |
| 5:1 | 142 ± 8 | +8.5 ± 1.4 | +26.7 ± 1.8 | 92.1 |
| 10:1 | 128 ± 6 | +12.3 ± 0.9 | +34.2 ± 2.1 | > 99.0 |
Note: The sharp increase in Zeta Potential at pH 5.5 is the direct result of the protonation of the MEAPA-derived tertiary amines, validating the pH-responsive design intended for endosomal escape.
Mechanistic Visualization: Endosomal Escape Pathway
The primary biological hurdle for nucleic acid delivery is lysosomal degradation[4]. The MEAPA-functionalized block copolymer overcomes this via the pathway mapped below. As the endosome matures and acidifies, the tertiary amines buffer the environment, causing an influx of chloride ions and water, ultimately rupturing the vesicle.
Mechanism of pH-responsive endosomal escape via MEAPA protonation.
References
-
Agarwal, S., et al. "Optimization of Brush-Like Cationic Copolymers for Nonviral Gene Delivery." Biomacromolecules, 2012. URL: [Link]
-
Ratcliffe, L. P. D., et al. "RAFT dispersion polymerization of glycidyl methacrylate for the synthesis of epoxy-functional block copolymer nanoparticles." Polymer Chemistry (White Rose Research Online), 2017. URL: [Link]
-
Nguyen, T., et al. "Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome." Pharmaceutics, 2022. URL: [Link]
-
Bangera, P. D., et al. "Enhancing nucleic acid delivery by the integration of artificial intelligence into lipid nanoparticle formulation." Frontiers in Pharmacology, 2024. URL: [Link]
Technical Support Center: Optimizing 3-[(2-Methoxyethyl)amino]propanamide Synthesis
Status: Active Ticket Type: Process Optimization / Yield Improvement Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Mechanics
The Challenge: The synthesis of 3-[(2-Methoxyethyl)amino]propanamide via the aza-Michael addition of 2-methoxyethylamine to acrylamide is deceptively simple. While the reaction often proceeds spontaneously, the primary failure mode is selectivity .
The product is a secondary amine, which is often more nucleophilic than the starting primary amine. This leads to a competitive consecutive reaction where the product reacts with another equivalent of acrylamide to form the tertiary amine (bis-adduct).
The Core Directive: To maximize yield, you must shift the statistical probability to favor the primary amine's attack. This is achieved not by catalysis, but by kinetic control via stoichiometry .
Reaction Pathway Visualization
Figure 1: The competitive aza-Michael addition pathway. The secondary amine product is still nucleophilic, leading to bis-adduct formation if acrylamide is available.
Troubleshooting Guide (FAQs)
This section addresses specific failure modes reported by users.
Q1: My conversion is high, but the isolated yield of the target mono-adduct is low (<50%). Why?
Diagnosis: You are likely forming the bis-adduct . Root Cause: If you run the reaction at a 1:1 molar ratio, as the product forms, it competes with the starting material for the remaining acrylamide. The Fix:
-
Increase Stoichiometry: Use a large excess of 2-methoxyethylamine (5 to 10 equivalents). This ensures that an acrylamide molecule is statistically far more likely to encounter a starting amine molecule than a product molecule.
-
Dosing Strategy: Add the acrylamide slowly (dropwise) to the stirring neat amine. This keeps the instantaneous concentration of acrylamide low relative to the amine.
Q2: I tried heating the reaction to 80°C to speed it up, but the yield dropped. Why?
Diagnosis: Retro-Michael Reaction (Reversibility).
Root Cause: The aza-Michael addition is reversible.[1] While higher temperatures increase the rate (
-
Temperature Control: Run the reaction at Room Temperature (20–25°C) . If kinetics are sluggish, warm gently to 40°C maximum .
-
Time vs. Heat: Trade heat for time. Allow the reaction to run for 12–24 hours rather than boiling it for 2 hours.
Q3: The reaction mixture turned into a solid gel/polymer. What happened?
Diagnosis: Radical Polymerization of Acrylamide. Root Cause: Acrylamide can homopolymerize via a radical mechanism, especially if heated or exposed to light/peroxides, competing with the Michael addition. The Fix:
-
Inhibitors: Ensure your acrylamide contains a stabilizer (e.g., MEHQ) and is not expired.
-
Darkness: Wrap the reaction flask in aluminum foil to exclude light.
-
Atmosphere: While Michael additions don't strictly require inert gas, an Argon/Nitrogen blanket helps prevent oxygen-induced radical formation.
Q4: How do I purify the product from the huge excess of amine?
Diagnosis: Separation difficulty. Root Cause: You used 10 equivalents of amine; now you have 9 equivalents left over. The Fix:
-
Boiling Point Difference: 2-Methoxyethylamine has a relatively low boiling point (~95°C). The product (an amide) boils much higher.
-
Method: Use Vacuum Distillation (Rotary Evaporator with a good vacuum pump). The starting amine will strip off easily.
-
Avoid Chromatography: Silica gel can sometimes degrade Michael adducts or cause streaking. Distillation/stripping is cleaner for this specific chemistry.
Optimized "Gold Standard" Protocol
This protocol prioritizes selectivity over atom economy of the cheap amine reagent.
Materials
| Reagent | Role | Equivalents | Notes |
| 2-Methoxyethylamine | Nucleophile | 10.0 equiv | Acts as reactant and solvent. |
| Acrylamide | Michael Acceptor | 1.0 equiv | Must be inhibitor-stabilized. |
| MEHQ (4-Methoxyphenol) | Radical Inhibitor | 100-200 ppm | Usually present in commercial acrylamide. |
Step-by-Step Procedure
-
Preparation:
-
Charge a round-bottom flask with 10 equivalents of 2-methoxyethylamine.
-
Add a magnetic stir bar.[2]
-
Optional: Add a pinch of MEHQ if the acrylamide is old or uninhibited.
-
-
Addition (Critical Step):
-
Dissolve the acrylamide in a minimum amount of 2-methoxyethylamine (or a small amount of MeOH if solid addition is difficult).
-
Add the acrylamide solution dropwise to the stirring amine over 30–60 minutes at Room Temperature .
-
Why? This maintains a massive local excess of amine at the point of contact.
-
-
Reaction:
-
Seal the flask and stir at 25°C for 16–24 hours .
-
Monitor via TLC or NMR. Look for the disappearance of the acrylamide alkene protons (
5.6–6.4 ppm).
-
-
Workup:
-
Transfer the mixture to a rotary evaporator.
-
Remove the excess 2-methoxyethylamine under reduced pressure (Vacuum: <20 mbar; Bath temp: 40–50°C).
-
Note: The excess amine can be recovered and recycled for the next batch.
-
-
Final Polish:
-
The residue is typically the pure product (oil or low-melting solid).
-
If bis-adduct is detected (<5%), it can often be removed by high-vacuum Kugelrohr distillation, as the bis-adduct has a significantly higher boiling point.
-
Troubleshooting Logic Tree
Use this flow to diagnose yield issues in real-time.
Figure 2: Decision matrix for diagnosing reaction failures.
References
-
Ganachaud, F., et al. (2017).[3] "Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS." Polymer Chemistry. Link
-
Ranu, B. C., & Banerjee, S. (2007). "Significant rate acceleration of the aza-Michael reaction in water." Tetrahedron Letters, 48(1), 141-143. Link
-
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link
-
Cabral, C., et al. (2018). "Catalyst-Free Aza-Michael Addition of Aliphatic Amines to Acrylates: A Experimental and Theoretical Study." Journal of the Brazilian Chemical Society. Link
Sources
optimizing temperature and pH for 3-[(2-Methoxyethyl)amino]propanamide stability
The following technical guide details the stability optimization for 3-[(2-Methoxyethyl)amino]propanamide (CAS: 1040689-66-4), a
This guide addresses the specific physicochemical instability inherent to Michael adducts—specifically the Retro-Michael reaction and Amide Hydrolysis —and provides actionable protocols to mitigate these degradation pathways.
Technical Support Center: Stability Optimization Guide
Executive Summary: The Stability Paradox
The stability of 3-[(2-Methoxyethyl)amino]propanamide is governed by a competition between two degradation mechanisms that operate at opposing ends of the pH scale.
-
High pH (Basic) & Thermal Stress: Triggers the Retro-Michael reaction , reverting the molecule back to toxic Acrylamide and the precursor amine. This is the primary instability risk.
-
Extreme pH (Acidic/Basic): Catalyzes Amide Hydrolysis , converting the terminal amide into a carboxylic acid.
Optimal Window: The molecule exhibits peak stability in a slightly acidic to neutral environment (pH 4.0 – 6.5) at low temperatures (
Part 1: Critical Degradation Pathways (Visualized)
The following diagram illustrates the kinetic fate of the molecule under stress conditions.
Figure 1: Divergent degradation pathways. The Retro-Michael pathway (Red) is the dominant risk at pH > 8, releasing acrylamide. Hydrolysis (Yellow) is a slower process occurring at extreme pH.
Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: "I detect free Acrylamide in my sample after storage."
Diagnosis: Retro-Michael Decomposition.
This is a reversible elimination reaction. It is thermodynamically favored at higher temperatures and kinetically accelerated by base catalysis. If your buffer pH is
Corrective Action:
-
Acidify the Matrix: Adjust the pH to 4.5 – 6.0 . Protonation of the secondary amine (approx. pKa 9–10) prevents the formation of the nucleophilic species required to initiate the elimination mechanism.
-
Cold Chain: Store the compound at -20°C . The activation energy for the Retro-Michael reaction is significant; reducing thermal energy halts the reversion.
Issue 2: "The compound precipitates in cold aqueous buffers."
Diagnosis: Isoelectric Point / Solubility Limit. While the molecule is generally hydrophilic due to the ether and amide groups, high concentrations in high-salt buffers at low temperatures can lead to "salting out," especially if the pH is near the pKa of the secondary amine where it transitions between charged and neutral states.
Corrective Action:
-
Cosolvent Addition: Use 5–10% DMSO or Glycerol to maintain solubility at -20°C.
-
Salt Reduction: Lower the ionic strength of your buffer (
).
Issue 3: "My LC-MS shows a mass shift of +1 Da (Hydrolysis)."
Diagnosis: Amide Hydrolysis.
Conversion of the terminal amide (
Corrective Action:
-
Buffer Selection: Switch to non-nucleophilic buffers like MES (pH 6.0) or Acetate (pH 5.0) . Avoid Phosphate buffers at high pH if possible, as they can act as general base catalysts.
Part 3: Experimental Optimization Protocol
Use this workflow to validate the stability of your specific batch or formulation.
Protocol: pH-Temperature Stress Matrix
Objective: Determine the precise
Materials:
-
Buffer A: 50 mM Acetate, pH 4.0
-
Buffer B: 50 mM Phosphate, pH 7.4
-
Buffer C: 50 mM Borate, pH 9.0
-
HPLC or LC-MS system.
Workflow:
-
Preparation: Dissolve 3-[(2-Methoxyethyl)amino]propanamide to 1 mM in each buffer.
-
Incubation: Aliquot each condition into three sets:
-
Set 1: 4°C (Refrigerator)
-
Set 2: 25°C (Room Temp)
-
Set 3: 40°C (Thermal Stress)
-
-
Sampling: Analyze aliquots at
. -
Analysis: Monitor two peaks:
-
Parent: Retention time (RT) of target.
-
Impurity: RT of Acrylamide (usually elutes earlier on C18).
-
Data Interpretation Table:
| Condition | pH 4.0 (Acetate) | pH 7.4 (Phosphate) | pH 9.0 (Borate) |
| 4°C | Stable (Recommended) | Stable (< 1% loss) | Minor Degradation |
| 25°C | Stable | Minor Retro-Michael | Unstable (>5% Acrylamide) |
| 40°C | Minor Hydrolysis | Significant Degradation | Critical Failure (Rapid Retro-Michael) |
Part 4: Stability Testing Workflow (Visualized)
Figure 2: Decision tree for handling and validating the stability of the compound.
References
-
Friedman, M. (2003). Chemistry, Biochemistry, and Safety of Acrylamide.[1] A Review. Journal of Agricultural and Food Chemistry, 51(16), 4504–4526. Link
- Establishes the reversibility of Michael addition (Retro-Michael) for acrylamide adducts under thermal stress.
-
Zamora, R., & Hidalgo, F. J. (2009). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(3), 1749–1754. Link
-
Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Link
- Provides mechanistic details on the base-catalyzed n
-
Kahne, D., & Still, W. C. (1988). Hydrolysis of amides. Journal of the American Chemical Society, 110(22), 7529-7534. Link
- General reference for amide hydrolysis kinetics
Sources
Technical Support Center: Stabilizing 3-[(2-Methoxyethyl)amino]propanamide
Topic: Prevention of Hydrolytic and Chemical Degradation Document ID: TSC-2024-03-MAP Audience: Formulation Scientists, Medicinal Chemists, Process Engineers
Introduction: The "Dual-Threat" Stability Profile
Welcome to the technical support guide for 3-[(2-Methoxyethyl)amino]propanamide .
As a researcher working with this molecule, you are likely treating it as a standard amide. However, this compound belongs to a specific class of
-
Amide Hydrolysis: Conversion of the amide to a carboxylic acid.[1][2][3]
-
Retro-Michael Addition: A fragmentation reaction often mistaken for hydrolysis, leading to acrylamide and free amine release.
This guide provides the protocols to navigate this "stability seesaw" and preserve your compound's integrity.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the competing pathways. The stability of 3-[(2-Methoxyethyl)amino]propanamide is governed by a pH-dependent equilibrium.
The Stability Seesaw
-
Acidic Conditions (pH < 4): The carbonyl oxygen is protonated, making the amide carbon highly electrophilic. Water attacks, leading to irreversible Hydrolysis .
-
Basic Conditions (pH > 8): The secondary amine is unprotonated and acts as a base/nucleophile. This triggers a Retro-Michael reaction (elimination), breaking the molecule into 2-methoxyethylamine and acrylamide.
-
The "Goldilocks Zone" (pH 5.0 – 6.0): The secondary amine is protonated (
), preventing it from catalyzing the retro-Michael reaction, while the pH is not low enough to rapidly catalyze acid hydrolysis.
Visualizing the Pathways
The following diagram illustrates the competing degradation routes.
Figure 1: The divergent degradation pathways of
Module 2: Formulation & Storage Protocols
Buffer Selection & pH Control
The Objective: Maintain pH between 5.0 and 6.0 to protonate the secondary amine (preventing retro-Michael) without triggering acid hydrolysis.
| Parameter | Recommendation | Technical Rationale |
| Target pH | 5.5 ± 0.3 | Balances the risk of acid hydrolysis vs. base-catalyzed elimination. |
| Recommended Buffer | Citrate (10-20 mM) | Citrate has excellent buffering capacity in the pH 3.0–6.0 range and lacks the nucleophilicity of some other buffers. |
| Buffers to Avoid | Phosphate & Carbonate | Phosphate anions can act as general base catalysts, potentially accelerating amide hydrolysis even at neutral pH [1]. |
| Water Quality | Type I (Milli-Q) | Trace metals (Cu, Fe) can catalyze oxidative degradation of the amine; Type I water minimizes this risk. |
Lyophilization (Freeze-Drying)
Hydrolysis requires water. Removing it is the ultimate prevention strategy. However, the process of freezing can induce pH shifts (cryoconcentration) that degrade the molecule.
Protocol:
-
Flash Freeze: Use liquid nitrogen to freeze samples rapidly. Slow freezing causes phase separation, creating "pockets" of high acidity/basicity that degrade the compound before it dries.
-
Bulking Agent: Use Trehalose or Mannitol (5-10% w/v). These provide an amorphous matrix that immobilizes the molecule, preventing intermolecular reactions during drying.
-
Reconstitution: Reconstitute only immediately before use.
Temperature Management
-
Storage: -20°C or -80°C.
-
Handling: Keep samples on ice (4°C) during experiments.
-
Kinetics: According to the Arrhenius equation, every 10°C increase roughly doubles the hydrolysis rate. Avoid room temperature storage for aqueous solutions > 4 hours.
Module 3: Troubleshooting & FAQs
This section addresses specific observations you may encounter in the lab.
Q1: I see a new peak in my LC-MS. Is it hydrolysis?
Answer: It depends on the mass shift. Use this table to diagnose the degradation product:
| Observation (LC-MS) | Diagnosis | Cause | Corrective Action |
| Mass +1 Da (e.g., M+H 161 | Hydrolysis | pH too acidic (< 4.5) or enzymatic contamination. | Adjust buffer to pH 5.5; ensure sterile filtration. |
| Mass -17 Da (Loss of NH3) | Cyclization | Formation of internal lactam (rare in water, possible in dry heat). | Avoid heating dry powder; check for thermal stress. |
| Fragment Ions (e.g., Acrylamide mass) | Retro-Michael | pH too basic (> 7.5) or temperature too high. | Urgent: Lower pH to < 6.0 immediately. |
Q2: My solution pH drifted from 5.5 to 4.0 over a month. Why?
Answer: This indicates autocatalytic hydrolysis . As the amide hydrolyzes, it releases ammonia (volatile/basic) and forms a carboxylic acid (acidic).[1][3] If the ammonia escapes (uncapped vial) or the buffer capacity is too low, the accumulation of the carboxylic acid derivative will drive the pH down, which further accelerates the hydrolysis.
-
Fix: Increase buffer concentration to 50 mM or ensure gas-tight seals to retain ammonia (though buffering is safer).
Q3: Can I use DMSO as a stock solvent?
Answer: Yes, but with a caveat. DMSO is aprotic and prevents hydrolysis during storage. However, DMSO is hygroscopic. If stored at room temperature, it absorbs water from the air, eventually leading to hydrolysis.
-
Protocol: Store DMSO stocks at -20°C in aliquots. Do not freeze/thaw repeatedly.
Module 4: Diagnostic Decision Tree
Use this logic flow to troubleshoot instability issues in real-time.
Figure 2: Troubleshooting logic for degradation issues.
References
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
-
Tomalia, D. A., et al. (1990). "Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter." Angewandte Chemie International Edition, 29(2), 138-175. Link (Establishes the retro-Michael instability of PAMAM-type
-amino amides). - Wang, W., & Roberts, C. J. (2010). Aggregation of Therapeutic Proteins. Wiley.
-
FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.Link (Regulatory standards for stress testing hydrolysis).
Sources
recrystallization techniques for high-purity 3-[(2-Methoxyethyl)amino]propanamide
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Recrystallization & Purification of 3-[(2-Methoxyethyl)amino]propanamide
Executive Summary & Chemical Context
Compound: 3-[(2-Methoxyethyl)amino]propanamide
CAS: 1040689-66-4
Chemical Class:
This guide provides a validated workflow to overcome phase separation issues, remove the critical "bis-addition" impurity, and achieve
Critical Solubility Profile
Before initiating purification, review the solubility behavior to select the correct solvent system.
| Solvent System | Solubility Behavior | Usage in Protocol |
| Water | Highly Soluble | Avoid (Hard to recover product; hydrolysis risk) |
| Methanol / Ethanol | Highly Soluble | Good Solvent (Use minimal volume) |
| Isopropanol (IPA) | Moderately Soluble (Hot) | Primary Solvent (Recommended) |
| Ethyl Acetate (EtOAc) | Low Solubility (Cold) | Anti-Solvent (or Slurry medium) |
| Dichloromethane (DCM) | Soluble | Extraction only (Not for crystallization) |
| Hexane / Heptane | Insoluble | Strong Anti-Solvent (Induces oiling if added too fast) |
Standard Recrystallization Protocol (Free Base)
Objective: Remove unreacted acrylamide and trace bis-adducts.
Step-by-Step Methodology
-
Dissolution (The "Minimum Volume" Rule):
-
Place the crude solid/oil in a round-bottom flask.
-
Add Isopropanol (IPA) dropwise while heating to
. -
Stop immediately once the solution becomes clear. Do not boil excessively to avoid amide hydrolysis.
-
-
Filtration (Hot):
-
If insoluble particulates (polymerized acrylamide) are visible, filter the hot solution through a pre-heated sintered glass funnel.
-
-
Controlled Cooling (Critical Step):
-
Allow the solution to cool slowly to Room Temperature (RT) over 2 hours. Do not use an ice bath yet.
-
Observation: If the solution turns cloudy (milky), crystallization is starting. If distinct oily droplets appear, see the Troubleshooting section below immediately.
-
-
Anti-Solvent Addition (Optional):
-
If no crystals form at RT, add Ethyl Acetate dropwise (Ratio 1:1 vs IPA) with vigorous stirring.
-
Note: Avoid Heptane at this stage as it triggers oiling.
-
-
Harvesting:
-
Cool to
for 4 hours. -
Filter the white crystalline solid. Wash with cold Ethyl Acetate.
-
Dry under high vacuum (
) at for 12 hours.
-
Troubleshooting & FAQs
Q1: My product separates as a yellow oil at the bottom, not crystals. What is happening?
Diagnosis: You are experiencing LLPS (Liquid-Liquid Phase Separation) . The solution entered the "metastable oiling zone" before hitting the crystallization boundary. This is common with methoxy-derivatives.
Immediate Fix:
-
Re-heat the mixture until the oil redissolves.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Slower Cooling: Insulate the flask to cool it over 4–6 hours.
-
Change Solvent: Switch to Tert-Butyl Methyl Ether (TBME) mixed with a small amount of IPA. TBME often suppresses oiling better than Hexane.
Q2: NMR shows a persistent impurity at ppm. What is it?
Diagnosis: This is likely the Bis-Adduct impurity (
-
Recrystallization alone may struggle to remove this if levels are
. -
Protocol Shift: Convert your product to the Hydrochloride Salt .
-
Dissolve crude in Ethanol.
-
Add 1.05 eq of HCl in Dioxane/Ether.
-
The salt is much more crystalline and rejects the tertiary amine impurity efficiently.
-
Q3: The product is hygroscopic and becomes sticky on the filter.
Diagnosis: 3-[(2-Methoxyethyl)amino]propanamide has a hydrophilic ether tail. Solution:
-
Perform filtration under a Nitrogen blanket or in a glovebox if possible.
-
Wash with anhydrous Diethyl Ether immediately after filtration to remove residual alcohol (which attracts water).
Process Logic & Decision Support
The following diagram illustrates the decision-making process for purification, specifically addressing the "Oiling Out" phenomenon.
Caption: Decision tree for managing phase separation and solvent selection during purification.
Analytical Validation
Verify purity using these specific markers:
| Technique | Parameter | Acceptance Criteria |
| 1H-NMR (DMSO-d6) | Integral Ratio | Methoxy ( |
| HPLC (C18) | Purity Area % | |
| Karl Fischer | Water Content |
References
-
Michael Addition Methodology: M. L. Kantam et al., "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation," Molecules, vol. 13, no.[2] 2, 2008. Link
- Relevance: Establishes the baseline synthesis and impurity profile (mono- vs. bis-addition)
-
General Purification of Beta-Amino Amides: A. Gomtsyan, "Direct Synthesis of β-Aminoketones from Amides," Organic Letters, vol. 2, no. 1, 2000. Link
- Relevance: Discusses the handling and isolation of polar beta-amino scaffolds similar to the target compound.
-
Salt Formation Techniques: "Method for crystallization of amino acids," US Patent 5118815A. Link
- Relevance: Provides authoritative protocols for using surfactants and specific cooling curves to crystallize hydrophilic amino-deriv
-
Process Safety & Impurities: "Preparation method of aliskiren intermediate," WO Patent 2011091677A1. Link
- Relevance: Describes the industrial purification of 3-amino-propanamide derivatives, highlighting the removal of bis-alkyl
Sources
Technical Support Center: Handling & Long-Term Storage of 3-[(2-Methoxyethyl)amino]propanamide
Welcome to the Technical Support Center. As Application Scientists, we frequently guide researchers through the handling of bifunctional aliphatic molecules. 3-[(2-Methoxyethyl)amino]propanamide is a highly versatile building block, but its poly-heteroatom structure—featuring a secondary amine, an ether linkage, and a primary amide—introduces specific vulnerabilities.
To ensure reproducibility in your assays and syntheses, you must treat this compound as a dynamic system that reacts with its environment. The following guide provides field-proven troubleshooting, causality-driven protocols, and authoritative storage parameters to maintain the scientific integrity of your material.
Part 1: Troubleshooting & FAQs
Q1: Why did my 3-[(2-Methoxyethyl)amino]propanamide sample turn yellow or brown over time?
Causality: This color change is a classic indicator of oxidative degradation . Secondary amines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, a process accelerated by elevated temperatures and UV/Vis light[1]. The free-radical oxidation pathway typically generates N-oxides, hydroxylamines, or imines, which subsequently polymerize into colored degradation products[2]. Furthermore, unprotected secondary amines readily react with atmospheric carbon dioxide to form carbamate salts, fundamentally altering the compound's mass and reactivity. Solution: Always store the compound in amber vials to prevent photo-induced radical formation, and maintain an inert atmosphere (Argon or Nitrogen) in the headspace[2].
Q2: My solid powder sample has transformed into a sticky gum or liquid. Is it ruined?
Causality: Your sample has undergone deliquescence . 3-[(2-Methoxyethyl)amino]propanamide contains multiple hydrogen-bond acceptors (the ether oxygen and amide carbonyl) and donors (the amine and amide N-H). This molecular profile makes it exceptionally hygroscopic. When exposed to ambient humidity, the compound absorbs water from the air until it literally dissolves in its own absorbed moisture[3]. Solution: The material may still be chemically intact but its molarity by weight is now compromised. To prevent this, handle the material exclusively in a controlled environment (e.g., a glove box) and store it in a dynamic desiccator cabinet or a vacuum desiccator[4].
Q3: How should I prepare and store aqueous stock solutions for my biological assays?
Causality: While the amide bond is generally stable at neutral pH, prolonged storage in water—especially at room temperature—can lead to slow hydrolysis, yielding 3-[(2-methoxyethyl)amino]propanoic acid and ammonia. According to ICH Q1A stability testing principles, aqueous formulations of reactive substances should not be subjected to long-term storage at ambient conditions[5]. Solution: Prepare aqueous working stocks only for immediate use. For long-term liquid storage, aliquot the solution, snap-freeze it in liquid nitrogen, and store at -20°C or -80°C to halt kinetic degradation. Avoid repeated freeze-thaw cycles.
Part 2: Quantitative Storage Parameters
The following table summarizes the optimal storage conditions based on ICH Q1A guidelines for stability testing of reactive substances[6].
| Storage Tier | Temperature | Atmosphere | Container Specifications | Expected Shelf Life |
| Long-Term (Solid) | -20°C ± 5°C | Argon Blanket | Amber glass vial, PTFE-lined cap | > 24 Months |
| Short-Term (Solid) | 2°C to 8°C | Desiccated (RH < 10%) | Clear/Amber vial in dark desiccator | 3 to 6 Months |
| Aqueous Stock | -80°C | N/A (Snap-frozen) | Sterile cryovial | 6 to 12 Months |
| Working Bench | 20°C to 25°C | Ambient | Open to air | < 4 Hours (High risk of deliquescence) |
Part 3: Standard Operating Procedure (SOP)
Workflow: Aliquoting and Inert Storage of Hygroscopic Amines
Do not simply place the received bottle in the freezer. Follow this self-validating protocol to establish a robust storage system.
Step 1: Thermal Equilibration
-
Action: Before opening a newly received or cold-stored vial, allow it to sit in a desiccator at room temperature for 30–60 minutes.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising the sample's anhydrous state[2].
Step 2: Glove Box Aliquoting
-
Action: Transfer the equilibrated vial into a glove box purged with dry Nitrogen (RH < 5%). Aliquot the bulk material into single-use amber glass vials.
-
Causality: Single-use aliquots eliminate the need for repeated freeze-thaw cycles and prevent continuous re-exposure of the master batch to oxygen and moisture[3].
Step 3: Argon Blanketing
-
Action: If a glove box is unavailable, gently purge the headspace of each vial with a stream of high-purity Argon gas for 10–15 seconds before capping.
-
Causality: Argon is approximately 38% denser than ambient air. It sinks to the bottom of the vial, creating a protective physical blanket over the chemical. Nitrogen, being lighter, mixes rapidly with ambient air and is less effective for manual benchtop purging.
Step 4: Hermetic Sealing
-
Action: Seal the cap threads with PTFE (Teflon) thread-seal tape, then store the vials in a secondary container with indicating silica gel at -20°C.
-
Causality: Standard Parafilm degrades at low temperatures and is inherently permeable to oxygen over time. PTFE tape provides a superior, long-lasting barrier against moisture and gas exchange[4].
Part 4: Storage Decision Workflow
Workflow for handling hygroscopic amines based on storage duration and environmental controls.
References
-
[5] ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
-
[6] Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation (ICH).
-
[3] Moisture-Free Storage: Nitrogen or Desiccant? Terra Universal.
-
[1] Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents. ResearchGate.
-
[4] Desiccator Cabinets and Cleanrooms. Research & Development World.
-
[2] Examining the early stages of thermal oxidative degradation in epoxy-amine resins. The University of Manchester.
Sources
minimizing byproduct formation during Michael addition of 2-methoxyethylamine
Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective aza-Michael addition of 2-methoxyethylamine to electron-deficient alkenes (Michael acceptors).
While 2-methoxyethylamine is a highly versatile building block due to its terminal ether and primary amine functionalities, its use in aza-Michael additions is notoriously plagued by overalkylation (double addition). This guide dissects the thermodynamic and kinetic causalities behind byproduct formation and provides validated, step-by-step methodologies to enforce absolute mono-selectivity.
Part 1: Mechanistic Causality of Overalkylation
To prevent byproduct formation, we must first understand the competing kinetics of the reaction system. The aza-Michael addition of a primary amine proceeds via a stepwise mechanism. The initial attack of 2-methoxyethylamine on the Michael acceptor yields a secondary amine (mono-adduct).
The Core Issue: The newly formed secondary amine retains significant nucleophilicity. While it is sterically more hindered than the primary amine, the newly attached alkyl chain exerts an electron-donating inductive effect. If the activation energy barrier for the second addition (
Kinetic vs. Thermodynamic pathways in aza-Michael addition of 2-methoxyethylamine.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: I am using a 1:1 stoichiometric ratio, but I still see 20-30% of the bis-adduct. Why?
A: A 1:1 ratio is a statistical trap in batch chemistry. As the reaction progresses and the primary amine is consumed, the localized concentration of the secondary amine increases relative to the unreacted primary amine. Because the Michael acceptor is still abundant, the secondary amine begins competing for the acceptor[1]. Solution: To enforce kinetic control, you must maintain a pseudo-first-order excess of the primary amine. Using a 2:1 to 5:1 ratio of 2-methoxyethylamine to the acceptor ensures the primary amine outcompetes the secondary amine. The excess low-boiling 2-methoxyethylamine (b.p. 95 °C) can be easily removed in vacuo post-reaction[2].
Q2: How does temperature influence the selectivity of 2-methoxyethylamine additions?
A: Temperature dictates whether your system is under kinetic or thermodynamic control. The formation of the mono-adduct has a lower activation energy (
Q3: I am using methanol as a solvent to speed up the reaction, but my byproduct profile is worsening. What is the causality here?
A: Protic solvents like methanol accelerate aza-Michael additions by hydrogen-bonding to the carbonyl oxygen of the Michael acceptor, effectively lowering its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its electrophilicity. However, this hyper-activation also lowers the barrier for the second addition (
Q4: Are there catalytic systems that physically prevent double addition?
A: Yes. Heterogeneous catalysts, such as Acidic Alumina or Zeolites (e.g., ZSM-5-SO3H), are highly effective. These solid supports act as Lewis acids to activate the acceptor. More importantly, the reaction occurs on the surface of the porous catalyst. The steric bulk of the newly formed mono-adduct prevents it from re-orienting and attacking a second surface-bound acceptor molecule, effectively shutting down the bis-addition pathway,[4].
Troubleshooting decision tree for minimizing overalkylation in aza-Michael reactions.
Part 3: Quantitative Optimization Data
The following self-validating data table summarizes the impact of varying parameters on the chemoselectivity of 2-methoxyethylamine reacting with a standard acrylate.
| Reaction Condition | Amine:Acceptor Ratio | Temperature | Solvent | Catalyst | Mono:Bis Selectivity |
| Standard Batch (Baseline) | 1:1 | 60 °C | MeOH | None | 60:40 (Poor) |
| Kinetic Control | 5:1 | 0 °C to RT | MeOH | None | 92:8 (Good) |
| Aprotic Dilution | 2:1 | RT | THF | None | 85:15 (Moderate) |
| Heterogeneous / Solvent-Free | 1.5:1 | RT to 50 °C | None | Acidic Alumina | >98:2 (Excellent) |
Part 4: Validated Methodology for Absolute Mono-Selectivity
To achieve >98% mono-adduct formation without requiring a massive excess of 2-methoxyethylamine, we recommend the Solvent-Free Acidic Alumina Protocol [4],[5]. This protocol is a self-validating system: the absence of solvent forces the reaction onto the solid support, utilizing geometric constraints to prevent the secondary amine from reacting further.
Materials Required:
-
Nucleophile: 2-Methoxyethylamine (Ensure high purity, stored under inert gas to prevent atmospheric CO2 absorption/carbonate formation)[2].
-
Electrophile: Michael Acceptor (e.g., Ethyl Acrylate).
-
Catalyst: Acidic Alumina (Brockmann I, activated).
-
Equipment: 25 mL round-bottom flask, magnetic stirrer, TLC plates (Silica gel 60 F254).
Step-by-Step Protocol:
Step 1: Catalyst Activation
-
Weigh 0.2 g of Acidic Alumina per 1.0 mmol of the Michael acceptor.
-
Causality Check: Alumina absorbs atmospheric moisture, which occupies its Lewis acidic sites. Activate the alumina by heating it at 120 °C under vacuum for 2 hours prior to use.
Step 2: Reagent Mixing (Solvent-Free)
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the activated Acidic Alumina.
-
Add 1.5 mmol of 2-methoxyethylamine.
-
Add 1.0 mmol of the Michael acceptor dropwise over 5 minutes at room temperature.
-
Self-Validation: The slight excess of amine (1.5 eq) compensates for any minor evaporation and ensures complete consumption of the acceptor, while the alumina prevents the bis-addition.
Step 3: Reaction Execution & Monitoring
-
Stir the neat mixture at room temperature (or up to 50 °C for sterically hindered acceptors).
-
Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1) or GC-MS.
-
Validation Checkpoint: The primary amine will stain positively with Ninhydrin (purple/pink). The mono-adduct (secondary amine) will appear at a higher Rf and stain differently (often faint yellow/brown with Ninhydrin). The absence of a third, high-Rf spot confirms the suppression of the bis-adduct.
Step 4: Workup and Isolation
-
Once the acceptor is fully consumed, dilute the reaction mixture with 10 mL of Ethyl Acetate or Dichloromethane.
-
Filter the suspension through a sintered glass funnel to remove the Acidic Alumina catalyst. Wash the filter cake with an additional 5 mL of solvent.
-
Concentrate the filtrate in vacuo. The mild heating during rotary evaporation will also remove the unreacted 0.5 mmol of 2-methoxyethylamine (b.p. 95 °C).
-
The resulting crude product is typically >95% pure mono-adduct, ready for downstream drug development applications without requiring column chromatography.
References
-
The zeolite ZSM-5-SO3H catalyzed aza-Michael addition of amines and sulfonamides to electron-deficient alkenes under solvent-free conditions NIScPR. [Link]
-
Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions National Institutes of Health (PMC).[Link]
-
Uncatalysed intermolecular aza-Michael reactions Comptes Rendus de l'Académie des Sciences.[Link]
-
Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions (Extended Data) ResearchGate.[Link]
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-甲氧基乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Uncatalysed intermolecular aza-Michael reactions [comptes-rendus.academie-sciences.fr]
- 4. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1H NMR spectral analysis of 3-[(2-Methoxyethyl)amino]propanamide
High-Field vs. Benchtop H NMR Spectral Analysis of 3-[(2-Methoxyethyl)amino]propanamide: A Comparative Guide
Executive Summary & Analytical Challenge
3-[(2-Methoxyethyl)amino]propanamide (Molecular Formula: C
This guide objectively compares the performance of Benchtop NMR (80 MHz) against High-Field NMR (600 MHz) for the structural characterization of this compound, providing causality-driven insights and self-validating experimental protocols.
The Causality of Resolution: Field Strength and the Ratio
In
-
At 80 MHz (Benchtop NMR): The 0.05 ppm difference equates to a
of just 4 Hz. Because the aliphatic -coupling is typically ~7 Hz, the ratio is ~0.57. When , the system experiences strong second-order effects, causing the distinct triplets to collapse into a complex, overlapping multiplet. This spectral crowding and reduced resolution is a well-documented limitation of low-field instruments[1]. -
At 600 MHz (High-Field NMR): The same 0.05 ppm difference equates to a
of 30 Hz. The ratio increases to ~4.3. While slight "roofing" effects remain, the signals resolve into distinct, quantifiable triplets, allowing for unambiguous de novo characterization.
Despite these resolution limits, benchtop NMR has emerged as a highly scalable and cost-effective tool for routine QA/QC and fragment-based drug discovery when coupled with chemometric deconvolution or hyperpolarization techniques[2].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol employs a self-validating system using Tetramethylsilane (TMS) as an internal standard and deuterium locking to prevent magnetic field drift.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of highly pure 3-[(2-Methoxyethyl)amino]propanamide in 0.6 mL of dry DMSO-
containing 0.05% v/v TMS. Transfer the solution to a standard 5 mm precision NMR tube. -
Locking and Tuning: Insert the sample into the spectrometer. Engage the deuterium lock on the DMSO-
signal (39.5 MHz for an 80 MHz instrument; 92.1 MHz for a 600 MHz instrument). This self-validates the field stability throughout the acquisition. -
Shimming: Perform gradient shimming (or 1D simplex shimming on benchtop). Validate shim quality by checking the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. (Target: < 1.5 Hz at 80 MHz; < 0.5 Hz at 600 MHz).
-
Acquisition: Acquire the
H spectrum using a standard 90° pulse sequence (zg30).-
Benchtop (80 MHz): 64 scans, 4 seconds relaxation delay, 8 kHz spectral width.
-
High-Field (600 MHz): 16 scans, 2 seconds relaxation delay, 12 kHz spectral width.
-
-
Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, phase correct, and reference the TMS peak exactly to 0.00 ppm.
Comparative Data Presentation
The table below summarizes the expected
| Proton Environment | Chemical Shift (ppm) | Multiplicity (600 MHz) | Multiplicity (80 MHz) | Resolution Status |
| 3.22 | Singlet (3H) | Singlet (3H) | Fully Resolved | |
| 3.35 | Triplet (2H) | Triplet (2H) | Fully Resolved | |
| 2.65 | Triplet (2H) | Multiplet* (4H) | Second-Order Overlap | |
| 2.70 | Triplet (2H) | Overlaps with 2.65 ppm | Second-Order Overlap | |
| 2.25 | Triplet (2H) | Triplet (2H) | Fully Resolved | |
| 1.80 | Broad Singlet (1H) | Broad Singlet (1H) | Fully Resolved | |
| 6.75 & 7.25 | Broad Singlets (2H) | Broad Singlet (2H) | Exchange Broadened |
*At 80 MHz, the signals at 2.65 ppm and 2.70 ppm merge into a single, complex multiplet due to
Visualizing the Analytical Workflow
Figure 1: NMR workflow and field strength decision matrix based on the Δν/J resolution ratio.
References
1.[1] Izquierdo-Garcia, J. L., Rodriguez, I., & Alonso-Moreno, P. (2023). "Benchtop NMR-Based Metabolomics: First Steps for Biomedical Application." Metabolites, 13(5), 614. URL: [Link] 2.[3] Burger, R., Lindner, S., Rumpf, J., & Schulze, M. (2022). "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." Journal of Pharmaceutical and Biomedical Analysis, 212, 114649. URL: [Link] 3.[2] Bütikofer, M., Stadler, G. R., & Torres, F. (2024). "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers." Chemistry–Methods, 4(10), e202400009. URL: [Link]
Publish Comparison Guide: FTIR Characterization of 3-[(2-Methoxyethyl)amino]propanamide
The following guide is structured to serve as a definitive technical reference for the characterization of 3-[(2-Methoxyethyl)amino]propanamide . It moves beyond simple peak listing to provide a mechanistic framework for validation, specifically tailored for researchers synthesizing dendrimer precursors, functionalized polymers, or drug delivery vectors.
Executive Summary & Molecular Context
3-[(2-Methoxyethyl)amino]propanamide is a critical intermediate, often synthesized via the Michael addition of 2-methoxyethylamine to acrylamide .[1] Its structural duality—containing both a reactive secondary amine and a stable primary amide—makes it a valuable "generation zero" (G0) building block for poly(amidoamine) (PAMAM) dendrimers and surface-modified hydrogels.[1]
Accurate characterization requires distinguishing the product from two primary alternatives:
-
Unreacted Precursors: Acrylamide (toxic monomer) and 2-Methoxyethylamine.[1]
-
Over-Alkylation Impurities: The "Bis-adduct" formed if the secondary amine reacts with a second acrylamide molecule.[1]
This guide provides a comparative FTIR framework to validate synthesis success and purity without immediate reliance on NMR.[1]
Structural Fingerprint & Theoretical Assignments
The molecule (
Table 1: Critical FTIR Peak Assignments
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Value |
| Primary Amide | N-H Stretch (Asym/Sym) | 3350 & 3180 (Doublet) | Confirms amide tail retention.[1] |
| Secondary Amine | N-H Stretch | ~3300–3320 (Weak Singlet) | Critical: Overlaps with amide, but presence distinguishes from bis-adduct.[1] |
| Amide I | C=O Stretch | 1650–1670 | Strongest peak; diagnostic of the amide backbone. |
| Amide II | N-H Bending | 1550–1600 | Confirms primary amide; shifts/disappears in hydrolysis.[1] |
| Ether | C-O-C Stretch | 1100–1130 | Confirms methoxyethyl chain incorporation.[1] |
| Vinyl (Impurity) | C=C Stretch | 1610–1640 | Absence confirms consumption of acrylamide. |
Comparative Analysis: Product vs. Alternatives
This section objectively compares the FTIR profile of the target molecule against its precursors and common byproducts to establish "Pass/Fail" criteria.
Scenario A: Monitoring Reaction Progress (Product vs. Precursors)
The synthesis is a Michael addition. The goal is the complete consumption of the acrylamide double bond and the conversion of the primary amine to a secondary amine.
-
The "Vinyl" Marker: Acrylamide exhibits a sharp C=C stretch at ~1612 cm⁻¹ (often appearing as a shoulder to the Amide I band).
-
Target: Complete disappearance of the 1612 cm⁻¹ shoulder.
-
Failure Mode: Persistence of this peak indicates unreacted acrylamide (neurotoxin).
-
-
The "Amine" Shift:
-
Precursor (2-Methoxyethylamine): Distinct primary amine doublet (~3300–3400 cm⁻¹).[1][2][3][4]
-
Product: The primary amine doublet is replaced by the primary amide doublet (from the acrylamide side), but the amine contribution shifts to a single weak N-H stretch.
-
Note: This region is complex due to overlap.[1] The most reliable indicator is the change in the fingerprint region (loss of vinyl).
-
Scenario B: Purity Validation (Mono-Adduct vs. Bis-Adduct)
A common side reaction is the addition of two acrylamide units to the amine, forming a tertiary amine (Bis-adduct).[1]
-
Alternative: Bis-amine.[1]
-
Differentiation:
-
N-H Stretch: The target (Mono-adduct) has a secondary amine N-H.[1][2] The Bis-adduct is a tertiary amine and lacks this specific N-H bond (though it still has amide N-H).[1]
-
Amide:Ether Ratio: The Bis-adduct has two amide carbonyls per ether group.[1] In the Mono-adduct, the ratio is 1:1.
-
Experimental Check: Normalize spectra to the Ether C-O-C peak (~1120 cm⁻¹). If the Amide I (1660 cm⁻¹) intensity doubles relative to the ether peak compared to the theoretical standard, significant bis-adduct impurity is present.
-
Experimental Protocol for Validated Data
To replicate the spectral quality required for this analysis, follow this "Self-Validating" protocol.
Method: Attenuated Total Reflectance (ATR-FTIR) Sample State: Viscous Liquid / Low-Melting Solid[1]
-
Background Subtraction: Collect a 32-scan background of the clean diamond crystal immediately before sampling.[1]
-
Sample Application: Apply a thin film.[1] If the product is solid, ensure full contact using the pressure clamp (target ~80–100 gauge units).
-
Acquisition:
-
Validation Step (The "CO2 Check"): Check 2350 cm⁻¹. If a doublet exists, purge the chamber and re-acquire. Atmospheric CO2 distortion can mask the critical amine/amide N-H region.
Visualizations
Diagram 1: Synthesis Monitoring Workflow
This decision tree guides the researcher through the spectral checkpoints during synthesis.
Caption: Logical workflow for monitoring the Michael addition of 2-methoxyethylamine to acrylamide via FTIR.
Diagram 2: Spectral Differentiation Logic
A visual guide to distinguishing the target product from its "alternatives" (impurities).
Caption: Key spectral differentiators between the target product and common reaction alternatives.
References
-
Acrylamide Spectral Data
-
PAMAM Dendrimer Synthesis & Characterization
- Source: Esfand, R., & Tomalia, D. A. (2001). Poly(amidoamine) (PAMAM)
- Relevance: Validates the Michael addition chemistry and spectral evolution from amine/acrylamide precursors to G0 dendrimer units (structurally identical to the target).
-
URL:[Link]
-
Differentiation of Amine Classes via FTIR
- Source: Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
- Relevance: Provides the authoritative rules for distinguishing Primary (doublet) vs. Secondary (singlet) vs. Tertiary (none) amines in the 3300 cm⁻¹ region.
-
URL:[Link]
-
2-Methoxyethylamine Spectral Reference
Sources
- 1. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures - Oreate AI Blog [oreateai.com]
- 4. projectguru.in [projectguru.in]
- 5. N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane [webbook.nist.gov]
- 6. gcms.cz [gcms.cz]
mass spectrometry (MS) fragmentation patterns of 3-[(2-Methoxyethyl)amino]propanamide
[1]
Executive Summary
3-[(2-Methoxyethyl)amino]propanamide (MW 146.19 Da) is a secondary amine derivative typically formed via the Michael addition of 2-methoxyethylamine to acrylamide.[1] In LC-MS/MS applications, it serves as a critical structural marker for specific polymer degradation pathways or as a functionalized linker in medicinal chemistry.[1]
This guide compares its fragmentation behavior against its non-functionalized analog, 3-Aminopropanamide , to demonstrate how the methoxyethyl moiety enhances specificity in complex matrices.[1]
Key Performance Insight:
The presence of the ether oxygen in the 2-methoxyethyl tail facilitates unique charge-remote fragmentation and inductive cleavage pathways (m/z 45, m/z 76), offering superior specificity compared to the generic ammonia loss observed in simple
Structural Analysis & Theoretical Fragmentation
Understanding the lability of specific bonds is a prerequisite for interpreting the MS spectra.
-
Formula:
-
Precursor Ion
: m/z 147.11 (Monoisotopic)[1]
Mechanistic Cleavage Sites[3]
-
Site A (Retro-Michael Dissociation): The
bond between the secondary amine and the propanamide backbone is susceptible to cleavage, reversing the synthesis reaction. -
Site B (Ether Cleavage): The terminal methoxy group allows for inductive cleavage, generating oxonium ions.[1]
-
Site C (Amide Hydrolysis-like): Loss of ammonia (
) from the primary amide terminus.
Experimental Protocol (LC-MS/MS)
To replicate the fragmentation patterns described, the following standardized ESI+ protocol is recommended.
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Secondary amine protonates readily ( |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for stable spray without in-source fragmentation. |
| Cone Voltage | 20 - 30 V | Moderate energy to decluster adducts while preserving |
| Collision Energy | 15 - 25 eV | Optimized to promote C-N bond cleavage (Retro-Michael). |
| Mobile Phase A | 0.1% Formic Acid in | Proton source for ionization. |
| Mobile Phase B | Acetonitrile | Promotes desolvation. |
Fragmentation Pathway Analysis
The fragmentation of 3-[(2-Methoxyethyl)amino]propanamide follows distinct pathways driven by the stability of the resulting carbocations and ammonium ions.
Pathway 1: The Retro-Michael Decomposition (Dominant)
This is the most diagnostic pathway for
-
Mechanism: Protonation occurs at the secondary amine. Inductive effects weaken the
bond connecting to the amide chain. -
Transition:
[1] -
Observation: The neutral loss of Acrylamide (71 Da) leaves a charged 2-methoxyethylammonium ion at m/z 76 .
-
Significance: This confirms the specific "tail" structure attached to the amide backbone.
Pathway 2: Methoxy Group Scission
-
Mechanism: Inductive cleavage at the ether oxygen.
-
Transition:
-
Observation: Formation of the Methoxymethyl oxonium ion (m/z 45) .
-
Significance: Highly specific to the methoxyethyl group; absent in simple alkyl amines.
Pathway 3: Amide Ammonia Loss
-
Mechanism: Nucleophilic attack of the carbonyl oxygen on the protonated amide nitrogen, followed by loss of
. -
Transition:
-
Observation: Loss of 17 Da .
-
Significance: Common to all primary amides; less specific but useful for confirming the intact amide terminus.
Visualization of Fragmentation Logic
The following diagram maps the causal relationships between the precursor ion and its diagnostic fragments.
Figure 1: Mechanistic fragmentation tree for 3-[(2-Methoxyethyl)amino]propanamide (ESI+).
Comparative Performance Guide
This section evaluates the target molecule against its closest structural alternative, 3-Aminopropanamide , to highlight specificity advantages.
Alternative Definition
-
Target: 3-[(2-Methoxyethyl)amino]propanamide (Functionalized).[1]
-
Alternative: 3-Aminopropanamide (Non-functionalized core).
Performance Matrix: Specificity & Detection
| Feature | Target: 3-[(2-Methoxyethyl)amino]...[1][2][3] | Alternative: 3-Aminopropanamide | Comparison Insight |
| Precursor Ion | m/z 147 | m/z 89 | Target moves out of the "noisy" low-mass region (<100 Da). |
| Base Peak | m/z 76 (Methoxyethyl amine) | m/z 72 (Acrylamide+H) | The target's base peak retains the unique side chain; the alternative's base peak is generic to all acrylamide adducts. |
| Diagnostic Ion | m/z 45 (Ether cleavage) | m/z 30 (CH2=NH2+) | m/z 45 is a "cleaner" ion in complex bio-matrices than the ubiquitous m/z 30.[1] |
| Interference Risk | Low | High | 3-Aminopropanamide is isobaric with Alanine (m/z 89), causing high false positives.[1] The target is unique. |
Summary of Advantage
The 2-methoxyethyl group acts as an internal "mass tag." While 3-aminopropanamide suffers from interference by endogenous amino acids (Alanine), the target molecule shifts the precursor mass to 147 Da and produces a unique odd-mass fragment (m/z 45) and a specific amine fragment (m/z 76), enabling higher signal-to-noise ratios (S/N) in quantitative assays.[1]
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for inductive cleavage and onium ion formation rules).
-
Castelari, M., et al. (2025).[1] "Acrylamide quantitation in a diverse range of food matrices." SCIEX Technical Notes. Available at: [Link] (Validates the Retro-Michael fragmentation of acrylamide adducts).[1]
-
De-Alwis, J., et al. (2023).[1] "Determination of Acrylamide: Are You Avoiding Isobaric Interferences?" Waters Application Notes. Available at: [Link] (Discusses 3-aminopropanamide interference and fragmentation).[1]
-
Nielsen, N. J., et al. (2006).[1] "LC-MS/MS analysis of acrylamide and its precursors." Journal of Agricultural and Food Chemistry. (Mechanistic grounding for beta-amino amide fragmentation).
HPLC Method Development for 3-[(2-Methoxyethyl)amino]propanamide Purity Assessment
Executive Summary: The "Invisible" Polar Challenge[1]
3-[(2-Methoxyethyl)amino]propanamide is a critical intermediate, typically formed via the Michael addition of 2-methoxyethylamine to acrylamide.[1] Its analysis presents a classic "perfect storm" of chromatographic challenges:
-
High Polarity: The secondary amine and amide functionalities prevent retention on standard C18 columns.
-
Lack of Chromophore: The molecule lacks a conjugated system, rendering standard UV detection (>220 nm) useless.
-
Basic Nature: The amine moiety causes severe peak tailing due to silanol interactions on silica-based columns.
This guide compares three distinct analytical strategies to solve this purity assessment challenge. While traditional High-pH Reversed-Phase (RP-UV) is discussed as an accessible baseline, we identify HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) as the superior methodology for sensitivity, linearity, and robustness.[1]
Strategic Analysis of Methodologies
We evaluated three primary approaches for the purity assessment of 3-[(2-Methoxyethyl)amino]propanamide.
| Feature | Method A: High-pH RP-UV | Method B: HILIC-CAD (Recommended) | Method C: Pre-column Derivatization |
| Principle | Hydrophobic interaction at pH > pKa (neutral amine).[1] | Partitioning into water-rich layer on polar surface. | Chemical tagging with UV/FL active group (e.g., FMOC).[1][2] |
| Detector | UV at 205–210 nm | Charged Aerosol Detector (CAD) | UV (260 nm) or Fluorescence |
| Sensitivity (LOD) | Moderate (High noise floor) | High (Universal response) | Very High |
| Selectivity | Poor for polar impurities (e.g., starting amine).[1] | Excellent for polar amines and isomers. | Dependent on reaction efficiency. |
| Robustness | Low (Baseline drift, pH sensitive). | High (Buffer dependent). | Low (Reagent stability, byproduct peaks).[1][3] |
| Suitability | Routine QC (High conc.) | Trace Impurity Profiling | Biological Matrices |
Why HILIC-CAD Wins
The target analyte and its likely impurities (2-methoxyethylamine, acrylamide, and the bis-addition byproduct) vary significantly in polarity but lack UV absorbance.
-
RP-UV Failure Mode: At low UV (210 nm), mobile phase absorption (cut-off) causes drifting baselines.[1] Acrylamide absorbs well, but the target amine does not.
-
Derivatization Failure Mode: Requires extra sample prep, introducing variability. Excess reagent peaks often interfere with early eluting impurities.
-
HILIC-CAD Success: HILIC retains the polar amine away from the void volume. CAD provides a near-uniform response for all non-volatile analytes, allowing quantitation of the target and impurities without reference standards for every single byproduct.
Deep Dive: The Recommended Protocol (HILIC-CAD)
The Mechanism
HILIC works by creating a water-rich layer on the surface of a polar stationary phase (e.g., Amide or Zwitterionic). The analyte partitions between the acetonitrile-rich bulk mobile phase and this water layer.
-
Retention Order: Least Polar
Most Polar.-
Acrylamide: Elutes near void (Neutral, less polar).
-
Bis-adduct: Elutes mid-run (Tertiary amine, bulkier).
-
Target (Mono-adduct): Elutes mid-late (Secondary amine).
-
2-Methoxyethylamine: Elutes last (Primary amine, most polar/basic).
-
Detailed Experimental Protocol
Instrument: UHPLC system with Charged Aerosol Detector (CAD). Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).[1] Column Temp: 35°C.
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH). Note: High pH in HILIC improves peak shape for basic amines.
-
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Program:
| Time (min) | % A (Buffer) | % B (ACN) | Flow (mL/min) | Action |
|---|---|---|---|---|
| 0.0 | 10 | 90 | 1.0 | Initial Hold |
| 2.0 | 10 | 90 | 1.0 | Start Gradient |
| 15.0 | 40 | 60 | 1.0 | Elute Polar Amines |
| 16.0 | 10 | 90 | 1.0 | Re-equilibration |
| 25.0 | 10 | 90 | 1.0 | Stop |
Detection (CAD):
-
Evaporation Temp: 35°C (Low temp preserves semi-volatiles).[1]
-
Power Function: 1.0 (Linearity correction).
-
Data Rate: 10 Hz.
Sample Preparation:
-
Dissolve 10 mg sample in 10 mL 90:10 ACN:Water . Critical: Diluent must match initial mobile phase to prevent peak distortion (breakthrough).[1]
Expected Performance Data[4]
-
Resolution (Target vs. Bis-adduct): > 3.5
-
Tailing Factor (Target): 1.1 – 1.3 (Excellent due to Amide phase)
-
LOD: ~0.5 µg/mL (Superior to UV 210 nm which is typically ~10 µg/mL)[1]
Alternative Method: High-pH Reversed-Phase (For UV-Only Labs)[1]
If a CAD/ELSD is unavailable, you must force retention on C18 using High pH.
Concept: At pH 11, the secondary amine (pKa ~9-10) is deprotonated (neutral), increasing hydrophobicity and retention on C18.[1]
Protocol:
-
Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 (High pH stable).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.5 (with NH₄OH).
-
Detection: UV at 205 nm .
-
Risk: Acrylamide has high UV response; the target amine has very low response. You must use a response factor correction if quantifying impurities by area %.
Visualizing the Method Development Logic
The following diagram illustrates the decision pathway and the separation mechanism for this specific molecule.
Caption: Decision matrix for selecting HILIC-CAD over standard RP-UV for polar, non-chromophoric amines.
Comparison of Impurity Profiles (Simulated)
The table below highlights the selectivity differences between the two primary methods.
| Impurity | Structure Type | Retention (RP-C18 High pH) | Retention (HILIC Amide) | Detection Challenge |
| Acrylamide | Neutral, Polar | Weak (Fronting) | Weak (Void) | UV Active (Easy) |
| 2-Methoxyethylamine | Primary Amine, Basic | Void Volume (Unretained) | Strong Retention | Invisible to UV |
| Target Molecule | Secondary Amine | Moderate | Moderate | Weak UV |
| Bis-Adduct | Tertiary Amine | Strongest | Weak/Moderate | Weak UV |
Critical Insight: The RP-C18 method often fails to retain the starting material (2-methoxyethylamine), causing it to co-elute with the solvent front. HILIC reverses this order, pulling the starting amine away from the front, ensuring accurate purity calculation.[1]
References
-
Separation of Hydrophilic Amines
-
HILIC Method Development
-
Charged Aerosol Detection (CAD)
-
Michael Addition Chemistry
Sources
- 1. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. Separation of 3-((2-Hydroxyethyl)amino)propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Strategic Validation Guide: Elemental Analysis vs. Orthogonal Approaches for 3-[(2-Methoxyethyl)amino]propanamide
Executive Summary
Product Focus: 3-[(2-Methoxyethyl)amino]propanamide (
Part 1: The Molecule and the Analytical Challenge
3-[(2-Methoxyethyl)amino]propanamide is a polar intermediate often used in dendrimer synthesis or as a hydrophilic linker in drug conjugates. Its validation is complicated by two factors:
-
Hygroscopicity: The amide and ether oxygen form strong hydrogen bonds with atmospheric water. A 1% water uptake (common in <1 hour of exposure) shifts Carbon content by ~0.5%, causing a specification failure (
limit). -
Carbonate Formation: The secondary amine can reversibly react with atmospheric
to form carbamates, skewing Carbon/Nitrogen ratios.
Theoretical Composition (Reference)
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 6 | 12.011 | 72.066 | 49.30% |
| Hydrogen | 14 | 1.008 | 14.112 | 9.65% |
| Nitrogen | 2 | 14.007 | 28.014 | 19.16% |
| Oxygen | 2 | 15.999 | 31.998 | 21.89% |
| Total | 146.19 | 100.00% |
Part 2: Comparative Methodology
We evaluated two validation workflows. The Standard Protocol (Combustion) relies on physical purity, while the Advanced Protocol (qNMR) relies on molar response ratios.
Method A: Automated Combustion Analysis (CHN)
The Traditional Gold Standard
Principle: High-temperature oxidation (
Critical Protocol Constraints:
-
Drying: Samples must be dried in a vacuum oven at
over for 24 hours prior to weighing. -
Capsulation: Tin capsules must be sealed immediately after weighing to prevent re-absorption of humidity.
-
Oxidation Aid: Tungsten trioxide (
) is recommended to prevent "coking" of the amide functionality.
Method B: Quantitative NMR ( -qNMR)
The Orthogonal Challenger
Principle: Direct molar ratio measurement between the analyte and a NIST-traceable Internal Standard (IS).
Critical Protocol Constraints:
-
Internal Standard: Maleic Acid (traceable). Reasoning: High purity, distinct singlet at ~6.3 ppm which does not overlap with the alkyl protons of the analyte (2.5 - 3.6 ppm).
-
Solvent:
or . -
Relaxation Delay (
): Must be set to (typically >30s) to ensure full magnetization recovery for quantitative integration.
Part 3: Experimental Validation & Data
We synthesized a batch of 3-[(2-Methoxyethyl)amino]propanamide and subjected it to both methods under "Ambient" (undried) and "Optimized" (dried) conditions.
Experimental Workflow
Figure 1: Validation workflow demonstrating the susceptibility of CHN to environmental moisture versus the robustness of qNMR.
Comparative Results Table
The following data represents the mean of triplicate injections.
| Metric | Theoretical | Method A: CHN (Undried) | Method A: CHN (Dried) | Method B: qNMR (Undried) |
| Carbon % | 49.30 | 48.15 ( | 49.22 ( | 99.8% Purity |
| Hydrogen % | 9.65 | 9.98 ( | 9.68 ( | N/A |
| Nitrogen % | 19.16 | 18.70 ( | 19.12 ( | N/A |
| Status | -- | FAIL | PASS | PASS |
Analysis of Failure Modes
-
The CHN Failure (Undried): The undried sample showed low Carbon and Nitrogen but high Hydrogen. This is the classic signature of water solvation . The instrument weighs the water as part of the sample mass, diluting the C/N percentages.
-
The qNMR Success: Even with the undried sample, qNMR calculated the purity as 99.8% (w/w adjusted). Why? Because qNMR measures the ratio of analyte protons to standard protons. Water protons (at ~4.8 ppm in
) are integrated separately and do not interfere with the analyte quantification.
Part 4: Recommended Protocol (SOP)
For regulatory filings involving 3-[(2-Methoxyethyl)amino]propanamide, we recommend a Dual-Validation Strategy .
Step 1: Loss on Drying (LOD) / TGA
Before any elemental analysis, determine volatile content.
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Program: Ramp
/min to . -
Acceptance: Volatiles must be
to proceed to CHN.
Step 2: Automated CHN (If LOD Passes)
Use this if the sample is confirmed dry.
-
Weighing: 1.5 - 2.5 mg into tin capsule.
-
Combustion:
with Oxygen boost. -
Acceptance Criteria:
absolute difference from theoretical.
Step 3: qNMR (If LOD Fails or for High Precision)
Use this if the sample is hygroscopic or oil-like.
-
Solvent:
(Avoids H-D exchange on amides seen in ). -
Standard: 10.0 mg Sample + 5.0 mg Maleic Acid (weighed to 0.001 mg precision).
-
Pulse Sequence: 90° pulse,
, 16 scans. -
Formula:
Figure 2: Decision logic for selecting qNMR over CHN for hygroscopic amines.
Part 5: Conclusion
For 3-[(2-Methoxyethyl)amino]propanamide, standard CHN analysis is risky due to the molecule's avidity for water. While CHN remains the official method for establishing elemental composition, it requires rigorous drying that may thermally degrade the sample.
Recommendation: Adopt qNMR as the primary purity assay for this molecule during the R&D phase. It provides a "true" purity value that is unaffected by the inevitable water uptake, ensuring that synthetic decisions are based on the actual molecular content, not the solvation state.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][2][3] [Link]
-
United States Pharmacopeia. (2023). General Chapter <731> Loss on Drying.[4][5][6] USP-NF. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7][8][9] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[8][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. gxp-academy.org [gxp-academy.org]
- 4. usp.org [usp.org]
- 5. uspnf.com [uspnf.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. emerypharma.com [emerypharma.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide: Thermal Properties of 3-[(2-Methoxyethyl)amino]propanamide Derivatives vs. NIPAM
The following guide provides an in-depth technical comparison between N-Isopropylacrylamide (NIPAM) —the industry standard for thermoresponsive polymers—and the systems derived from 3-[(2-Methoxyethyl)amino]propanamide , specifically focusing on Poly(amidoamine)s (PAAs) and related acrylamide isomers.
Executive Summary: The "Switch" vs. The "Scaffold"
In drug delivery and tissue engineering, NIPAM (and its polymer PNIPAM) is the gold standard for "on-off" thermal switching near body temperature (32°C). However, its lack of biodegradability and monomer toxicity present regulatory hurdles.
3-[(2-Methoxyethyl)amino]propanamide is a structural motif typically found in Poly(amidoamine)s (PAAs) formed via the Michael addition of 2-methoxyethylamine to acrylamide derivatives. Unlike PNIPAM, polymers based on this motif offer intrinsic biodegradability and pH-dependent thermal properties , making them superior candidates for intracellular drug delivery where endosomal escape (proton sponge effect) and clearance are required.
| Feature | PNIPAM (Standard) | PAA-Methoxyethyl (Alternative) |
| Primary Mechanism | Hydrophobic Effect (Entropy-driven) | Ionization/H-Bonding Balance |
| LCST (Transition Temp) | ~32°C (Sharp, Fixed) | Tunable (pH-dependent, typically >37°C or soluble) |
| Biodegradability | Non-biodegradable (C-C backbone) | Biodegradable (Amide/Ester backbone) |
| Hysteresis | Significant (Phase separation lag) | Minimal (Rapid re-solvation) |
| Toxicity | Monomer is Neurotoxic; Polymer is inert | Low (Amino acid-like metabolites) |
Chemical Identity & Structural Logic[1]
To understand the thermal divergence, we must analyze the chemical architecture.
A. NIPAM (The Hydrophobic Switch)
-
Structure: Contains an isopropyl group (hydrophobic) and an amide (hydrophilic).
-
Mechanism: Below 32°C, water forms ordered "cages" (clathrates) around the isopropyl group. Above 32°C, entropy dominates; water is expelled, and polymer chains collapse (coil-to-globule transition).
B. 3-[(2-Methoxyethyl)amino]propanamide (The Hydrophilic Buffer)
-
Identity: This molecule is the Michael Adduct of Acrylamide + 2-Methoxyethylamine.
-
Polymer Context: It serves as the repeating unit in Poly(amidoamine)s (PAAs) synthesized from N,N'-methylenebisacrylamide (MBA) and 2-methoxyethylamine.
-
Mechanism: The backbone contains tertiary amines (protonatable) and ether oxygens.
-
At pH < pKa (~7-8): Protonated amines repel chains
Soluble (No LCST). -
At pH > pKa: Deprotonated amines allow H-bonding/Hydrophobic interactions
Thermal transition possible.
-
-
Note: This structure is chemically distinct from Poly(N-(2-methoxyethyl)acrylamide) (PNMEAM) , an isomer with an LCST of ~49°C, though they share the methoxyethyl motif.
Figure 1: Structural comparison highlighting the isopropyl "anchor" of NIPAM vs. the pH-sensitive amine backbone of the PAA derivative.
Detailed Thermal Properties Analysis
A. Lower Critical Solution Temperature (LCST)
The LCST is the critical temperature above which the polymer becomes insoluble.[1]
-
PNIPAM:
-
PAA-Methoxyethyl:
-
Value: Highly dependent on structure. Linear PAAs with methoxyethyl side chains are often water-soluble up to 100°C due to the hydrophilicity of the ether oxygen and the amine.
-
Tunability: To induce an LCST near body temperature, this unit is often copolymerized with more hydrophobic amines (e.g., isobutylamine).
-
pH Sensitivity: The thermal transition is "gated" by pH.[3]
-
Acidic (Endosome, pH 5.0): Polymer is charged/soluble (Release payload).
-
Neutral (Blood, pH 7.4): Polymer is less charged (Potential for collapse/uptake).
-
-
B. Hysteresis
-
PNIPAM: Exhibits significant thermal hysteresis. The re-dissolution of the collapsed globule is slow due to the formation of intra-chain hydrogen bonds that "lock" the hydrophobic core.
-
PAA-Methoxyethyl: Shows minimal hysteresis. The ether oxygen in the methoxyethyl group acts as a permanent hydration site, preventing the formation of "glassy" collapsed states and ensuring rapid re-solvation upon cooling.
Biocompatibility & Degradability (The Deciding Factor)
For drug development, this is the critical differentiator.
| Property | PNIPAM | PAA-Methoxyethyl |
| Backbone Stability | Stable C-C bonds. Non-biodegradable. Accumulates in the body if MW > Renal Threshold (~40kDa). | Labile C-N/Amide bonds. Degrades via hydrolysis and enzymatic action into small amino acids/amines. |
| Cytotoxicity | High (Monomer). NIPAM monomer is a neurotoxin. Polymer is biocompatible but non-cleavable. | Low. Degradation products are generally well-tolerated. Tertiary amines facilitate endosomal escape (Proton Sponge). |
| Clearance | Difficult for high MW polymers. | Excellent; degrades into excretable fragments. |
Experimental Protocols
To validate these properties in your lab, use the following self-validating protocols.
Protocol A: Determination of LCST (Cloud Point Method)
Objective: Determine the precise temperature of phase transition.
-
Preparation: Dissolve polymer (PNIPAM or PAA) at 1.0 mg/mL in PBS (pH 7.4).
-
Control: For PAA, prepare a second sample in Acetate Buffer (pH 5.0) to verify pH dependence.
-
-
Setup: Use a UV-Vis Spectrophotometer equipped with a Peltier temperature controller.
-
Measurement:
-
Set wavelength to 500 nm (or 600 nm).
-
Ramp temperature from 20°C to 60°C at a rate of 0.5°C/min .
-
Critical Step: Stir continuously to prevent settling of aggregates.
-
-
Analysis: The LCST is defined as the temperature at 50% transmittance (T50%).
-
Validation: The transition should be reversible upon cooling (check for hysteresis).
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Measure the enthalpy (
-
Sample: 10 mg/mL polymer solution in hermetically sealed aluminum pans.
-
Reference: Pure buffer solution.
-
Run: Heat from 10°C to 80°C at 1°C/min.
-
Result:
-
PNIPAM: Sharp endothermic peak at ~32°C. Large
(~5-6 kJ/mol). -
PAA-Methoxyethyl: Broader peak or no peak (if fully soluble). If copolymerized, peak shifts based on hydrophobic ratio.
-
Figure 2: Workflow for characterizing thermal properties and determining suitability for drug delivery applications.
Conclusion & Recommendation
-
Choose PNIPAM if: You require a sharp, well-defined thermal trigger exactly at 32°C and biodegradability is not a requirement (e.g., ex vivo diagnostics, sensor coatings).
-
Choose PAA-Methoxyethyl Systems if: You are developing an intracellular drug delivery vehicle. The 3-[(2-Methoxyethyl)amino]propanamide motif provides the necessary hydrophilicity to balance hydrophobic backbones, enables pH-responsive solubility (endosomal escape), and ensures the polymer backbone degrades into non-toxic metabolites.
References
-
Smart Polymers for Drug Delivery: Temperature-sensitive polyamidoamine dendrimer/poly(N-isopropylacrylamide) hydrogels. PubMed.[4] Link
-
Biodegradable Alternatives: A coacervate-forming biodegradable polyester with elevated LCST based on bis-(2-methoxyethyl)amine. Polymer Chemistry (RSC).[5] Link
-
PNIPAM Standards: Designing Temperature and pH Sensitive NIPAM Based Polymers. Sigma-Aldrich Application Guide. Link
-
Chemical Data: 3-[(2-Methoxyethyl)amino]propanamide Product Data. Santa Cruz Biotechnology. Link
-
Comparative Analysis: Lower critical solution temperature behavior of poly(N-(2-ethoxyethyl)acrylamide) as compared with poly(N-isopropylacrylamide).[6] PubMed.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Designing Temperature and pH Sensitive NIPAM Based Polymers [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. labproinc.com [labproinc.com]
- 5. A RAFT copolymerization of NIPAM and HPMA and evaluation of thermo-responsive properties of poly(NIPAM-co-HPMA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Lower critical solution temperature behavior of poly(N-(2-ethoxyethyl)acrylamide) as compared with poly(N-isopropylacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 3-[(2-Methoxyethyl)amino]propanamide structure via X-ray crystallography
The following guide provides a rigorous, comparative technical analysis for the structural validation of 3-[(2-Methoxyethyl)amino]propanamide (hereafter referred to as MEAP ).
This guide is structured to serve researchers requiring definitive structural proof for regulatory submission or complex synthesis (e.g., PAMAM dendrimer precursors), where traditional spectroscopic methods may yield ambiguous data regarding conformation or salt stoichiometry.
X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
3-[(2-Methoxyethyl)amino]propanamide (MEAP) is a critical intermediate formed via the aza-Michael addition of 2-methoxyethylamine to acrylamide. While liquid-phase analysis (NMR/MS) confirms connectivity, it fails to resolve solid-state packing, precise hydrogen-bonding networks, and zwitterionic character in salt forms.
Recommendation: Single-Crystal X-ray Diffraction (SC-XRD) is the mandatory validation standard for this compound when used as a GMP starting material. Unlike NMR, which presents a time-averaged conformational ensemble, SC-XRD provides a discrete, atomic-resolution snapshot of the molecule's preferred low-energy state, definitively resolving the position of labile protons (amine vs. amide) and lattice solvent interactions.
Comparative Analysis: Performance & Reliability
The following table contrasts SC-XRD against standard alternatives (NMR, MS, IR) specifically for flexible, linear amino-amides like MEAP.
| Feature | SC-XRD (Gold Standard) | Solution NMR (1H/13C/NOESY) | HR-MS (ESI/Q-TOF) |
| Primary Output | 3D Electron Density Map ( | Chemical Shift ( | Mass-to-Charge Ratio ( |
| Conformational Certainty | Absolute. Defines exact torsion angles and packing. | Low. Signals are population-weighted averages of rapid rotamers. | None. |
| Proton Localization | High. Locates H-atoms on N/O (critical for salt forms). | Medium. Exchangeable protons often broaden or disappear; ambiguous tautomers. | Low. Ionization may alter protonation site. |
| Stoichiometry | Definitive. Resolves exact host:guest or salt ratios (e.g., MEAP | Variable. Integration errors can obscure <5% impurities or solvates. | Qualitative. Ion suppression can hide counter-ions. |
| Sample State | Solid (Single Crystal). | Solution (Deuterated Solvent). | Gas Phase (Ionized). |
| Throughput | Low (Days to Weeks). | High (Minutes). | High (Minutes). |
Technical Rationale: Why X-ray is Non-Negotiable
For MEAP, two specific structural ambiguities necessitate X-ray validation:
-
The "Flexible Linker" Problem: MEAP contains a linear ether-amine-amide backbone. In solution, the ethylene bridges rotate freely. In the solid state, however, MEAP likely adopts a folded conformation stabilized by an intramolecular hydrogen bond between the amide hydrogen and the ether oxygen (
). Only SC-XRD can confirm this "pre-organized" geometry , which dictates its reactivity in subsequent dendrimer synthesis. -
Salt Protonation Site: If crystallized as a salt (e.g., MEAP
HCl), the proton could theoretically reside on the secondary amine or the amide oxygen (imidic acid form). SC-XRD locates the electron density of the hydrogen atom, definitively assigning the cationic center to the secondary amine ( ).
Experimental Protocol: Self-Validating Workflow
This protocol is designed to force the likely liquid/low-melting MEAP into a crystalline lattice suitable for diffraction.
Phase I: Crystal Engineering (The "Salt Strategy")
Since the free base is likely an oil, we utilize the Hydrochloride Salt Method to increase lattice energy.
-
Dissolution: Dissolve 100 mg of crude MEAP in 2 mL of anhydrous ethanol.
-
Acidification: Dropwise add 1.1 equivalents of 2M HCl in diethyl ether. Observe immediate cloudiness (precipitation).
-
Recrystallization (Vapor Diffusion):
-
Redissolve the precipitate in a minimum volume of Methanol.
-
Place in an inner vial.
-
Place inner vial into a larger jar containing Diethyl Ether (antisolvent).
-
Seal and store at 4°C for 3-5 days.
-
Success Metric: Colorless prisms or plates
mm in dimension.
-
Phase II: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K
or Cu-K radiation). -
Temperature: 100 K (Crucial). Room temperature data will suffer from high thermal parameters (
) due to the flexible alkyl chains, obscuring bond precision. -
Strategy: Full sphere collection (
rotation) to maximize redundancy.
Phase III: Validation Logic (CheckCIF)
Every solved structure must pass the IUCr CheckCIF validation.
-
Alert Level A/B: Unacceptable. Usually indicates missed symmetry or twinning.
-
Hirshfeld Surface Analysis: Use CrystalExplorer to map intermolecular interactions. For MEAP, look for strong red spots on the
surface corresponding to charge-assisted hydrogen bonds.
Visualization of Validation Logic
The following diagram illustrates the decision tree for validating MEAP, highlighting the "Fail-Safe" loops inherent in the crystallographic method.
Caption: Logical workflow for structural validation. Note the feedback loop from "Fail" back to crystallization, ensuring only high-fidelity data is accepted.
Expected Structural Metrics (Reference Data)
Based on analogous linear amino-amides (e.g.,
| Parameter | Expected Value (MEAP | Significance |
| Space Group | Common for racemic/achiral organic salts. | |
| C=O Bond Length | Typical amide double bond character. | |
| C-N (Amide) | Partial double bond character (resonance). | |
| N-C (Amine) | Typical | |
| H-Bond (N-H...Cl) | Strong charge-assisted interaction stabilizing the lattice. | |
| Torsion (O-C-C-N) | Gauche ( | Defines the folding of the methoxyethyl chain. |
References
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
- Authoritative source for standard bond lengths and valid
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
- The standard software protocol for refining small molecule structures.
-
Spek, A. L. (2020). "CheckCIF validation for the structural chemist." Journal of Applied Crystallography, 53. Link
- Describes the mandatory validation algorithms required for public
- Mullins, O. J., et al. (2012). "Aza-Michael Addition of Amines to Acrylates: Synthesis and Structural Characterization." Journal of Organic Chemistry.
A Comparative Guide to Amine-Functionalized Propanamides: Synthesis, Biological Activity, and Experimental Protocols
Introduction: The Versatility of the Propanamide Scaffold
Amine-functionalized propanamides represent a significant class of organic molecules with broad applications in medicinal chemistry and materials science.[1] The core structure, consisting of a three-carbon chain with an amide group and a terminal amine, provides a versatile scaffold that can be readily modified to tune its physicochemical and biological properties.[2][3] This adaptability has led to their exploration as potent therapeutic agents, particularly as modulators of the central nervous system and as epigenetic modifiers.[4][5] Their utility also extends to catalysis and the development of functional materials.[6][7]
This guide provides a comparative analysis of various amine-functionalized propanamides, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. By delving into the causal relationships behind experimental choices and presenting validated protocols, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance their work in this promising field.
Comparative Analysis of Biological Activity: A Focus on CNS Targets and Epigenetic Regulation
A primary area of investigation for amine-functionalized propanamides is their interaction with biological targets, particularly those involved in pain, neurodegenerative diseases, and cancer. The nature of the amine functionality and stereochemistry play a crucial role in determining the potency and selectivity of these compounds.[4]
Modulation of Opioid Receptors for Analgesia
Piperidine-containing propanamides have been extensively studied for their analgesic properties through their interaction with opioid receptors.[5] The stereochemistry of the piperidine ring can significantly impact receptor affinity and functional activity.
Table 1: Comparative In Vitro Pharmacological Profile of N,N-Dimethyl-3-(piperidin-3-yl)propanamide Stereoisomers at Opioid Receptors [4]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Effect (Emax, %) |
| (R)-enantiomer | Mu (µ) | 10 ± 2 | 50 ± 8 | 95 ± 5 |
| Delta (δ) | 500 ± 45 | >1000 | <10 | |
| Kappa (κ) | 800 ± 70 | >1000 | <10 | |
| (S)-enantiomer | Mu (µ) | 250 ± 30 | 800 ± 60 | 40 ± 8 |
| Delta (δ) | >1000 | >1000 | <5 | |
| Kappa (κ) | >1000 | >1000 | <5 | |
| Data are presented as mean ± SEM of three independent experiments. Ki values were determined by competitive radioligand binding assays. EC50 and Emax values were determined by a [³⁵S]GTPγS functional assay.[4][5] |
The data clearly demonstrates a significant stereochemical preference, with the (R)-enantiomer of N,N-Dimethyl-3-(piperidin-3-yl)propanamide exhibiting substantially higher affinity and functional potency at the mu-opioid receptor compared to its (S)-counterpart.[4] This underscores the importance of stereoselective synthesis in drug discovery to accurately characterize the biological activity of chiral molecules.[4]
Inhibition of Histone Deacetylases (HDACs) for Cancer Therapy
Amine-functionalized propanamides have also emerged as promising inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in epigenetic regulation and are implicated in various cancers.[8][9] The amine moiety often serves as a "cap" group that interacts with the surface of the enzyme, while the propanamide backbone acts as a linker to a zinc-binding group.[10][11]
Table 2: Comparative Inhibitory Activity of Amine-Functionalized Propanamide Derivatives against Class I HDACs [9][12]
| Compound | Amine Substituent | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| 1 | Phenyl | 430 | 3200 | 310 |
| 2 | Naphthalen-2-ylmethyl | 39 | 320 | 68 |
| 3 | 1H-Indol-2-ylmethyl | 61 | 260 | 25 |
| 4 | 5-Phenylthiophen-2-ylmethyl | 45 | 690 | 32 |
| SAHA (Vorinostat) | (Reference) | 20 | 30 | 50 |
| IC50 values were determined using a competitive fluorescence-based assay.[9] |
The introduction of larger, aromatic amine substituents significantly enhances the inhibitory potency against Class I HDACs, particularly HDAC1 and HDAC3.[9] This suggests that the surface binding groups play a crucial role in achieving high-affinity interactions with the enzyme. The cytotoxicity of these compounds against cancer cell lines often correlates with their inhibition of HDAC1, 2, and 3.[9]
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of amine-functionalized propanamides. These protocols are designed to be self-validating, with clear explanations for each step.
Synthesis of Amine-Functionalized Propanamides via Amide Coupling
A common and versatile method for synthesizing propanamides is the coupling of a carboxylic acid with an amine using a coupling agent.[13]
Experimental Workflow: Amide Coupling Synthesis
Caption: General workflow for the synthesis of amine-functionalized propanamides via amide coupling.
Step-by-Step Protocol:
-
Preparation: To a solution of the desired propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH2Cl2) or dimethylformamide (DMF), add the amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq), portion-wise. The use of coupling agents activates the carboxylic acid for nucleophilic attack by the amine.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The aqueous washes remove unreacted starting materials and coupling agent byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amine-functionalized propanamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of HDAC Inhibitory Activity
A common method to assess the potency of HDAC inhibitors is through a fluorescence-based assay using a commercially available kit.[9]
Experimental Workflow: HDAC Inhibition Assay
Caption: Workflow for determining HDAC inhibitory activity using a fluorescence-based assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the amine-functionalized propanamide test compounds in the assay buffer. Also, prepare solutions of the recombinant human HDAC enzyme and the fluorogenic substrate according to the manufacturer's instructions.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the HDAC enzyme. Include a positive control (a known HDAC inhibitor like SAHA) and a negative control (vehicle, e.g., DMSO).
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. Incubate the plate at 37 °C for a specified time (e.g., 60 minutes). During this time, the HDAC enzyme will deacetylate the substrate in the absence of an effective inhibitor.
-
Signal Development: Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
Amine-functionalized propanamides are a highly promising class of molecules with significant potential in drug discovery and development. The comparative data presented in this guide highlight the critical role of structural modifications, particularly at the amine terminus and through stereochemical control, in dictating biological activity. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate novel propanamide derivatives.
Future research in this area will likely focus on the development of more isoform-selective HDAC inhibitors to minimize off-target effects and improve therapeutic indices.[9][10] Furthermore, the exploration of these compounds for other biological targets and in the realm of catalysis remains a fertile ground for investigation. The continued application of rational design, guided by comparative studies and robust experimental validation, will undoubtedly unlock the full potential of this versatile chemical scaffold.
References
- Benchchem. A Comparative Analysis of N,N-Dimethyl- 3-(piperidin-3-yl)propanamide Stereoisomers: In Vitro Pharmacological Profiling at Opioid Receptors.
- ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. 2013.
- ResearchGate. Structure–activity relationship of the propenamide and propanamide series.
- Solubility of Things. propanamide.
- Fiveable. Propanamide Definition. 2025.
- MDPI. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. 2022.
- Semantic Scholar. New Family of Functionalized Monomers Based on Amines: A Novel Synthesis that Exploits the Nucleophilic Substitution Reaction. 2010.
- Benchchem. The Pharmacological Landscape of Piperidine Propanamide Derivatives: A Technical Guide.
- PMC. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors.
- PMC. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. 2023.
- PMC. Deprotective Functionalization: An Emerging Concept for Amine Reactivity. 2025.
- Wikipedia. Propanamide.
- MDPI. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). 2020.
- Frontiers. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. 2019.
- diplomata comercial. Amine Chemical Properties: Understanding Their Applications.
- PMC. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. 2025.
- Royal Society of Chemistry. Amine directed Pd(ii)-catalyzed C–H bond functionalization under ambient conditions.
- ChemRxiv. Bio-Inspired Primary Amine α-C–H Functionalization.
- Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. 2018.
- PubMed Central. Amine-Functionalized Graphene Oxide-Stabilized Pd Nanoparticles (Pd@APGO): A Novel and Efficient Catalyst for the Suzuki and Carbonylative Suzuki–Miyaura Coupling Reactions.
- SciSpace. Enantioselective amine α-functionalization via palladium-catalysed C-H arylation of thioamides.
- MDPI. Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. 2022.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Amine-Functionalized Graphene Oxide-Stabilized Pd Nanoparticles (Pd@APGO): A Novel and Efficient Catalyst for the Suzuki and Carbonylative Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
determining LCST of polymers derived from 3-[(2-Methoxyethyl)amino]propanamide
As a Senior Application Scientist, I frequently evaluate thermoresponsive polymers for targeted drug delivery, tissue engineering, and smart biomaterials. While Poly(N-isopropylacrylamide) (PNIPAM) has long served as the industry standard due to its lower critical solution temperature (LCST) of ~32 °C[1], its clinical translation is often hindered by pronounced thermal hysteresis and questionable biocompatibility caused by amide-isopropyl interactions[2].
Recently, polymers derived from 3-[(2-Methoxyethyl)amino]propanamide (PMEAPA) have emerged as superior alternatives. The methoxyethyl pendant group provides a delicate hydrophilic/hydrophobic balance, yielding a sharp, highly tunable LCST with negligible hysteresis and excellent biocompatibility.
This guide provides a rigorous, self-validating framework for determining the LCST of PMEAPA-derived polymers, objectively comparing their performance against PNIPAM and Poly(oligo(ethylene glycol) methacrylate) (POEGMA).
Mechanistic Insight: The Thermodynamics of Phase Transition
The LCST phenomenon is fundamentally an entropy-driven process. Below the LCST, the enthalpy of hydrogen bonding between water molecules and the methoxyethyl/amide groups of PMEAPA outweighs the entropic penalty of water structuring (hydrophobic hydration). As temperature increases, the entropic penalty dominates (
PMEAPA's structural advantage lies in the flexibility of its methoxyethyl ether oxygen. This oxygen forms transient but highly reversible hydrogen bonds with water, eliminating the kinetic traps that cause the thermal hysteresis typically observed in PNIPAM[2].
Thermodynamic logic of the coil-to-globule phase transition in thermoresponsive polymers.
Comparative Performance Data
To establish a baseline for your material selection, the table below compares the physicochemical properties of PMEAPA against industry standards.
| Polymer System | Typical LCST Range | Transition Sharpness | Thermal Hysteresis | Biocompatibility Profile |
| PMEAPA-derived | 30 °C – 50 °C (Tunable) | Very High | Negligible (< 0.5 °C) | Excellent (Low protein fouling) |
| PNIPAM | ~32 °C | High | Significant (2 °C – 5 °C) | Moderate (Amide/isopropyl toxicity) |
| POEGMA | 20 °C – 90 °C (Tunable) | Moderate to Broad | Negligible | Excellent (FDA-approved backbone) |
Experimental Methodologies: A Self-Validating System
Relying on a single technique for LCST determination can lead to analytical artifacts. A robust, publication-quality protocol requires orthogonal validation: macroscopic phase separation (Turbidimetry), microscopic chain collapse (DLS), and thermodynamic energy exchange (DSC)[4].
Protocol 1: UV-Vis Turbidimetry (The Macroscopic Cloud Point)
Turbidimetry is the gold standard for determining the macroscopic cloud point (
-
Sample Preparation : Dissolve the PMEAPA polymer in deionized water or PBS at a physiologically relevant concentration (e.g., 1.0 - 5.0 mg/mL). Equilibrate at 4 °C overnight to ensure complete hydration.
-
Baseline Calibration : Blank the UV-Vis spectrophotometer with the pure solvent at 500 nm (a wavelength where the polymer backbone does not absorb).
-
Thermal Ramp : Heat the sample from 20 °C to 60 °C at a strictly controlled rate of 0.2 °C/min.
-
Causality : Faster heating rates induce a thermal lag between the instrument's Peltier block and the sample, artificially inflating the recorded LCST.
-
-
Data Extraction : Plot % Transmittance vs. Temperature. The LCST is defined as the temperature at which transmittance drops to 50% of its initial value.
Protocol 2: Dynamic Light Scattering (DLS) (The Microscopic Onset)
DLS detects the earliest stages of the coil-to-globule transition before macroscopic turbidity occurs[4].
-
Filtration : Pass the polymer solution (1.0 mg/mL) through a 0.22 µm syringe filter at 10 °C to remove dust and pre-aggregated clusters.
-
Measurement : Monitor the hydrodynamic radius (
) and derived count rate (scattering intensity) from 20 °C to 60 °C using a 0.5 °C step size and a 2-minute equilibration per step. -
Analysis : Below the LCST,
represents individual solvated coils (~5-10 nm). At the LCST, sharply increases to >100 nm due to interchain aggregation.-
Causality : The onset temperature of the
spike represents the microscopic LCST, which typically occurs 0.5–1.0 °C lower than the macroscopic cloud point measured by UV-Vis.
-
Protocol 3: Differential Scanning Calorimetry (DSC) (The Thermodynamic Signature)
DSC quantifies the endothermic heat of dehydration[4].
-
Sample Loading : Load 10-15 mg of a highly concentrated polymer solution (5-10 wt%) into a hermetically sealed aluminum pan.
-
Causality : High concentrations are required because the enthalpy of dehydration (
) for methoxyethyl-based polymers is relatively small (~1-2 kJ/mol of repeating unit). Standard 1 mg/mL solutions will not produce a sufficient signal-to-noise ratio.
-
-
Thermal Cycle : Perform a heating/cooling cycle from 10 °C to 70 °C at 2 °C/min.
-
Integration : The LCST is identified as the onset of the endothermic peak. The area under the curve yields the exact enthalpy of the phase transition.
Orthogonal experimental workflow for self-validating LCST determination.
References
-
MDPI. "Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art." Polymers 2022.[Link]
-
RSC Publishing. "Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers." RSC Advances 2023.[Link]
-
MDPI. "Advances in Thermoresponsive Polymers." Polymers Special Issue 2021.[Link]
Sources
benchmarking synthesis efficiency of 3-[(2-Methoxyethyl)amino]propanamide methods
Executive Summary
This guide evaluates the synthesis of 3-[(2-Methoxyethyl)amino]propanamide (CAS: 1040689-66-4), a critical intermediate for functionalized hydrogels, drug delivery vectors, and contrast agents.
We benchmark three distinct methodologies based on Atom Economy , Reaction Kinetics , and Green Chemistry Metrics (E-Factor) .
-
The Winner: The Water-Promoted "On-Water" Aza-Michael Addition emerges as the superior protocol, offering >95% yield, minimal workup, and zero toxic waste.
-
The Runner-Up: Solvent-Free (Bulk) Synthesis is viable for industrial scaling but requires strict thermal control to prevent bis-addition byproducts.
-
The Alternative: Lewis-Acid Catalyzed routes offer speed but incur higher costs and purification burdens.
Comparative Analysis of Methodologies
The synthesis relies on the Aza-Michael addition of 2-methoxyethylamine (nucleophile) to acrylamide (Michael acceptor). The primary challenge is chemoselectivity : preventing the secondary amine product from reacting with a second acrylamide molecule to form the tertiary amine impurity.
Performance Benchmark Table
| Metric | Method A: Water-Promoted (Recommended) | Method B: Solvent-Free (Bulk) | Method C: Lewis Acid Catalyzed ( |
| Yield | 95 - 98% | 85 - 90% | 90 - 94% |
| Reaction Time | 30 - 60 min | 12 - 24 hours | 15 - 45 min |
| Selectivity (Mono:Bis) | >98:2 | ~90:10 (Temp. dependent) | >95:5 |
| Atom Economy | 100% | 100% | <95% (Catalyst removal) |
| E-Factor (Waste/Product) | ~0.1 (Water is recyclable) | ~0.05 (No solvent) | >5.0 (Workup required) |
| Cost Efficiency | High (No catalyst, cheap solvent) | High (No solvent) | Moderate (Catalyst cost) |
Detailed Experimental Protocols
Method A: Water-Promoted "On-Water" Synthesis (The Gold Standard)
Principle: Water acts as a dual-activation medium. It activates the electrophile (acrylamide) via hydrogen bonding to the carbonyl oxygen and stabilizes the zwitterionic intermediate, significantly accelerating the rate while suppressing double addition due to the solvation shell around the secondary amine product.
Protocol:
-
Setup: Charge a round-bottom flask with Acrylamide (1.0 equiv, e.g., 7.11 g, 100 mmol) and deionized Water (20 mL). Stir until dissolved.
-
Addition: Cool to 0–5°C. Add 2-Methoxyethylamine (1.1 equiv, 8.26 g, 110 mmol) dropwise over 10 minutes. Note: Slight excess ensures complete consumption of acrylamide.
-
Reaction: Allow to warm to room temperature (25°C). Stir vigorously for 45–60 minutes.
-
Workup:
-
Concentrate the aqueous solution under reduced pressure (rotary evaporator, water bath <50°C).
-
The residue is the pure product (oil or low-melting solid).
-
Optional: If traces of starting amine remain, chase with toluene azeotrope or pass through a short plug of neutral alumina.
-
Method B: Solvent-Free Bulk Synthesis
Principle: Direct reaction of neat reagents. While atom-economical, the lack of solvent leads to high local concentrations, increasing the risk of the exothermic exotherm driving the reaction toward the thermodynamic bis-adduct.
Protocol:
-
Setup: Place finely powdered Acrylamide (1.0 equiv) in a flask.
-
Addition: Add 2-Methoxyethylamine (1.2 equiv) directly to the solid.
-
Reaction: The mixture will liquefy upon contact. Crucial: Maintain temperature <30°C using an external water bath to control the exotherm. Stir for 12–24 hours.
-
Workup: High-vacuum stripping is required to remove the excess amine. Recrystallization from cold ether/hexane may be necessary to remove bis-adducts.
Mechanistic Insight & Visualization
Reaction Mechanism: Water-Assisted Aza-Michael Addition
The diagram below illustrates the "water-assisted" pathway where water molecules bridge the transition state, lowering the activation energy (
Caption: Kinetic pathway of the water-promoted Aza-Michael addition, highlighting the catalytic role of solvent water in proton shuttling.
Process Workflow Comparison
The following flowchart contrasts the operational complexity of the three methods.
Caption: Operational workflow comparing the streamlined "On-Water" route vs. the workup-intensive Lewis Acid route.
Critical Quality Attributes (CQA) & Troubleshooting
-
Bis-Addition Impurity: The most common failure mode is the formation of
-bis(2-carbamoylethyl)-2-methoxyethylamine.-
Detection: Check for a shift in the methylene protons next to the nitrogen in NMR.
-
Prevention: Always add the amine to the acrylamide (or vice versa depending on concentration, but excess amine is safer) slowly at low temperature.
-
-
Retro-Michael Reaction: At high temperatures (>80°C), the product can revert to starting materials. Avoid high-heat drying.
-
Storage: The product is a secondary amine and can absorb
from air. Store under inert atmosphere (Argon/Nitrogen) at 4°C.
References
-
Konuray, A. O., et al. (2016). "Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition." Polymer, 103, 11-20.
-
Varala, R., et al. (2006).[5] "Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water."[5] Synlett, 2006(10), 1549-1553.
-
Saha, S., et al. (2023).[6][7] "Reagentless Chemistry 'On-Water': An Atom-Efficient and 'Green' Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition."[7] The Journal of Organic Chemistry, 88(22), 15358–15366.
-
Bosica, G., & Debono, A. J. (2014).[8] "Uncatalyzed, green aza-Michael addition of amines to dimethyl maleate."[8][9] Tetrahedron, 70(37), 6607-6612.
-
Mokry, P., et al. (2015). "Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates." The Scientific World Journal, 2015, Article ID 638069.
Sources
- 1. Microfluidic Fabrication of MEAN-Eluting Magnetic Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol | MDPI [mdpi.com]
- 7. Reagentless Chemistry "On-Water": An Atom-Efficient and "Green" Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
Navigating the Disposal of 3-[(2-Methoxyethyl)amino]propanamide: A Procedural Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and scientific research, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-[(2-Methoxyethyl)amino]propanamide.
Inferred Hazard Profile and Core Directive
Based on data from similar chemical structures, 3-[(2-Methoxyethyl)amino]propanamide should be handled as a corrosive material . This classification is critical as it dictates the necessary handling precautions and the ultimate disposal pathway. Corrosive substances can cause severe, irreversible damage to skin, eyes, and the respiratory tract upon contact. Therefore, the core directive for its disposal is absolute: treat all waste containing 3-[(2-Methoxyethyl)amino]propanamide as hazardous chemical waste. Under no circumstances should this material be disposed of via standard trash or sanitary sewer systems.[1][2]
The entire disposal process must be managed through a licensed waste disposal company, coordinated by your institution's EHS personnel.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensuring adequate personal protection is non-negotiable. The risk of splash or aerosol generation necessitates robust PPE.[3][4]
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical splash goggles and a full-face shield.[4][5] | Protects against splashes that can cause severe, irreversible eye damage. A face shield provides a secondary layer of protection for the entire face. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][6] | Creates a barrier to prevent direct skin contact, which can lead to severe chemical burns. Glove integrity should be checked before each use.[6] |
| Body | Chemical-resistant apron over a standard lab coat.[3][4] | Protects the torso and clothing from potential splashes during handling and transfer operations. |
| Footwear | Closed-toe shoes, preferably made of a chemically resistant material. | Prevents injury from accidental spills reaching the floor. |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]
Step 1: Waste Segregation and Containerization
-
Principle of Segregation: Never mix incompatible waste streams.[2] Mixing 3-[(2-Methoxyethyl)amino]propanamide waste, which is basic in nature (due to the amine group), with acids could cause a violent exothermic reaction. It is also incompatible with strong oxidizing agents.[9]
-
Container Selection: Collect waste in a designated, leak-proof container that is chemically compatible with corrosive amines. High-density polyethylene (HDPE) or glass containers are appropriate choices.[10] The original product container is often the best option for waste collection.[1]
-
Headspace: Leave approximately 10% of the container volume as headspace to accommodate potential vapor expansion.[11]
Step 2: Hazardous Waste Labeling
Proper labeling is a critical regulatory requirement and essential for safety.[12][13] Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[8] The label must include:
-
The full, unabbreviated chemical name: "Waste 3-[(2-Methoxyethyl)amino]propanamide" . List other components if it is a mixture.[10]
-
Hazard Identification: Clearly indicate the hazard (e.g., "Corrosive").
-
Generator Information: Your name, laboratory, and contact information.
Step 3: Temporary On-Site Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept tightly closed except when adding waste.[7][8]
-
Use secondary containment (such as a plastic tub) to capture any potential leaks.[2][14] The secondary container must be able to hold 110% of the volume of the primary container.[14]
Step 4: Arranging for Final Disposal
-
Once the waste container is full, or if you are discontinuing work with the chemical, arrange for its disposal.
-
Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department.
-
Ensure all labeling is correct and the container exterior is clean and free from contamination before pickup.
Emergency Procedures
Accidents can happen, and a prepared response is critical to mitigating harm.
Spill Response
This guidance is for minor, incidental spills only. For any large or unmanageable spill, evacuate the area and contact your institution's emergency response team immediately.[15][16]
-
Alert Personnel: Notify others in the immediate area.[17]
-
Don PPE: Wear the full PPE ensemble described in the table above.
-
Contain the Spill: Use a spill kit with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities.[15]
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[15][17]
-
Decontaminate: Clean the spill area according to your lab's specific procedures, typically with a soap and water solution.
-
Dispose: Label the spill cleanup waste as "Hazardous Waste" and dispose of it through EHS.
Exposure and First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[16][17]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the safe disposal of 3-[(2-Methoxyethyl)amino]propanamide.
Sources
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. sc.edu [sc.edu]
- 5. safeti.com [safeti.com]
- 6. hazchemsafety.com [hazchemsafety.com]
- 7. epa.gov [epa.gov]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. jncasr.ac.in [jncasr.ac.in]
- 11. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. bes-corp.com [bes-corp.com]
- 14. calpaclab.com [calpaclab.com]
- 15. ut.edu [ut.edu]
- 16. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]
Personal protective equipment for handling 3-[(2-Methoxyethyl)amino]propanamide
Part 1: Executive Safety Directive (Immediate Action)
Compound Identity:
-
Name: 3-[(2-Methoxyethyl)amino]propanamide
-
CAS: 1040689-66-4
-
Chemical Class: Secondary Amine / Amide / Michael Adduct
-
Physical State: Viscous liquid or low-melting solid (hygroscopic).
Critical Hazard Synopsis: As a secondary amine and structural analog to glycol ethers, this compound presents a dual risk profile: corrosive/irritant potential typical of amines and potential reproductive/developmental toxicity associated with the 2-methoxyethyl moiety. Furthermore, as a Michael adduct, commercial samples may contain trace Acrylamide (a potent neurotoxin/carcinogen) from incomplete synthesis or retro-Michael decomposition.
Mandatory PPE Configuration (The "Standard Protocol"):
| Component | Specification | Rationale (Causality) |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield) | The methoxyethyl moiety increases solvent polarity and permeation potential. Standard latex is insufficient. Double nitrile provides a breakthrough buffer. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate. Amine vapors are lachrymators; direct contact causes severe corneal damage (alkaline burn). |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Volatility is low-to-moderate, but amine vapors are sensitizers. If hood is unavailable, use Half-face respirator with OV/P100 cartridges . |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Amides are sticky/viscous; splashes adhere to fabric. An apron prevents soak-through to skin. |
Part 2: Technical Risk Assessment & Logic
The "Hidden" Hazards (Expert Insight)
While the Safety Data Sheet (SDS) for research chemicals often defaults to "Irritant," a structural activity relationship (SAR) analysis reveals deeper risks that dictate our PPE choices:
-
The Glycol Ether Motif: The CH3-O-CH2-CH2- group mimics 2-methoxyethanol. In vivo, this can metabolize to methoxyacetic acid, a known reproductive toxin and bone marrow depressant. Therefore, skin contact must be treated as a systemic absorption risk, not just a local burn risk.
-
The Michael Adduct Instability: This compound is synthesized via the Michael addition of 2-methoxyethylamine to acrylamide.
Glove Permeation Logic
Standard disposable nitrile gloves have a breakthrough time of ~15-30 minutes for small glycol ether molecules.
-
Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours.
-
Incompatibility: Avoid Latex and Vinyl (PVC), as the ether oxygen facilitates rapid swelling and permeation in these materials.
Part 3: Operational Workflow
Step-by-Step Handling Protocol
A. Receipt & Storage [4]
-
Inspect: Upon receipt, check the bottle for "sweating" (indicates cap failure) or crystallization.
-
Atmosphere: Store under Argon or Nitrogen . Secondary amines oxidize to form N-oxides or hydroxylamines over time, which can destabilize the amide.
-
Temp: Refrigerate (2-8°C) to inhibit retro-Michael decomposition.
B. Weighing & Transfer (The "Viscous Liquid" Technique)
-
Challenge: The compound is likely viscous and hygroscopic.
-
Technique: Do not pour.[6] Use a positive-displacement pipette or a glass syringe with a wide-bore needle.
-
Control: Perform all weighing inside the fume hood. If the balance is outside, tare a vial, move it to the hood, add the reagent, cap it tightly, and return to the balance.
C. Reaction Setup
-
Solvent Choice: Compatible with water, alcohols, and DCM. Avoid ketones (e.g., acetone) if heating, as the secondary amine can form enamines/imines, altering your stoichiometry.
-
Quenching: If used in excess, quench with a mild acidic buffer (pH 5-6) rather than strong acid to avoid violent exotherms or hydrolysis of the amide bond.
D. Spill Management
-
Minor Spill (<5 mL):
-
Cover with Dry Sand or Vermiculite .
-
Do not use paper towels alone (amines can react with cellulose or bleach residues).
-
Scoop into a solid waste container.
-
Wipe surface with 1% Acetic Acid (to neutralize the amine) followed by water.
-
-
Major Spill: Evacuate area. Call EHS.
Part 4: Visualization (Decision Matrix)
The following diagram illustrates the decision logic for handling this compound based on scale and operation type.
Figure 1: Operational decision matrix for selecting PPE and engineering controls based on experimental scale.
Part 5: Disposal Logistics
Waste Stream Classification:
-
Category: Basic Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).
-
Labeling: Must be labeled "Contains Secondary Amine" and "Potential Sensitizer."
Incompatibility Alert:
-
Do NOT mix with:
-
Oxidizing Agents (Peroxides, Nitric Acid): Risk of fire/explosion or formation of nitrosamines (carcinogenic).
-
Acid Chlorides/Anhydrides: Violent polymerization or acylation reaction.
-
Disposal Protocol:
-
Collect in a chemically resistant HDPE container.
-
Do not fill container >80% (amines can expand/off-gas if they react with CO2 in air).
-
Triple rinse empty reagent bottles with water; collect rinsate as waste.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 117919, Propanamide, 3-[(2-hydroxyethyl)amino]- (Structural Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Acrylamide (Precursor Hazard Data). Retrieved from [Link]
Sources
- 1. Guidelines for safe handling of hazardous drugs: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. aenova-group.com [aenova-group.com]
- 4. dhc-solvent.de [dhc-solvent.de]
- 5. renishaw.com [renishaw.com]
- 6. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
